Fosetyl
Description
Properties
IUPAC Name |
ethoxy-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057990 | |
| Record name | Fosetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15845-66-6 | |
| Record name | Fosetyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosetyl-Aluminium's Mechanism of Action in Oomycetes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosetyl-aluminium (this compound-Al) is a systemic fungicide renowned for its efficacy against oomycete pathogens, a group of destructive plant pathogens including genera such as Phytophthora and Pythium. Its mode of action is multifaceted, exhibiting both direct inhibitory effects on the pathogen and indirect action through the stimulation of the host plant's innate defense mechanisms. This dual activity not only provides robust disease control but also contributes to a lower risk of resistance development compared to fungicides with a single site of action. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-Al's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction
Oomycetes, or water molds, are a class of filamentous protists that cause devastating diseases in a wide range of crops, leading to significant economic losses worldwide. Unlike true fungi, oomycetes possess unique physiological and biochemical characteristics, which necessitates the development of targeted control strategies. This compound-Al, an organophosphonate fungicide, has been a cornerstone in the management of oomycete diseases for decades. Its unique systemic mobility, moving both upwards (acropetally) and downwards (basipetally) within the plant, ensures comprehensive protection of all plant tissues.[1]
The active component responsible for the fungicidal activity of this compound-Al is phosphonic acid (also known as phosphite), which is formed upon the breakdown of this compound-Al within the plant.[2] The mechanism of action of phosphite is complex, involving a direct impact on oomycete metabolism and an indirect stimulation of the plant's defense responses.[3]
Direct Mechanism of Action on Oomycetes
The direct action of phosphite on oomycetes primarily involves the disruption of their phosphate metabolism. Due to its structural similarity to phosphate, phosphite can act as a competitive inhibitor of enzymes that utilize phosphate as a substrate. This interference has several downstream consequences for the pathogen's growth and development.
Interference with Phosphate Metabolism and Energy Production
Recent proteomic studies on Phytophthora cinnamomi have revealed that phosphite treatment leads to a significant downregulation of oxidoreductases, key enzymes involved in cellular respiration and energy production.[1][4] This disruption of energy metabolism is a critical aspect of its direct fungicidal effect. Furthermore, phosphite has been shown to interfere with oxidative phosphorylation, the primary process for ATP generation in the mitochondria.[5] The accumulation of polyphosphate and pyrophosphate within the oomycete cells, as a result of disrupted phosphate metabolism, is thought to divert ATP from essential metabolic pathways, ultimately leading to growth inhibition.[6]
Inhibition of Key Enzymes
Phosphite acts as an allosteric inhibitor of several key enzymes in oomycete metabolism.[7] This means it binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. One of the identified targets is inorganic pyrophosphatase, an enzyme crucial for various biosynthetic pathways.[8] The inhibition of such essential enzymes disrupts the pathogen's metabolic homeostasis and contributes to its growth inhibition.
The direct effects of this compound-Al on oomycetes are manifested in the inhibition of mycelial growth, sporulation (sporangia, oospores, and chlamydospores), and zoospore release.[7]
Indirect Mechanism of Action: Stimulation of Plant Defense
This compound-Al is a potent elicitor of the plant's innate immune system, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[9] This indirect mode of action is a key contributor to its overall efficacy and durability. Upon application, this compound-Al or its breakdown product, phosphite, is recognized by the plant, triggering a cascade of signaling events that lead to the activation of various defense responses.
Activation of Plant Defense Signaling Pathways
The induction of plant defenses by this compound-Al is mediated through the complex interplay of three key phytohormone signaling pathways:
-
Salicylic Acid (SA) Pathway: The SA pathway is a central regulator of plant defense against biotrophic and hemibiotrophic pathogens, such as Phytophthora. This compound-Al treatment leads to the accumulation of SA, which in turn activates the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins.
-
Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. While often acting antagonistically to the SA pathway, its role in this compound-Al-induced resistance is likely part of a fine-tuned defense response.
-
Ethylene (ET) Pathway: Ethylene is another crucial signaling molecule in plant defense, often working synergistically with the JA pathway.
The following diagram illustrates the proposed signaling cascade initiated by this compound-Al, leading to the activation of plant defense responses against oomycete pathogens.
Caption: this compound-Al induced plant defense signaling pathway against oomycetes.
Accumulation of Phytoalexins and Other Defense Compounds
A hallmark of the plant defense response triggered by this compound-Al is the rapid accumulation of phytoalexins at the site of infection.[6] Phytoalexins are low molecular weight antimicrobial compounds that inhibit the growth of invading pathogens. In addition to phytoalexins, other defense-related compounds such as phenolic compounds and pathogenesis-related (PR) proteins are also produced, contributing to the overall resistance of the plant.
Quantitative Data on Efficacy
The efficacy of this compound-Al and its active metabolite, phosphite, has been quantified against a range of oomycete pathogens. The 50% effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of the pathogen's growth in vitro. The following table summarizes EC50 values for this compound-Al and phosphite against various Phytophthora species.
| Oomycete Species | Compound | EC50 (µg/mL) | Reference(s) |
| Phytophthora cinnamomi | This compound-Al | 54 | [10] |
| Phytophthora cinnamomi | Phosphorous Acid | 4 | [10] |
| Phytophthora capsici | This compound-Al | 44.5 - 53.7 | [11] |
| Phytophthora capsici | Phosphorous Acid | 2.5 - 5.4 | [11] |
| Phytophthora citricola | This compound-Al | 26 | [10] |
| Phytophthora citricola | Phosphorous Acid | 8 | [10] |
| Phytophthora cinnamomi | Phosphite | 27.9 | [1] |
Note: EC50 values can vary depending on the specific isolate of the pathogen, the composition of the growth medium (especially the phosphate concentration), and the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound-Al.
Mycelial Growth Inhibition Assay (Amended Agar Method)
This protocol is a standard method to determine the in vitro efficacy of a fungicide against the mycelial growth of an oomycete.
Materials:
-
Pure culture of the target oomycete (e.g., Phytophthora sp.) on a suitable agar medium (e.g., V8 juice agar or Potato Dextrose Agar - PDA).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
This compound-Al or phosphite stock solution of known concentration.
-
Sterile distilled water.
-
Growth medium (e.g., V8 juice agar or PDA).
-
Incubator.
Procedure:
-
Prepare Amended Agar: Autoclave the growth medium and cool it to approximately 45-50°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (a dilution series is recommended). Also, prepare control plates with no fungicide.
-
Pour Plates: Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using the sterile cork borer, cut mycelial plugs from the actively growing margin of a 7-10 day old oomycete culture.
-
Transfer Plugs: Place one mycelial plug, mycelium-side down, in the center of each amended agar plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).
-
Data Collection: After 5-7 days of incubation, or when the mycelium in the control plates has grown significantly, measure two perpendicular diameters of the fungal colony on each plate.
-
Data Analysis: Calculate the average colony diameter for each treatment. The percentage of mycelial growth inhibition (MGI) can be calculated using the following formula: MGI (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
EC50 Determination: The EC50 value can be determined by plotting the MGI (%) against the logarithm of the fungicide concentration and performing a probit or log-logistic regression analysis.
Caption: Experimental workflow for the mycelial growth inhibition assay.
Production of Zoospores for Inoculation
Zoospores are motile spores that are often used as inoculum in pathogenesis and fungicide efficacy studies.
Materials:
-
Actively growing culture of Phytophthora sp. on V8 juice agar.
-
Sterile Petri dishes.
-
Sterile distilled water or a non-sterile soil extract solution.
-
Refrigerator or cold room (4°C).
-
Light microscope and hemocytometer.
Procedure:
-
Culture Preparation: Grow the Phytophthora isolate on V8 juice agar plates for 5-7 days at 20-25°C in the dark.
-
Induction of Sporangia: Flood the surface of the agar culture with sterile distilled water or a non-sterile soil extract solution. The choice of liquid depends on the Phytophthora species, as some require the presence of soil microbes to induce sporangia formation.
-
Incubation for Sporangia Formation: Incubate the flooded plates under continuous fluorescent light at room temperature for 24-48 hours.
-
Induction of Zoospore Release: After sporangia have formed, replace the liquid with fresh, cold (4°C) sterile distilled water.
-
Cold Shock: Place the plates at 4°C for 30-60 minutes.
-
Zoospore Release: Return the plates to room temperature (20-25°C). Zoospore release from the sporangia will typically occur within 30-60 minutes.
-
Harvesting and Quantification: Gently collect the zoospore suspension. The concentration of zoospores can be determined using a hemocytometer under a light microscope. Adjust the concentration as needed for subsequent experiments.[12][13]
Quantification of Phytoalexins
This protocol provides a general method for extracting and quantifying phytoalexins from plant tissue. The specific phytoalexin and the plant species will determine the exact extraction solvent and analytical method.
Materials:
-
Plant tissue treated with this compound-Al and/or inoculated with an oomycete.
-
Control plant tissue (untreated).
-
Extraction solvent (e.g., 80% ethanol, methanol, or ethyl acetate).
-
Homogenizer or mortar and pestle.
-
Centrifuge.
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
-
Phytoalexin standard (if available).
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue at different time points after treatment and/or inoculation. Immediately freeze the tissue in liquid nitrogen to stop all metabolic processes and store at -80°C until extraction.
-
Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer. Add a known volume of the appropriate extraction solvent and continue to homogenize.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytoalexins.
-
Quantification:
-
Spectrophotometry: If the phytoalexin has a characteristic absorbance spectrum, its concentration can be estimated by measuring the absorbance at the specific wavelength and comparing it to a standard curve generated with a known concentration of the phytoalexin standard.[14][15]
-
HPLC: For more precise quantification and separation of different phytoalexins, High-Performance Liquid Chromatography (HPLC) is the preferred method. The extracted sample is injected into the HPLC system, and the phytoalexins are separated based on their physicochemical properties and detected by a UV-Vis or fluorescence detector. The concentration is determined by comparing the peak area to that of a known standard.[16]
-
Analysis of Plant Defense Gene Expression by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique to measure the expression levels of specific genes, such as those involved in plant defense pathways.
Materials:
-
Plant tissue samples (as described in 5.3).
-
RNA extraction kit suitable for plant tissues.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan probes).
-
Primers specific for the defense-related genes of interest and for one or more stably expressed reference (housekeeping) genes.
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue samples using a commercial kit or a standard protocol (e.g., Trizol-based method), following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by agarose gel electrophoresis or using a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the high-quality RNA using a reverse transcriptase enzyme.
-
qPCR: Perform the qPCR reaction using the synthesized cDNA as a template, gene-specific primers, and a qPCR master mix. The reaction is typically run in a thermal cycler with real-time fluorescence detection.
-
Data Analysis: The expression level of the target genes is quantified based on the cycle threshold (Ct) values. The relative expression of the target genes is normalized to the expression of the reference gene(s) using a method such as the 2-ΔΔCt method.[17][18][19]
Conclusion
The mechanism of action of this compound-Al against oomycetes is a sophisticated interplay of direct antimicrobial activity and the induction of host-mediated resistance. Its ability to disrupt the pathogen's metabolism while simultaneously priming the plant's defense system makes it a highly effective and durable fungicide. For researchers and professionals in drug development, a thorough understanding of this dual mode of action is crucial for designing integrated disease management strategies, mitigating the risk of resistance development, and discovering novel fungicidal compounds with similar multifaceted mechanisms. The experimental protocols provided in this guide offer a foundation for further research into the intricate interactions between this compound-Al, oomycete pathogens, and their host plants.
References
- 1. Frontiers | Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism [frontiersin.org]
- 2. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 3. ucanr.edu [ucanr.edu]
- 4. Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 17. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synthesis and Structural Analysis of Fosetyl-Al: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosetyl-Al, an organophosphorus fungicide, is widely utilized in agriculture for its systemic properties and dual mode of action against a range of plant pathogens. This technical guide provides a comprehensive overview of the synthesis and structural analysis of this compound-Al. It includes detailed experimental protocols for its synthesis, a thorough examination of the analytical techniques used for its structural elucidation, and a summary of its physicochemical properties. Furthermore, this guide presents its mechanism of action, including its direct effects on pathogens and its role in stimulating plant defense responses. All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.
Introduction
This compound-Al, with the chemical name aluminum tris(ethyl phosphonate), is a systemic fungicide effective against Oomycete pathogens such as Phytophthora and Plasmopara.[1] It is known for its ability to translocate both acropetally (upward) and basipetally (downward) within the plant, providing comprehensive protection.[1] The dual mode of action of this compound-Al involves the direct inhibition of fungal growth and the stimulation of the plant's natural defense mechanisms, making it a valuable tool in disease management.[2] This document serves as a technical resource for professionals engaged in the research and development of agrochemicals, providing detailed methodologies for the synthesis and structural characterization of this compound-Al.
Synthesis of this compound-Al
This compound-Al can be synthesized through various methods. The most common industrial approach involves a multi-step process starting from phosphorus trichloride and ethanol.[3] Alternative methods include the reaction of aluminum nitrate with sodium ethyl phosphite and the reaction of ethyl phosphite with hydrargillite.[4]
Synthesis via Phosphorus Trichloride and Ethanol: An Industrial Method Adapted for Laboratory Scale
This method is based on a continuous industrial process and can be adapted for batch synthesis in a laboratory setting.[3] The synthesis proceeds in three main stages: esterification, saponification, and metathesis.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound-Al.
Experimental Protocols:
Step 1: Esterification of Phosphorus Trichloride
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a vacuum line, place 90% ethanol.
-
Cool the vessel to maintain a temperature of 50-60°C.
-
Slowly add phosphorus trichloride to the ethanol while stirring continuously. Maintain a vacuum of 0.08-0.09 MPa to remove the byproducts, hydrogen chloride and chloroethane.[3]
-
The reaction yields a phosphite ester intermediate.
Step 2: Saponification of the Phosphite Ester
-
In a separate reaction vessel, place a 10% aqueous solution of ammonia.
-
Cool the ammonia solution and slowly add the phosphite ester intermediate from Step 1 under constant stirring. This "anti-dropping" method, where the ester is added to the alkali, has been shown to improve yield by reducing the hydrolysis of the phosphite ester.[3]
-
The reaction produces ammonium ethyl phosphite.
Step 3: Metathesis Reaction
-
Prepare a 40% aqueous solution of aluminum sulfate.
-
In a reaction vessel heated to 80-85°C, continuously and simultaneously add the ammonium ethyl phosphite solution from Step 2 and the aluminum sulfate solution.[3]
-
A precipitate of this compound-Al will form.
-
The resulting slurry is then subjected to precipitation, separation (e.g., filtration), and drying to obtain technical-grade this compound-Al.
Alternative Synthesis Methods
Two other methods for the synthesis of this compound-Al are documented, though detailed protocols are less readily available in public literature.[4]
-
Reaction of Aluminum Nitrate with Sodium Ethyl Phosphite: This method involves the direct reaction of an aluminum salt with a pre-formed sodium salt of ethyl phosphite in an aqueous solution.
-
Reaction of Ethyl Phosphite with Hydrargillite: This process involves reacting ethyl phosphite with hydrargillite (a mineral form of aluminum hydroxide) at a temperature of 60°C.[4]
Structural Analysis of this compound-Al
The structural confirmation and purity assessment of this compound-Al are typically performed using a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈AlO₉P₃ | [2] |
| Molar Mass | 354.10 g/mol | [2] |
| Appearance | White to yellowish crystalline solid | [4] |
| Melting Point | 215 °C (decomposes) | [2] |
| Solubility in Water | 111.3 g/L at 20°C | [4] |
| Vapor Pressure | < 7.5 x 10⁻¹⁰ mm Hg at 25°C | [4] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for the identification and quantification of this compound-Al.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV or conductivity detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A buffered aqueous solution is typically employed. For instance, CIPAC method 384 utilizes ion chromatography with a conductivity detector.[5]
-
Detection: The this compound moiety can be identified by its retention time compared to a standard.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound-Al, particularly in residue analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used.
-
Precursor Ion: The this compound anion gives a precursor ion at m/z 109.
-
Product Ions: Collision-induced dissociation of the precursor ion yields characteristic product ions at m/z 81 (resulting from a McLafferty rearrangement with the loss of ethene) and m/z 63. The transition from m/z 109 to m/z 81 is often used for quantification.
| Parameter | Value | Reference |
| Ionization Mode | ESI- | |
| Precursor Ion (m/z) | 109 | |
| Product Ion 1 (m/z) | 81 | |
| Product Ion 2 (m/z) | 63 |
Spectroscopic Analysis
3.4.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound-Al molecule and serves as an identity test by comparing the sample's spectrum to that of an authentic standard.[5]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretch (ethyl group) |
| ~2400 | P-H stretch |
| ~1200 | P=O stretch |
| ~1050 | P-O-C stretch |
| ~950 | Al-O-P stretch |
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the ethyl phosphonate ligand. Due to the paramagnetic nature of the Al³⁺ ion, obtaining high-resolution NMR spectra of the final this compound-Al complex can be challenging. Therefore, NMR is often used to characterize the ethyl phosphonate precursor. The following data is for diethyl phosphite, a closely related precursor, and is indicative of the signals expected for the ethyl phosphonate moiety.
¹H NMR Data (for Diethyl Phosphite):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | J (Hz) |
| ~1.3 | Triplet | 6H | -CH₃ | ~7.1 |
| ~4.1 | Quintet | 4H | -O-CH₂- | ~7.1 |
| ~6.8 | Doublet | 1H | P-H | ~690 |
¹³C NMR Data (for Diethyl Phosphite):
| Chemical Shift (ppm) | Assignment |
| ~16 | -CH₃ |
| ~62 | -O-CH₂- |
³¹P NMR Data (for Diethyl Phosphite):
| Chemical Shift (ppm) | Multiplicity |
| ~7-10 | Multiplet (due to coupling with protons) |
Mode of Action
This compound-Al exhibits a dual mode of action, acting both directly against the pathogen and indirectly by stimulating the plant's defense mechanisms.
Direct Action
This compound-Al is metabolized in the plant to phosphonic acid, which is the primary fungitoxic compound.[2] Phosphonic acid directly inhibits the mycelial growth and sporulation of Oomycete pathogens.[1]
Indirect Action: Stimulation of Plant Defenses
This compound-Al and its degradation products can trigger the plant's innate immune system. This leads to the activation of various defense pathways, enhancing the plant's resistance to infection.
Signaling Pathway for Plant Defense Stimulation:
Caption: Dual mode of action of this compound-Al.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound-Al. The outlined synthetic protocols offer a basis for the laboratory-scale production of this important fungicide. The comprehensive description of analytical methodologies, including chromatographic and spectroscopic techniques, provides a framework for its structural confirmation and quality control. Furthermore, the elucidation of its dual mode of action highlights the complexity and effectiveness of this compound-Al as a plant protection agent. This guide serves as a valuable resource for researchers and professionals in the field of agrochemical development.
References
- 1. Diethyl phosphite(762-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. This compound-Al - Wikipedia [en.wikipedia.org]
- 3. CN102766157B - A kind of method of producing technical-grade this compound-aluminum - Google Patents [patents.google.com]
- 4. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dual-Edged Sword: Fosetyl's Role in Inducing Plant Defense Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fosetyl-aluminum (this compound-Al) is a systemic fungicide with a unique dual mode of action. Beyond its direct inhibitory effects on oomycete pathogens, this compound-Al is recognized for its ability to stimulate the plant's innate defense mechanisms. This guide provides a comprehensive technical overview of the molecular underpinnings of this compound-Al-induced plant resistance. It delves into the signaling pathways activated, the key defense-related enzymes and proteins induced, and the resulting accumulation of antimicrobial compounds. Detailed experimental protocols for assessing these defense responses are provided, along with quantitative data from various studies, summarized for comparative analysis. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions at play.
Introduction
This compound-Al has long been a valuable tool in agriculture for managing diseases caused by oomycetes such as Phytophthora and Pythium.[1][2] Its systemic nature allows for both upward and downward translocation within the plant, offering comprehensive protection.[3] What sets this compound-Al apart from many conventional fungicides is its indirect mode of action, which involves the elicitation of the plant's own defense arsenal. This guide will explore the core mechanisms by which this compound-Al and its breakdown product, phosphorous acid, prime the plant for a more robust and rapid defense against invading pathogens.
Mechanism of Action: A Two-Pronged Approach
The efficacy of this compound-Al stems from a combination of direct and indirect actions against pathogens.
-
Direct Action: this compound-Al is rapidly absorbed by the plant and breaks down into ethyl phosphonate and phosphorous acid (phosphonate).[4] Phosphorous acid has been shown to directly inhibit the mycelial growth of susceptible fungi, particularly in a low-phosphate environment.[4]
-
Indirect Action (Host Defense Induction): The more nuanced and arguably more significant long-term benefit of this compound-Al application is the stimulation of the plant's innate immune system. This induced resistance is characterized by the activation of a cascade of defense responses, rendering the plant more resilient to subsequent infections.
Signaling Pathways Activated by this compound-Al
This compound-Al treatment triggers a complex network of signaling pathways that are central to plant immunity. The three key phytohormones involved are salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).
The Salicylic Acid (SA) Pathway
The SA pathway is a cornerstone of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. This compound-Al has been shown to potentiate the SA signaling cascade.
The Jasmonic Acid (JA) and Ethylene (ET) Pathways
The JA and ET pathways are often synergistic and are typically associated with defense against necrotrophic pathogens and herbivorous insects. While the SA pathway is often considered the primary route for this compound-Al-induced resistance against biotrophic oomycetes, there is evidence of crosstalk and co-activation of the JA and ET pathways.
Key Defense Responses Induced by this compound-Al
The activation of these signaling pathways culminates in the production of a range of defense molecules and physiological responses.
Induction of Pathogenesis-Related (PR) Proteins
PR proteins are a diverse group of plant proteins that are induced upon pathogen attack and play a crucial role in induced resistance.[5] PR-1 is a hallmark protein of the SA-mediated SAR response.[6]
Stimulation of Defense-Related Enzymes
This compound-Al treatment has been shown to enhance the activity of key enzymes in the plant defense response:
-
Phenylalanine Ammonia-Lyase (PAL): PAL is the first enzyme in the phenylpropanoid pathway, which leads to the synthesis of salicylic acid and various antimicrobial phenolic compounds, including phytoalexins.
-
Peroxidase (POX): Peroxidases are involved in a variety of defense responses, including the reinforcement of cell walls through lignification and the generation of reactive oxygen species (ROS).
Accumulation of Phytoalexins
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. This compound-Al has been reported to prime plants for a more rapid and robust accumulation of phytoalexins upon pathogen challenge.
Quantitative Data on this compound-Al Induced Defense Responses
The following tables summarize quantitative data from various studies on the effects of this compound-Al and phosphonates on plant defense parameters.
Table 1: Effect of this compound-Al and Phosphonate on Disease Severity and Pathogen Growth
| Plant Species | Pathogen | Treatment | Concentration | Effect | Reference |
| Tomato | Phytophthora capsici | This compound-Al | 260 µg/ml | Inhibition of lesion expansion | [4] |
| Tomato | Phytophthora capsici | Phosphorous Acid | 180 µg/ml | Inhibition of lesion expansion | [4] |
| Avocado | Phytophthora cinnamomi | This compound-Al (soil drench) | 1.5 g a.i./L | Significant reduction in root rot | [5] |
| Grapevine | Plasmopara viticola | This compound-Al | Not specified | Post-infection control of downy mildew | [5] |
Table 2: Effect of this compound-Al and Related Compounds on Defense Enzyme Activity
| Plant Species | Treatment | Enzyme | Change in Activity | Reference |
| Wheat Genotypes | Gaeumannomyces graminis infection | Phenylalanine Ammonia-Lyase (PAL) | Increased in resistant genotypes | [7] |
| Wheat Genotypes | Gaeumannomyces graminis infection | Peroxidase (POX) | Increased in resistant genotypes | [7] |
| Soybean | Benzothiadiazole (SA analog) | Phenylalanine Ammonia-Lyase (PAL) | Significant increase | [8] |
| Various Cereals and Legumes | Germination | Peroxidase (POX) | Activity varies with germination stage | [9] |
Note: Direct quantitative data for PR protein induction by this compound-Al is less commonly presented in tabular format in the reviewed literature, but numerous studies confirm its induction qualitatively.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-Al-induced plant defense responses.
Experimental Workflow
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from established spectrophotometric methods.
a. Materials and Reagents:
-
Extraction Buffer: 0.1 M Sodium borate buffer (pH 8.8) containing 14 mM β-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in 0.1 M sodium borate buffer (pH 8.8).
-
Stop Solution: 1 M HCl.
-
Spectrophotometer.
b. Procedure:
-
Enzyme Extraction: Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude enzyme extract.
-
Reaction Mixture: In a cuvette, mix 2.5 mL of the substrate solution and 0.4 mL of distilled water.
-
Initiate Reaction: Add 0.1 mL of the crude enzyme extract to the reaction mixture and mix quickly.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 0.5 mL of 1 M HCl.
-
Measurement: Measure the absorbance at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).
-
Calculation: Calculate PAL activity based on the production of trans-cinnamic acid using its molar extinction coefficient (9630 M⁻¹cm⁻¹).
Peroxidase (POX) Activity Assay
This protocol is based on the guaiacol oxidation method.
a. Materials and Reagents:
-
Extraction Buffer: 0.1 M Phosphate buffer (pH 7.0).
-
Reaction Mixture: 0.1 M Phosphate buffer (pH 6.0), 0.05 M guaiacol, and 0.03% H₂O₂.
-
Spectrophotometer.
b. Procedure:
-
Enzyme Extraction: Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.
-
Assay: In a cuvette, add 2.9 mL of the reaction mixture and 0.1 mL of the enzyme extract.
-
Measurement: Immediately measure the change in absorbance at 470 nm for 3 minutes at 30-second intervals.
-
Calculation: One unit of peroxidase activity is defined as the change in absorbance of 0.01 per minute.
PR-1 Protein Analysis (Western Blot)
This is a general protocol for the detection of PR-1 protein.
a. Materials and Reagents:
-
Protein Extraction Buffer (e.g., RIPA buffer).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody (anti-PR-1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Procedure:
-
Protein Extraction: Extract total protein from plant tissue using a suitable extraction buffer.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PR-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound-Al stands out as a fungicide that not only directly targets oomycete pathogens but also leverages the plant's own defense machinery. Its ability to induce systemic acquired resistance through the potentiation of salicylic acid signaling, and potentially influence the jasmonic acid and ethylene pathways, leads to a multifaceted and durable protective response. This includes the enhanced production of PR proteins, the activation of key defense-related enzymes like PAL and POX, and the accumulation of antimicrobial phytoalexins. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the strategic deployment of this compound-Al in integrated pest management programs and for the development of novel plant defense activators. The experimental protocols and quantitative data provided in this guide offer a framework for further investigation into the intricate and powerful role of this compound-Al in plant immunity.
References
- 1. medium.com [medium.com]
- 2. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR1 pathogenesis-related protein 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. jast.modares.ac.ir [jast.modares.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Uptake and Translocation Dynamics of Fosetyl-Aluminum in Grapevines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uptake, translocation, metabolism, and mode of action of Fosetyl-aluminum (this compound-Al) in grapevines (Vitis vinifera). The information is intended for researchers, crop scientists, and professionals involved in the development of plant protection products. This document summarizes key quantitative data, details experimental protocols for residue analysis, and visualizes the compound's metabolic fate and its influence on the plant's defense signaling pathways.
Introduction
This compound-Al is a systemic fungicide widely used in viticulture to control diseases caused by oomycetes, most notably downy mildew (Plasmopara viticola).[1] Its efficacy relies on its unique ability to be transported throughout the plant, offering protection to both existing and new growth.[1][2] Understanding the dynamics of its uptake, translocation, and degradation is crucial for optimizing its application, ensuring food safety, and comprehending its mechanism of action.
Upon application, this compound-Al is rapidly absorbed by the plant's leaves and roots.[1] It exhibits both acropetal (upward) and basipetal (downward) translocation through the xylem and phloem, a key characteristic that distinguishes it from many other fungicides.[1][2] Inside the plant, this compound-Al is quickly hydrolyzed into its active component, phosphonic acid (also known as phosphite), and ethanol.[3][4] Phosphonic acid is the primary agent responsible for the fungicidal effect and also plays a role in stimulating the grapevine's natural defense mechanisms.[3]
Quantitative Data on Translocation and Persistence
The persistence and distribution of phosphonic acid, the primary active metabolite of this compound-Al, have been quantified in various grapevine tissues over extended periods. The following tables summarize data from studies on container-grown Riesling grapevines, providing insights into residue dynamics following different application strategies.
Table 1: Phosphonic Acid Residues in Grapevine Leaves (mg/kg)
| Days After Last Application | 4 Applications (0.4% Solution) | 3 Applications (0.54% Solution) |
| 14 | 220.0 - 272.4 | 63.3 - 69.4 |
| 42 | 150.0 - 200.0 | 50.0 - 60.0 |
| 70 | 100.0 - 140.0 | 30.0 - 50.0 |
| At Harvest (approx. 90 days) | 80.0 - 120.0 | 25.0 - 40.0 |
Data adapted from a study on container-grown Riesling grapevines.[5] The study investigated the effect of spray concentration and frequency on phosphonate residues.
Table 2: Phosphonic Acid Residues in Grapevine Berries (mg/kg)
| Treatment Scenario | Year 1 | Year 2 |
| 4 Applications (0.4% Solution) | 38.5 | 40.6 |
| 3 Applications (0.54% Solution) | 20.2 | 30.9 |
| Soil Application | Not specified | 6.0 ± 1.2 |
Data adapted from a two-year study on container-grown Riesling grapevines.[5][6] The results show that fewer applications at a slightly higher concentration can lead to lower residues in berries.
Table 3: Distribution of Phosphonic Acid in Various Grapevine Tissues at Harvest (mg/kg)
| Tissue | 4 Applications (0.4% Solution) | 3 Applications (0.54% Solution) |
| Leaves | 220.0 - 272.4 | 63.3 - 69.4 |
| Petioles | 68.3 ± 21.8 | 180.8 ± 43.3 (peak at E-L 18) |
| Canes | 142.6 - 232.8 | 68.5 - 112.2 |
| Berries | 38.5 - 40.6 | 20.2 - 30.9 |
Data compiled from studies on container-grown Riesling, highlighting the accumulation of phosphonates in different parts of the vine.[5][7] Note that petiole concentrations peaked earlier in the season.
Experimental Protocols
The analysis of this compound-Al and its metabolite, phosphonic acid, in grapevine tissues requires specialized analytical methods due to their high polarity. The QuPPe (Quick Polar Pesticides) method is a widely adopted and effective procedure for their extraction.
Sample Preparation and Extraction (QuPPe Method)
This protocol is a generalized procedure based on the principles of the QuPPe method.
-
Homogenization: A representative sample of grapevine tissue (e.g., 10 g of berries, leaves) is cryogenically homogenized to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acidified methanol (containing 1% formic acid).[8]
-
For matrices with low water content, an adjustment with water may be necessary.
-
Shake vigorously for 1-2 minutes using a mechanical shaker.
-
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes. To enhance the separation of matrix components, this step can be performed at low temperatures (e.g., after freezing the samples).[8]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[8]
Experimental workflow for the QuPPe extraction method.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound-Al and phosphonic acid.
-
Chromatographic Column: A column suitable for polar analytes, such as a porous graphitic carbon (e.g., Hypercarb) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is recommended.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is used.[6]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.
-
Table 4: Example LC-MS/MS Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | ESI (Negative) |
| Capillary Voltage | -4500 V |
| Ionization Temp. | 700°C |
| Nebulizer Gas | Nitrogen at 0.55 MPa |
| MRM Transitions | |
| This compound (Quantifier) | 109 -> 81 |
| This compound (Qualifier) | 109 -> 63 |
| Phosphonic Acid (Quantifier) | 81 -> 79 |
| Phosphonic Acid (Qualifier) | 81 -> 63 |
Parameters are illustrative and should be optimized for the specific instrument and matrix.[6][11]
Metabolism and Signaling Pathways
Metabolic Degradation of this compound-Al
The primary metabolic pathway of this compound-Al in grapevines is a rapid hydrolysis reaction. This process is crucial as it releases the active fungicidal compound, phosphonic acid.
References
- 1. fao.org [fao.org]
- 2. avocadosource.com [avocadosource.com]
- 3. safefoodalliance.com [safefoodalliance.com]
- 4. Analysis of this compound-Al in food using LC/MS/MS - Agriparadigma [agriparadigma.it]
- 5. Impact of Spray Concentration and Application Frequency to Modulate Phosphonic Acid Residues in Container-Grown Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. QuPPe: About the Method [quppe.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Early research on the fungicidal properties of phosphonates
An In-depth Technical Guide on the Early Research of Phosphonate Fungicides
Introduction
Dual Mode of Action
Direct Action on the Pathogen
The primary direct mode of action of phosphonates is the disruption of phosphate metabolism in oomycetes.[1] The phosphite ion (HPO₃²⁻), the active component of phosphonate fungicides, is an analog of the phosphate ion (HPO₄²⁻).[5][7] Fungi can absorb phosphite, which then interferes with metabolic pathways that rely on phosphate.
Key effects of direct action include:
-
Inhibition of Oxidative Phosphorylation: Phosphonates have been shown to interfere with oxidative phosphorylation in the metabolism of oomycetes.[5][8]
-
Accumulation of Metabolic Intermediates: Studies have demonstrated that phosphonate exposure leads to the accumulation of polyphosphate and pyrophosphate within fungal cells.[1] This accumulation is thought to divert ATP from essential metabolic processes, thereby inhibiting growth.[1]
-
Enzyme Inhibition: More recent research has identified that phosphonates can inhibit several key enzymes required for the growth and development of Phytophthora species.[1]
Indirect Action: Stimulation of Host Defenses
Key aspects of host defense induction include:
Experimental Protocols from Early Research
In Vitro Mycelial Growth Inhibition Assay
This protocol was crucial for demonstrating the direct fungicidal activity of phosphonates, with the key modification being the use of a low-phosphate medium.
Objective: To determine the concentration of phosphonate compounds required to inhibit the mycelial growth of oomycetes by 50% (EC₅₀).
Methodology:
-
Medium Preparation: A synthetic agar medium with a defined, low concentration of phosphate is prepared. This is critical, as high phosphate levels competitively inhibit phosphonate uptake and mask its fungicidal effect.[1]
-
Incorporation of Fungicide: Stock solutions of various phosphonate compounds (e.g., potassium phosphonate, this compound-Al) are prepared. Serial dilutions are made and added to the molten agar before pouring into Petri dishes to achieve a range of final concentrations.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target oomycete (e.g., Phytophthora cinnamomi) is placed in the center of each agar plate.
-
Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control (no fungicide) plate reaches the edge of the dish.
-
Analysis: The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
In Vivo Disease Control Assay (Whole Plant)
This protocol assesses the efficacy of phosphonates in a whole-plant system, accounting for translocation and host-pathogen interactions.
Objective: To evaluate the protective and curative efficacy of phosphonate compounds against a specific disease in a host plant.
Methodology:
-
Plant Propagation: Healthy, susceptible host plants (e.g., pepper, avocado seedlings) are grown under controlled greenhouse conditions.[2][5][9]
-
Fungicide Application:
-
Pathogen Inoculation: Plants are inoculated with a standardized amount of the pathogen (e.g., a zoospore suspension of a Phytophthora species) at a specific site (e.g., stem or roots).
-
Incubation: Plants are maintained in a high-humidity environment conducive to disease development.
-
Data Collection: Disease severity is assessed at regular intervals using a rating scale (e.g., lesion size, percentage of wilted tissue, plant mortality).
-
Analysis: The efficacy of the treatment is determined by comparing the disease severity in treated plants to that in untreated, inoculated control plants.
Quantitative Data from Foundational Studies
Early research focused on comparing the in vitro toxicity of different phosphonate compounds and their in vivo efficacy.
Table 1: Comparative In Vitro Antifungal Activity of Phosphonate Compounds Against Phytophthora Species
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Potassium Phosphonate | Phytophthora citricola | 2.5 | Ouimette & Coffey, 1989[9] |
| Monoethyl Phosphonate | Phytophthora citricola | 15.0 | Ouimette & Coffey, 1989[9] |
| Dimethyl Phosphonate | Phytophthora citricola | >100 | Ouimette & Coffey, 1989[9] |
| Diethyl Phosphonate | Phytophthora citricola | >100 | Ouimette & Coffey, 1989[9] |
| Potassium Phosphonate | Phytophthora capsici | 6.0 | Ouimette & Coffey, 1989[9] |
| Monoethyl Phosphonate | Phytophthora capsici | 40.0 | Ouimette & Coffey, 1989[9] |
Data synthesized from Ouimette & Coffey (1989). The results clearly show that the inorganic potassium phosphonate was significantly more inhibitory in vitro than the alkyl-substituted organic phosphonates.[9]
Table 2: In Vivo Efficacy of Phosphonate Compounds in Controlling Stem Rot
| Compound | Host Plant | Pathogen | Disease Control Efficacy | Reference |
| Potassium Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |
| Monoethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |
| Dimethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |
| Diethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |
| Potassium Phosphonate | Persea indica | P. citricola | Effective | Ouimette & Coffey, 1989[9] |
| Alkyl Phosphonates | Persea indica | P. citricola | Effective | Ouimette & Coffey, 1989[9] |
Despite differences in in vitro activity, the alkyl-substituted phosphonates showed comparable in vivo disease control.[9] This was attributed to the rapid hydrolysis of the organic compounds within the plant tissues to the more active inorganic phosphonate anion.[9][10]
Proposed Signaling and Metabolic Disruption
The direct action of phosphonate is centered on its structural similarity to phosphate, allowing it to enter and disrupt phosphate-dependent pathways.
Conclusion
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. avocadosource.com [avocadosource.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. imskolkata.org [imskolkata.org]
- 5. Fungicidal Activity and Nutritional Value of Phosphorous Acid | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. fabinet.up.ac.za [fabinet.up.ac.za]
- 7. mdpi.com [mdpi.com]
- 8. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 9. Phytopathology 1989 | Comparative Antifungal Activity of Four Phosphonate Compounds Against Isolates of Nine Phytophthora Species [apsnet.org]
- 10. researchgate.net [researchgate.net]
The Molecular Duel: An In-depth Technical Guide to the Interaction of Fosetyl with Fungal Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosetyl-aluminum (this compound-Al) is a systemic fungicide with a unique mode of action primarily targeting Oomycete pathogens. Following its absorption into the plant, this compound-Al is rapidly metabolized to its active fungitoxic principle, phosphonic acid (also known as phosphite). The precise molecular interactions of phosphite with fungal enzymes have been a subject of extensive research, revealing a multi-pronged attack on fungal metabolism rather than a single target site. This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected biochemical pathways. Evidence points towards a direct action of phosphite on fungal viability through the disruption of phosphorus metabolism, particularly by inhibiting enzymes in the glycolytic and pentose phosphate pathways, and interfering with phosphate transport and assimilation.
Introduction
First introduced in the 1970s, this compound-Al has remained a critical tool in the management of diseases caused by pathogens such as Phytophthora and Plasmopara. Its systemic nature allows for translocation throughout the plant, offering protection to both existing and new growth[1]. While an indirect mode of action involving the stimulation of host plant defense mechanisms is well-documented, there is substantial evidence for a direct inhibitory effect of its metabolite, phosphonic acid, on the fungal pathogen itself[2][3]. This guide focuses on the direct molecular interactions between phosphonic acid and fungal enzymes, providing a technical resource for researchers in fungal biology and fungicide development.
The Active Principle: Phosphonic Acid
Upon entering the plant or fungus, this compound-Al is hydrolyzed to produce phosphonic acid (H₃PO₃) and ethanol[1]. Phosphonic acid is a structural analog of phosphoric acid (H₃PO₄), the primary source of phosphorus for cellular metabolism. This structural similarity is the basis for its disruptive effects on fungal biochemistry. Phosphonic acid is readily absorbed and translocated within the fungus, where it can interfere with metabolic pathways that rely on phosphate[2].
Molecular Targets and Mechanism of Action
The direct antifungal activity of phosphonic acid is not attributed to a single, specific enzyme target. Instead, it appears to act as a broad inhibitor of phosphorus metabolism, affecting multiple key enzymatic and transport processes.
Competition with Phosphate
A primary mechanism of phosphite's action is its ability to compete with phosphate for uptake and for binding sites on enzymes[2][4]. Due to its similar structure and charge distribution, phosphite can be mistakenly transported into the fungal cell via phosphate transporters. Once inside, it can compete with phosphate for the active or allosteric sites of various enzymes that utilize phosphate as a substrate or a regulator. This competition can lead to a state of phosphate starvation within the fungus, even in the presence of external phosphate[2].
Inhibition of Key Metabolic Pathways
Phosphonic acid has been shown to inhibit several enzymes crucial for central metabolism, particularly in the glycolytic and pentose phosphate pathways. This disruption of energy production and biosynthesis is a key factor in its fungitoxic effect.
-
Glycolysis: This fundamental pathway for energy production is a significant target. Studies have demonstrated the inhibition of key glycolytic enzymes by phosphite[1].
-
Pentose Phosphate Pathway: This pathway is essential for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. Inhibition of enzymes in this pathway further cripples the metabolic capabilities of the fungus[1].
Disruption of Phosphate Assimilation and Signaling
Phosphonic acid interferes with the fungus's ability to sense and respond to phosphate levels.
-
Inhibition of Phosphatases: Acid phosphatases are enzymes that are crucial for scavenging phosphate from organic sources in the environment, especially under phosphate-limiting conditions. Phosphite has been shown to inhibit the activity of these enzymes, further exacerbating the phosphate deficiency within the fungal cell[5].
-
Accumulation of Pyrophosphate: There is evidence to suggest that phosphite inhibits inorganic pyrophosphatase, an enzyme responsible for hydrolyzing pyrophosphate (PPi)[1]. PPi is a byproduct of many biosynthetic reactions, and its accumulation can be toxic to the cell.
Quantitative Data on Fungal Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of phosphite on fungal enzymes and mycelial growth.
| Organism | Target | Inhibitor | Parameter | Value | Reference |
| Phytophthora palmivora | NAD-dependent glyceraldehyde-3-phosphate dehydrogenase | Phosphite | IC50 | 0.74 ± 0.07 mM | [1] |
| Phytophthora palmivora | Glucose-6-phosphate dehydrogenase | Phosphite | IC50 | 29.0 ± 3.4 mM | [1] |
| Phytophthora palmivora | Aldolase/triosephosphate isomerase/glycerophosphate dehydrogenase (mixture) | Phosphite | IC50 | 7.7 ± 0.4 mM | [1] |
| Phytophthora cinnamomi | Mycelial Growth | Phosphite | EC50 | 27.9 µg/mL | [2][5][6] |
| Aspergillus niger | Acid Phosphatase Activity | Phosphite | Inhibition | ~50% reduction | [5] |
| Colletotrichum lindemuthianum | Mycelial Growth | Potassium Phosphite (5 mL/L) | Inhibition | 42% | [2] |
| Colletotrichum lindemuthianum | Conidial Germination | Potassium Phosphite (5 mL/L) | Inhibition | 48% | [2] |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the interaction between phosphonates and fungal enzymes. Below are generalized methodologies for key experiments.
Fungal Culture and Enzyme Extraction
-
Fungal Growth: Cultivate the fungal species of interest (e.g., Phytophthora spp.) in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium). For studies on phosphate-related enzymes, it is crucial to control the phosphate concentration in the growth medium.
-
Mycelial Harvest: Harvest the mycelia by filtration and wash with a suitable buffer to remove residual medium.
-
Cell Lysis: Disrupt the fungal cells to release the intracellular enzymes. This can be achieved by methods such as grinding with liquid nitrogen, sonication, or using a French press.
-
Enzyme Extraction: Centrifuge the cell lysate to remove cellular debris and collect the supernatant containing the crude enzyme extract. For purification, further chromatography steps may be necessary.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme, the enzyme substrate, and any necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of phosphonic acid (or a control solution without the inhibitor) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding the fungal enzyme extract.
-
Incubation: Incubate the reaction mixture at a constant, optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction, if necessary, by adding a stopping reagent (e.g., a strong acid or base).
-
Product Quantification: Measure the amount of product formed or substrate consumed using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition and the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Specific Assay Protocol: Acid Phosphatase Inhibition
-
Substrate: Use p-nitrophenyl phosphate (pNPP) as the substrate.
-
Reaction: The acid phosphatase will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow in alkaline conditions.
-
Procedure:
-
Prepare reaction mixtures containing acetate buffer (pH 4.8), pNPP, and varying concentrations of phosphite.
-
Initiate the reaction by adding the fungal enzyme extract.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
-
Analysis: Calculate the percentage of inhibition for each phosphite concentration and determine the IC50.
Specific Assay Protocol: Inorganic Pyrophosphatase Inhibition
-
Substrate: Use inorganic pyrophosphate (PPi) as the substrate.
-
Reaction: The enzyme hydrolyzes PPi to two molecules of orthophosphate (Pi).
-
Procedure:
-
Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂ (as a cofactor), PPi, and varying concentrations of phosphite.
-
Initiate the reaction by adding the fungal enzyme extract.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop the reaction.
-
Measure the amount of liberated orthophosphate using a colorimetric method, such as the malachite green assay or the Fiske-Subbarow method.
-
-
Analysis: Determine the enzyme activity and calculate the inhibition parameters as described in the general protocol.
Visualization of Affected Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Inhibition and pH dependence of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Physicochemical Properties of Fosetyl-aluminium Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Fosetyl-aluminium and its various formulations. The information is curated to assist researchers, scientists, and professionals in the fields of drug development and crop protection in understanding the fundamental characteristics of this widely used systemic fungicide.
Core Physicochemical Properties of this compound-aluminium
This compound-aluminium, the aluminium salt of ethyl phosphonate, is a white to yellowish odorless crystalline solid.[1][2] It is known for its high water solubility and systemic action in plants, translocating both acropetally and basipetally.[2] The following tables summarize the key physicochemical properties of the technical grade active ingredient.
Table 1: General Physicochemical Properties of this compound-aluminium
| Property | Value | References |
| Chemical Name | Aluminium tris(ethyl phosphonate) | [3] |
| CAS Number | 39148-24-8 | [2][3] |
| Molecular Formula | C₆H₁₈AlO₉P₃ | [3] |
| Molecular Weight | 354.1 g/mol | [3] |
| Appearance | White to yellowish, odorless crystalline powder | [1][2] |
| Melting Point | 215 °C (decomposes) | [2] |
| Decomposition Temperature | >276 °C | [4] |
| Vapor Pressure | < 7.5 x 10⁻¹⁰ mm Hg at 25°C | [2] |
| Log P (octanol/water) | -2.1 to -2.7 | [2] |
Table 2: Solubility of this compound-aluminium
| Solvent | Solubility at 20°C | References |
| Water | 111.3 g/L | [5] |
| Methanol | 920 mg/L | [2] |
| Acetone | 13 mg/L | [2] |
| Ethyl Acetate | < 1 mg/L | [2] |
| n-Heptane | < 1 mg/L | [6] |
| Xylene | 1 mg/L | [6] |
| Dichloromethane | 4 mg/L | [6] |
Table 3: Stability of this compound-aluminium
| Condition | Stability | References |
| Hydrolytic Stability | Hydrolyzes in acidic and alkaline conditions. DT₅₀ of 5 days at pH 3 and 13.4 days at pH 13. | [1] |
| Thermal Stability | Stable under normal storage conditions. | [1] |
| Photostability | DT₅₀ of 23 daylight hours. | [1] |
This compound-aluminium Formulations
This compound-aluminium is commonly available in several formulations, primarily as wettable powders (WP) and water-dispersible granules (WG).[4][5][7] These formulations are designed for easy dispersion in water for application as foliar sprays or soil treatments.[4]
Table 4: Physicochemical Properties of this compound-aluminium Formulations
| Property | Formulation Type | Typical Value/Range | References |
| Active Ingredient Content | WP, WG | Typically 80% (800 g/kg) | [2] |
| pH (1% aqueous dispersion) | WP | 3.0 - 6.0 | [8] |
| Suspensibility | WP | Minimum 70% after 30 min in CIPAC Standard Water D at 30°C | [7][9] |
| Wettability | WP | Completely wetted in < 2 minutes without swirling | [7][9] |
| Persistent Foam | WP | Maximum 50 mL after 1 minute | [7][9] |
Experimental Protocols
The determination of the physicochemical properties of this compound-aluminium and its formulations is guided by internationally recognized methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).
Melting Point Determination
-
Methodology: OECD Guideline 102; CIPAC Method MT 2.[8][10][11][12][13]
-
Principle: This method involves heating a small, finely ground sample of the technical grade this compound-aluminium in a capillary tube at a controlled rate.[12] The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.[12]
-
Apparatus: Capillary tube melting point apparatus.[8]
-
Procedure:
-
A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1°C/minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range. For this compound-aluminium, decomposition is observed at its melting point.[2]
-
Water Solubility
-
Methodology: OECD Guideline 105 (Flask Method); CIPAC Method MT 157.[10][14][15][16][17]
-
Principle: The flask method is suitable for substances with a solubility greater than 10⁻² g/L, which applies to this compound-aluminium.[15][16] A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined analytically.[14]
-
Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, filtration or centrifugation equipment, and a suitable analytical instrument (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound-aluminium is added to a flask containing a known volume of deionized water.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The solution is then allowed to stand to allow undissolved particles to settle.
-
An aliquot of the clear supernatant is carefully removed, and if necessary, filtered or centrifuged to remove any remaining solid particles.
-
The concentration of this compound-aluminium in the aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]
-
Partition Coefficient (n-octanol/water)
-
Methodology: OECD Guideline 117 (HPLC Method).[1][19][20][21][22]
-
Principle: The HPLC method estimates the octanol-water partition coefficient (Log P) by correlating the retention time of the substance on a reverse-phase HPLC column with the known Log P values of a series of reference compounds.[1][19]
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector and a reverse-phase column (e.g., C18).
-
Procedure:
-
A series of standard compounds with known Log P values are injected into the HPLC system to create a calibration curve of retention time versus Log P.
-
A solution of this compound-aluminium is then injected under the same isocratic conditions.
-
The retention time of this compound-aluminium is measured.
-
The Log P of this compound-aluminium is determined by interpolating its retention time on the calibration curve.
-
Stability Testing (Accelerated Storage)
-
Principle: This method simulates the long-term stability of a formulation by subjecting it to elevated temperatures for a defined period.[23][24] The properties of the formulation are then tested to assess any degradation.
-
Apparatus: Thermostatically controlled oven, suitable sealed containers.
-
Procedure:
-
A sample of the this compound-aluminium formulation is placed in a sealed container, which may be the commercial packaging.
-
The container is stored in an oven at a specified temperature (e.g., 54°C) for a defined period (e.g., 14 days).[9]
-
After the storage period, the sample is allowed to cool to ambient temperature.
-
The formulation is then re-analyzed for its active ingredient content and key physical properties (e.g., suspensibility, wettability) to determine if they still meet the required specifications.
-
Suspensibility of Wettable Powders
-
Principle: This test evaluates the ability of a wettable powder to remain suspended in water under standardized conditions.[27]
-
Apparatus: Graduated cylinders, constant temperature bath, pipette.
-
Procedure:
-
A known amount of the this compound-aluminium WP formulation is suspended in a specified volume of CIPAC Standard Water D in a graduated cylinder.
-
The cylinder is inverted a set number of times to ensure uniform dispersion.
-
The suspension is allowed to stand undisturbed in a constant temperature bath (e.g., 30°C) for a specified time (e.g., 30 minutes).[9]
-
The top 90% of the suspension is carefully siphoned off.
-
The remaining 10% of the suspension (containing any settled material) is analyzed for its this compound-aluminium content.
-
The suspensibility is calculated as the percentage of the active ingredient remaining in suspension.
-
Wettability of Powders
-
Principle: This method determines the time it takes for a powder formulation to become completely wetted when dropped onto the surface of water.[29][30]
-
Apparatus: Beaker, stopwatch, dropping funnel.
-
Procedure:
Signaling Pathways and Logical Relationships
The following diagrams illustrate the degradation pathway of this compound-aluminium and a typical analytical workflow for its determination.
Caption: Degradation pathway of this compound-aluminium.
Caption: General analytical workflow for this compound-aluminium.
References
- 1. oecd.org [oecd.org]
- 2. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-Al | SIELC Technologies [sielc.com]
- 4. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 5. WO2025082865A1 - Liquid this compound-aluminium formulations - Google Patents [patents.google.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. fao.org [fao.org]
- 8. laboratuar.com [laboratuar.com]
- 9. fao.org [fao.org]
- 10. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]
- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 12. MT 2 - Melting point [cipac.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. MT 157 - Water solubility [cipac.org]
- 17. oecd.org [oecd.org]
- 18. Rapid determination of this compound-aluminium in commercial pesticide formulations by high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. oecd.org [oecd.org]
- 21. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 22. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 23. cipac.org [cipac.org]
- 24. MT 46 - Accellerated storage procedure [cipac.org]
- 25. MT 46.4 - Accelerated storage procedure [cipac.org]
- 26. cipac.org [cipac.org]
- 27. MT 15 - Suspensibility of wettable powders in water [cipac.org]
- 28. CIPAC-Methods [laus.group]
- 29. MT 53 - Wettability [cipac.org]
- 30. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Note: Determination of Fosetyl-Aluminum Residues in Soil by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fosetyl-aluminum residues in soil. This compound-aluminum is a widely used fungicide that rapidly degrades to phosphonic acid in the environment. Therefore, the analytical method is designed to quantify both this compound and its primary metabolite, phosphonic acid. The procedure involves an efficient extraction of the analytes from the soil matrix using acidified methanol, followed by a straightforward cleanup and analysis by LC-MS/MS in negative electrospray ionization mode. The method has been validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine monitoring of this compound-aluminum residues in soil samples.
Introduction
This compound-aluminum is a systemic fungicide used to control a variety of plant diseases on numerous crops.[1][2][3] Upon application, it is rapidly absorbed by the plant and also enters the soil, where it degrades into phosphonic acid and ethanol.[4][5][6] Due to the toxicological similarity between this compound-aluminum and phosphonic acid, regulatory bodies often define the residue definition as the sum of both compounds.[4][5][6][7] Consequently, a reliable analytical method for the simultaneous determination of both this compound and phosphonic acid in soil is crucial for environmental monitoring and risk assessment. This application note presents a detailed protocol for the analysis of these highly polar pesticides in soil using LC-MS/MS, a technique known for its high sensitivity and selectivity.[8]
Experimental
Reagents and Materials
-
Standards: this compound-aluminum (purity ≥99%) and Phosphonic acid (purity ≥98%) were obtained from reputable suppliers.
-
Solvents: HPLC-grade methanol, acetonitrile, and water were used.
-
Reagents: Formic acid (analytical grade).
-
Soil Samples: Blank soil samples were collected from an untreated field to be used for method development and validation.
Standard Solution Preparation
Stock solutions of this compound-aluminum and phosphonic acid (1000 µg/mL) were prepared by dissolving the accurately weighed standards in HPLC-grade water. Working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent, such as a mixture of water and acetonitrile.
Sample Preparation
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acidified methanol (1% formic acid in methanol).
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
The supernatant can be directly filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex soil matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
-
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | Hypercarb (100 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to specific instrument optimization |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3200 V |
| Gas Temperature | 140 °C |
| Gas Flow | 14 L/min |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Heater | 375 °C |
| Sheath Gas Flow | 12 L/min |
| MRM Transitions | |
| This compound | Q1: 109 m/z, Q3: 81 m/z (Quantifier), 63 m/z (Qualifier) |
| Phosphonic Acid | Q1: 81 m/z, Q3: 63 m/z (Quantifier), 45 m/z (Qualifier) |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for its linearity, recovery (accuracy), precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Method Validation Data
| Analyte | Linearity (r²) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| This compound | >0.99 | 85-110 | <15 | 0.005 | 0.01 |
| Phosphonic Acid | >0.99 | 90-115 | <15 | 0.01 | 0.05 |
The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient (r²) greater than 0.99 for both analytes. The recovery rates for this compound and phosphonic acid were within the acceptable range of 85-115%, indicating good accuracy of the method.[9] The precision, expressed as the relative standard deviation (RSD), was below 15%, demonstrating the method's reproducibility. The limits of detection and quantitation were established at low µg/kg levels, showcasing the high sensitivity of the method.
Experimental Workflow
Caption: Workflow for the analysis of this compound-Aluminum in soil.
Conclusion
The LC-MS/MS method presented in this application note provides a robust and reliable approach for the simultaneous determination of this compound and phosphonic acid residues in soil. The simple extraction and cleanup procedure, combined with the high sensitivity and selectivity of the LC-MS/MS analysis, allows for accurate and precise quantification at low levels. This method is well-suited for routine monitoring of this compound-aluminum in environmental soil samples, aiding in regulatory compliance and environmental safety assessments.
References
- 1. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Analysis of this compound-Aluminum in Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound-Al in food using LC/MS/MS - Agriparadigma [agriparadigma.it]
- 3. Analysis of this compound-Al in food using LC/MS/MS | Tentamus [tentamus.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Screening of Fosetyl-Al Against Phytophthora cinnamomi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytophthora cinnamomi is a devastating soil-borne plant pathogen with a wide host range, causing significant economic losses in agriculture, horticulture, and forestry.[1][2] Fosetyl-aluminum (this compound-Al) is a systemic fungicide used to manage diseases caused by oomycetes like Phytophthora.[3][4] It is known for its ambimobile translocation within the plant, moving both upwards and downwards, which allows it to control both foliar and root infections.[3][5] The in vitro activity of this compound-Al against P. cinnamomi can be variable and is notably influenced by the phosphate content of the growth medium.[6] this compound-Al itself shows limited direct antifungal activity in vitro at high concentrations, but it breaks down into phosphorous acid (H₃PO₃), which is more inhibitory to the pathogen, especially under low phosphate conditions.[3][6] This protocol details an in vitro screening method to assess the efficacy of this compound-Al against P. cinnamomi by determining its effect on mycelial growth.
Data Presentation
The following table summarizes representative quantitative data for the in vitro efficacy of this compound-Al and its active metabolite, phosphorous acid, against Phytophthora cinnamomi. EC₅₀ values can vary based on the specific isolate and the phosphate concentration of the growth medium.
| Compound | Isolate | Growth Medium | EC₅₀ (µg/mL) | Reference |
| This compound-Al | Pc356 | Low Phosphate Synthetic Medium | 54 | [6] |
| Phosphorous Acid (H₃PO₃) | Pc356 | Low Phosphate Synthetic Medium | 4 | [6] |
| This compound-Al | Various | Corn Meal Agar (low phosphate) | >500 (some inhibition at 50) | [3] |
| Phosphorous Acid (H₃PO₃) | Various | Not Specified | 1.3 - 6.2 | [7] |
Experimental Protocols
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of this compound-Al required to inhibit the mycelial growth of P. cinnamomi.
Materials:
-
Phytophthora cinnamomi isolate (e.g., ATCC® 12531™)
-
This compound-Al (analytical grade)
-
Sterile deionized water
-
Low phosphate growth medium (e.g., Corn Meal Agar or a synthetic medium with low KH₂PO₄)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator set to 25°C
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Parafilm
Procedure:
-
Culture Preparation: Subculture the P. cinnamomi isolate on a low phosphate agar medium and incubate at 25°C in the dark for 5-7 days until an actively growing culture is established.
-
Stock Solution Preparation: Prepare a stock solution of this compound-Al in sterile deionized water. The concentration should be high enough to achieve the desired final concentrations in the agar. Filter-sterilize the stock solution.
-
Amended Media Preparation:
-
Prepare the low phosphate agar medium and autoclave it.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Under a laminar flow hood, add the appropriate volume of the sterile this compound-Al stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL). Also, prepare a control set of plates with no fungicide.
-
Gently swirl the flasks to ensure thorough mixing of the fungicide.
-
Pour approximately 20 mL of the amended and control agar into sterile 90 mm Petri dishes.
-
Allow the plates to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut 5 mm mycelial plugs from the margin of the actively growing P. cinnamomi culture.
-
Place one mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).
-
-
Incubation:
-
Seal the Petri dishes with Parafilm.
-
Incubate the plates in the dark at 25°C.
-
-
Data Collection:
-
After 3-5 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter.
-
Take two perpendicular measurements of the colony diameter for each plate and calculate the average. Subtract the diameter of the initial mycelial plug from this average.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group.
-
Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[8][9]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro screening of this compound-Al.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-Al action in P. cinnamomi.
References
- 1. cpsm-phytophthora.org [cpsm-phytophthora.org]
- 2. Phytophthora cinnamomi - Wikipedia [en.wikipedia.org]
- 3. This compound-AL: CONTROL OF PLANT DISEASES UTILIZING THE PLANT'S OWN DEFENCE MECHANISMS. [actahort.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. awiner.com [awiner.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. apsnet.org [apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fosetyl-Al for the Control of Cucurbit Downy Mildew
Introduction
Fosetyl-Al (Aluminum tris O-ethyl phosphonate) is a systemic fungicide widely utilized for the management of diseases caused by Oomycete pathogens, including Pseudoperonospora cubensis, the causal agent of downy mildew in cucurbits.[1][2] Its unique mode of action, which involves both direct pathogen inhibition and stimulation of the plant's innate defense mechanisms, makes it a valuable tool in integrated disease management programs.[3][4] this compound-Al exhibits ambimobile translocation, moving both upwards (acropetally) and downwards (basipetally) within the plant's vascular system, ensuring comprehensive protection of all plant parts, including new growth.[1][5]
Mechanism of Action
This compound-Al's efficacy is attributed to a dual mechanism:
-
Direct Action: While its direct antifungal activity in vitro is considered modest, this compound-Al can inhibit spore germination and block the development of mycelium, thereby preventing infection and sporulation.[5][6] Once absorbed by the plant, it is rapidly metabolized into phosphorous acid, which has a more direct, though still mild, effect on the pathogen.[4][6]
-
Indirect Action (Host Defense Stimulation): The primary mode of action is the stimulation of the plant's natural defense systems.[3][7][8] This is a form of Systemic Acquired Resistance (SAR). The presence of this compound-Al triggers a defense response in the host plant, leading to the production of defense-related compounds like phytoalexins, phenolic compounds, and lytic enzymes.[3][9] These compounds can create a cellular environment that is inhospitable to the invading pathogen, effectively "sealing off" the pathogen in dead cells in a process known as a hypersensitive response.[6] This stimulation of the plant's immunity helps to delay the development of fungicide resistance.[1][3]
Quantitative Data Summary
The efficacy of this compound-Al can vary based on disease pressure, the specific cucurbit crop, and the number and timing of applications.[10] The following tables summarize quantitative data from various studies.
Table 1: General Application Parameters for this compound-Al on Cucurbits
| Parameter | Recommendation | Target Pathogen | Source(s) |
| Formulation | 80% Water Dispersible Granules (WDG) or Wettable Powder (WP) | Pseudoperonospora cubensis | [5][11] |
| Application Rate | 2-4 kg/hectare or 60-120 gm/20 L water | Pseudoperonospora cubensis | [5][11] |
| Application Timing | Preventive, before or at the first sign of disease. | Pseudoperonospora cubensis | [5][12] |
| Application Interval | 7-10 days, depending on disease pressure. | Pseudoperonospora cubensis | [12][13] |
| Max Applications | Up to 4 times per crop cycle. | Pseudoperonospora cubensis | [12] |
| Pre-Harvest Interval (PHI) | 3-12 days for cucumbers and other cucurbits. | Pseudoperonospora cubensis | [11][12] |
Table 2: Efficacy of Fungicides in Controlling Cucurbit Downy Mildew
Efficacy is often evaluated as a percentage reduction in disease severity compared to an untreated control.
| Fungicide Active Ingredient | Efficacy Range (% Disease Control) | Crop(s) Studied | Source(s) |
| This compound-Al | 70-80% | Cucumber | [10] |
| Oxathiapiprolin (e.g., Orondis) | Highly Effective | Cucumber | [14][15] |
| Cyazofamid (e.g., Ranman) | Good to Highly Effective | Cucumber | [14][15] |
| Mandipropamid | 70-80% | Cucumber | [10] |
| Metalaxyl + Mancozeb | 70-80% | Cucumber | [10] |
| Dimethomorph | Reported as less effective in some regions due to resistance. | Cucumber | [15] |
| Cymoxanil | Reported as less effective in some regions due to resistance. | Cucumber | [15] |
Note: A meta-analysis of studies from 2009-2018 found that, overall, fungicide use resulted in a mean of 54.0% disease control and increased marketable yields by 61.9% compared to untreated plots.[16] However, the efficacy of specific active ingredients can change over time due to the development of resistant pathogen strains.[15]
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound-Al on Cucumber
This protocol outlines a representative methodology for evaluating the field efficacy of this compound-Al for the control of downy mildew on cucumber (Cucumis sativus).
1. Experimental Design:
- Layout: Randomized Complete Block Design (RCBD) with 4-5 replications.
- Plot Size: Each plot consists of a single row, 5-7 meters long, with a spacing of 1.5-2 meters between rows.
- Plant Material: Use a cucumber variety susceptible to downy mildew to ensure adequate disease pressure for evaluation.
2. Crop Management:
- Planting: Direct seed or transplant seedlings at the 2- to 4-leaf stage.
- Fertilization & Irrigation: Follow standard local recommendations for commercial cucumber production.
- Pest & Weed Control: Manage other pests and weeds uniformly across all plots to avoid confounding effects.
3. Treatment Application:
- Treatments:
- Untreated Control (water spray).
- This compound-Al (e.g., 80% WDG) at a standard rate (e.g., 2.5 kg/ha ).
- Other standard or experimental fungicides for comparison.
- Application Method: Use a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 400-600 L/ha) to ensure thorough foliage coverage.
- Timing: Begin applications preventively when environmental conditions favor disease development or upon the first report of downy mildew in the region.[13] Continue applications on a 7-day interval for the duration of the trial.[13]
4. Inoculation (if natural inoculum is insufficient):
- Source: Collect fresh, sporulating leaves from infected cucumber plants.
- Spore Suspension: Wash sporangia from the abaxial leaf surface into distilled water. Adjust concentration to 1 x 10^4 to 5 x 10^4 sporangia/mL.
- Application: In the late afternoon, spray the spore suspension onto the leaves of plants in the trial until runoff. Use overhead irrigation briefly to maintain leaf wetness and promote infection.
5. Data Collection:
- Disease Severity: Visually assess the percentage of leaf area affected by downy mildew lesions on 10-20 randomly selected leaves from the middle of each plot.
- Assessment Timing: Conduct weekly assessments, beginning 5-7 days after the first signs of disease appear and continuing for 3-4 weeks.
- Yield Data: At the end of the season, harvest all marketable fruit from each plot and record the total number and weight.
6. Data Analysis:
- Calculate the Area Under the Disease Progress Curve (AUDPC) from the weekly severity data.
- Perform Analysis of Variance (ANOVA) on disease severity, AUDPC, and yield data.
- Use a mean separation test (e.g., Tukey's HSD) to compare treatment means at P=0.05.
- Calculate percent disease control for each treatment relative to the untreated control.
Visualizations
Signaling Pathway
Caption: Dual mode of action of this compound-Al in plants.
Experimental Workflow
Caption: Workflow for a fungicide field efficacy trial.
References
- 1. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 2. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 3. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 4. researchgate.net [researchgate.net]
- 5. awiner.com [awiner.com]
- 6. This compound-AL: CONTROL OF PLANT DISEASES UTILIZING THE PLANT'S OWN DEFENCE MECHANISMS. [actahort.org]
- 7. diypestcontrol.com [diypestcontrol.com]
- 8. domyown.com [domyown.com]
- 9. revues.cirad.fr [revues.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. greencycle-agricultural.com [greencycle-agricultural.com]
- 12. tangyunbiotech.en.made-in-china.com [tangyunbiotech.en.made-in-china.com]
- 13. Cucurbit Downy Mildew | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Managing Cucurbit Downy Mildew | Cornell Vegetables [vegetables.cornell.edu]
- 15. Fungicide Assessment for Cucurbit Downy Mildew Management - UF/IFAS Extension Hendry County [blogs.ifas.ufl.edu]
- 16. Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Rapid Detection of Fosetyl-Aluminum using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosetyl-aluminum (this compound-Al) is a widely used systemic fungicide effective against a range of plant diseases caused by oomycetes.[1][2][3] Its mode of action is complex, involving both the direct inhibition of fungal growth and the stimulation of the plant's natural defense mechanisms.[1][4][5][6] Due to its extensive use in agriculture, there is a growing need for rapid, sensitive, and cost-effective methods for the detection of this compound-Al residues in food and environmental samples to ensure food safety and regulatory compliance. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assay (LFA), offer a powerful alternative to traditional chromatographic methods, providing high-throughput screening with minimal sample preparation.[6] This document provides detailed application notes and protocols for the development of immunoassays for the rapid detection of this compound-Al.
Principle of Immunoassay for this compound-Aluminum
Since this compound-Al is a small molecule, a competitive immunoassay format is the most suitable approach. In this format, a limited amount of specific antibody is used. Free this compound-Al in the sample and a labeled this compound-Al conjugate (the tracer) compete for the binding sites of the antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound-Al in the sample.
Key Experimental Protocols
Hapten Synthesis for this compound-Aluminum
The development of a sensitive and specific immunoassay for a small molecule like this compound-Al begins with the synthesis of a hapten. The hapten is a modified version of the target molecule that can be conjugated to a carrier protein to make it immunogenic. As specific literature on this compound-Al hapten synthesis is limited, a proposed synthetic route based on established methods for other organophosphorus pesticides is presented below.[1][4]
Proposed Synthesis of a this compound-Al Hapten (A Carboxylic Acid Derivative):
The strategy involves introducing a spacer arm with a terminal carboxylic acid group to the this compound molecule. This allows for conjugation to a carrier protein.
-
Reaction of Diethyl Phosphite with 3-bromopropionic acid: Diethyl phosphite is reacted with an excess of 3-bromopropionic acid in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, typically starting at 0°C and slowly warming to room temperature.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and ethanol) to yield the carboxylic acid derivative of this compound.
-
Purification: The synthesized hapten is purified using column chromatography on silica gel.
-
Characterization: The structure of the purified hapten is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Preparation of Immunogen and Coating Antigen
To elicit an immune response, the synthesized hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen. For use in the immunoassay, the hapten is also conjugated to a different carrier protein, like Ovalbumin (OVA), to create a coating antigen.
Protocol for Conjugation using the Active Ester Method:
-
Activation of the Hapten: The carboxylic acid group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation to Carrier Protein: The activated hapten is then added to a solution of the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is stirred for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: The resulting conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.
-
Characterization: The conjugation ratio (hapten molecules per protein molecule) can be determined using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Monoclonal Antibody Production
High-affinity and specific monoclonal antibodies are crucial for a sensitive immunoassay.
General Protocol for Monoclonal Antibody Production:
-
Immunization: BALB/c mice are immunized with the prepared immunogen (this compound-hapten-KLH or BSA). The immunogen is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for subsequent booster injections) and injected intraperitoneally or subcutaneously at regular intervals (e.g., every 2-3 weeks).
-
Monitoring Immune Response: Blood samples are collected from the immunized mice to monitor the antibody titer against the coating antigen (this compound-hapten-OVA) using an indirect ELISA.
-
Hybridoma Production: Once a high antibody titer is achieved, the mouse with the highest titer is given a final booster injection. Three days later, the spleen is harvested, and the splenocytes are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Selection of Hybridomas: The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan. Only the hybridoma cells will proliferate.
-
Screening for Positive Clones: The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the coating antigen using an indirect ELISA.
-
Cloning and Expansion: Hybridoma cells from the positive wells are cloned by limiting dilution to ensure that the antibody-producing cells are derived from a single clone. The selected clones are then expanded to produce larger quantities of the monoclonal antibody.
-
Antibody Purification: The monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Competitive ELISA Protocol for this compound-Al Detection
This protocol outlines a direct competitive ELISA for the quantitative detection of this compound-Al.
Materials:
-
Coating Antigen: this compound-hapten-OVA conjugate
-
Antibody: Anti-Fosetyl monoclonal antibody
-
Standard: this compound-aluminum standard solution
-
Enzyme-labeled Secondary Antibody: Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween 20), Blocking buffer (PBS with 1% BSA), Assay buffer (PBS)
-
Stop Solution: 2 M Sulfuric acid
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (this compound-hapten-OVA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound-Al standard or sample solution and 50 µL of the anti-Fosetyl monoclonal antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Addition of Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The performance of the developed immunoassays should be thoroughly evaluated and the quantitative data summarized in tables for easy comparison.
Table 1: Performance Characteristics of a Hypothetical this compound-Al Competitive ELISA
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| IC50 (50% Inhibitory Concentration) | 5 ng/mL |
| Linear Range | 1 - 50 ng/mL |
| Cross-Reactivity with Phosphonic Acid | < 1% |
| Cross-Reactivity with other Organophosphorus Pesticides | < 0.1% |
Table 2: Recovery of this compound-Al from Spiked Samples using the Competitive ELISA
| Sample Matrix | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Grapes | 10 | 9.2 | 92 |
| 50 | 48.5 | 97 | |
| Lettuce | 10 | 8.8 | 88 |
| 50 | 51.0 | 102 | |
| Soil | 20 | 19.0 | 95 |
| 100 | 98.0 | 98 |
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 3. controlsolutionsinc.com [controlsolutionsinc.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity | Semantic Scholar [semanticscholar.org]
- 6. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Trunk Injection of Fosetyl-Al in Citrus Gummosis Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fosetyl-Al trunk injection for the management of citrus gummosis, a disease primarily caused by Phytophthora species. The following sections detail the scientific background, application protocols, quantitative efficacy data, and the underlying biochemical pathways involved in this compound-Al's mode of action.
Introduction and Scientific Background
Citrus gummosis is a destructive disease characterized by the exudation of gum from lesions on the trunk and branches, leading to a decline in tree vigor and fruit production, and in severe cases, tree death.[1] Traditional management strategies have included cultural practices and the application of fungicides. Systemic fungicides like this compound-Al offer a significant advantage as they can be transported within the plant to the site of infection.
This compound-Al (aluminum tris-O-ethylphosphonate) is a systemic fungicide that exhibits both acropetal and basipetal movement within the plant, making it suitable for various application methods, including foliar sprays, soil drenches, and trunk applications.[2][3][4] Trunk injection, a form of "endotherapy," delivers the fungicide directly into the tree's vascular system, offering precise dosing, reduced environmental exposure, and potentially longer residual activity.[5][6]
The mode of action of this compound-Al is twofold. It has a direct inhibitory effect on Phytophthora species, and it also stimulates the plant's natural defense mechanisms.[7] In citrus, this compound-Al treatment has been shown to induce the production of phytoalexins, such as scoparone, which are antimicrobial compounds that contribute to disease resistance.[7]
Quantitative Data Summary
The efficacy of this compound-Al in managing citrus gummosis has been evaluated in various studies. The following tables summarize the quantitative data from key experiments, comparing different application methods, concentrations, and their impact on disease suppression.
Table 1: Efficacy of this compound-Al Trunk Paint Application on Canker Development in Tangelo Trees
| Treatment (Concentration) | Application Method | Pathogen | Inhibition of Canker Development (%) |
| This compound-Al (300 g a.i./L) | Trunk Paint | P. parasitica | 96 |
| This compound-Al (300 g a.i./L) | Trunk Paint | P. citrophthora | 97 |
| This compound-Al Ca (100 g a.i./L) | Trunk Paint | P. parasitica | 99 |
| This compound-Al Ca (100 g a.i./L) | Trunk Paint | P. citrophthora | 99 |
| Untreated Control | - | P. parasitica | 0 |
| Untreated Control | - | P. citrophthora | 0 |
Data adapted from a study on the persistence of systemic activity for fungicides applied to citrus trunks. The trunk paint was applied to a 20-cm section of the trunk.
Table 2: Curative and Protective Efficacy of this compound-Al Foliar Spray on Lesion Area in Lemon Cultivars
| Cultivar | Treatment (g a.i./100L) | Application Timing Relative to Inoculation | Efficacy (%) after 1st Application | Efficacy (%) after 2nd Application |
| Molla Memed | 160 | 2 weeks after | 62.9 | 92.5 |
| Kütdiken | 160 | 2 weeks after | 38.7 | 87.9 |
| Molla Memed | 200 | 2 weeks after | - | - |
| Kütdiken | 200 | 2 weeks after | - | - |
| Molla Memed | 160 | Same time | - | ~90 |
| Kütdiken | 160 | Same time | - | ~90 |
| Molla Memed | 200 | 2 weeks before | - | 100 |
| Kütdiken | 200 | 2 weeks before | - | 100 |
Data adapted from a study on the effect of this compound-Al against citrus gummosis caused by Phytophthora citrophthora.[7] Efficacy is presented as the percentage reduction in lesion area.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the trunk injection of this compound-Al for citrus gummosis management.
Protocol for Trunk Injection of this compound-Al
This protocol is a generalized procedure based on techniques described for citrus and other tree species.[5][8][9][10][11]
Materials:
-
This compound-Al injectable formulation (e.g., 80% WP)
-
Sterile water
-
Pressurized trunk injection system (e.g., Chemjet® Tree Injector, Arborjet® TREE I.V. Micro-Infusion™ system)[11][12]
-
Electric drill with a sharp brad-point drill bit (size appropriate for the injection system)
-
Graduated cylinders and beakers
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Solution Preparation: Prepare the this compound-Al solution at the desired concentration (e.g., 7.5 - 120 g/L, as used in olive trees) by dissolving the powder in sterile water.[13] Ensure the solution is well-mixed and free of undissolved particles.
-
Tree Selection and Site Preparation: Select citrus trees exhibiting symptoms of gummosis or at high risk of infection. Ensure the trees are well-hydrated prior to injection. Choose injection sites on the main trunk, avoiding areas with existing damage or disease. For trees with multiple scaffolds, place injection sites directly under the scaffolds, approximately 6 to 12 inches above the ground.[10]
-
Drilling Injection Holes: Using a high-speed electric drill, create injection holes at a slight downward angle. The depth of the hole should be sufficient to reach the xylem tissue, typically 3/4 to 1 1/2 inches deep.[10] The diameter of the hole should correspond to the size of the injection nozzle.
-
Injection: Insert the injection nozzle into the drilled hole, ensuring a tight seal. Apply the this compound-Al solution using the pressurized injection system. The volume to be injected per tree will depend on the tree size and the concentration of the solution. For example, a study on olive trees used 120 ml of solution per plant.[13]
-
Post-Injection Care: After the injection is complete, remove the nozzles. The injection holes can be left open to heal naturally. Monitor the trees for any signs of phytotoxicity and for the efficacy of the treatment in controlling gummosis.
Protocol for Inoculation of Citrus Trees with Phytophthora spp.
This protocol is essential for evaluating the efficacy of fungicide treatments in a controlled experimental setting.
Materials:
-
Pure culture of a virulent Phytophthora species (e.g., P. citrophthora, P. parasitica) grown on a suitable medium (e.g., potato dextrose agar).
-
Sterile cork borer or scalpel.
-
Sterile distilled water.
-
Parafilm or a similar sealing material.
-
Wetting agent (e.g., Tween 20).
Procedure:
-
Inoculum Preparation: Grow the Phytophthora isolate on an appropriate agar medium until the culture is actively growing. Prepare a mycelial slurry by scraping the mycelium from the agar surface and suspending it in sterile distilled water with a wetting agent. Alternatively, mycelial plugs can be taken from the margin of an actively growing culture using a sterile cork borer.
-
Trunk Inoculation: On the trunk of the citrus tree, create a small wound by removing a plug of bark with a sterile cork borer or making an incision with a scalpel, exposing the cambium.
-
Application of Inoculum: Place a mycelial plug into the wound or apply a known volume of the mycelial slurry to the wound.
-
Sealing the Inoculation Site: Cover the inoculation site with the removed bark plug (if applicable) and seal with Parafilm to maintain moisture and prevent contamination.
-
Disease Assessment: Monitor the trees regularly for the development of gummosis symptoms, such as gum exudation and lesion expansion. The size of the lesion can be measured at specified time intervals to quantify disease severity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Al Induced Defense in Citrus
This compound-Al is known to induce the plant's defense response. The following diagram illustrates a proposed signaling pathway leading to the production of the phytoalexin scoparone in citrus upon challenge with Phytophthora.
Caption: Proposed signaling pathway of this compound-Al induced defense in citrus against Phytophthora.
Experimental Workflow for Efficacy Testing
The following diagram outlines the logical workflow for conducting an experiment to test the efficacy of this compound-Al trunk injection.
Caption: Experimental workflow for evaluating the efficacy of this compound-Al trunk injection.
Conclusion
Trunk injection of this compound-Al represents a promising and targeted approach for the management of citrus gummosis. The data indicates significant efficacy in reducing canker development and lesion size. The dual-action mechanism, combining direct fungistatic effects with the stimulation of the tree's innate defense systems, makes it a valuable tool for integrated disease management programs. Further research to optimize injection protocols, including timing and dosage for different citrus cultivars and environmental conditions, will enhance the effectiveness of this management strategy.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. avocadosource.com [avocadosource.com]
- 3. apsnet.org [apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Original Technique for Liquid Injection in Tree Trunks [avocadosource.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trunk Injection - UF/IFAS Citrus Research - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [crec.ifas.ufl.edu]
- 9. Tips for Trunk Injection of Oxytetracycline - Citrus Industry Magazine [citrusindustry.net]
- 10. californiaagriculture.org [californiaagriculture.org]
- 11. chemjettreeinjector.com [chemjettreeinjector.com]
- 12. arborjet.com [arborjet.com]
- 13. CONTROL OF OLIVE VERTICILLIUM WILT BY TRUNK INJECTION WITH DIFFERENT DOSES OF this compound-AL AND BENOMYL | International Society for Horticultural Science [ishs.org]
Application Note and Protocols for the Quantification of Fosetyl and Phosphorous Acid
This document provides detailed methodologies for the quantitative analysis of Fosetyl-aluminum (this compound-Al) and its primary metabolite, phosphorous acid. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and sensitive detection of these compounds in various matrices, particularly in agricultural products and environmental samples.
Introduction
This compound-Al is a systemic fungicide widely used in agriculture to protect crops from various diseases.[1][2] Following application, it rapidly metabolizes into phosphorous acid, which is the primary active component responsible for its fungicidal activity.[1][2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for the sum of this compound-Al and phosphorous acid in food commodities.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.
This application note details two primary analytical approaches: a direct method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and an alternative method involving Gas Chromatography (GC) with mass-selective or flame photometric detection following derivatization. The LC-MS/MS method is generally preferred for its high sensitivity, selectivity, and reduced need for sample derivatization.[3][4]
Analytical Methods and Protocols
Method 1: Quantification by LC-MS/MS
This is the most common and sensitive method for the simultaneous determination of this compound-Al and phosphorous acid.
References
- 1. Analysis of this compound-Al in food using LC/MS/MS | Tentamus [tentamus.com]
- 2. This compound aluminium and phosphonic acid - Phytocontrol [phytocontrol.com]
- 3. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Efficacy of Fosetyl-al in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting field trials to evaluate the efficacy of Fosetyl-al, a systemic fungicide.
Introduction to this compound-al
This compound-al is a systemic fungicide known for its effectiveness against Oomycete pathogens, such as Phytophthora and Pythium species.[1][2][3][4][5] Its unique mode of action involves both direct inhibition of the pathogen and the stimulation of the plant's natural defense mechanisms.[2][3][4][6][7] this compound-al is rapidly absorbed by the plant's leaves and roots and exhibits both acropetal (upward) and basipetal (downward) translocation, ensuring protection of the entire plant, including new growth.[1][4][8] It works by inhibiting spore germination and mycelial development.[1][7][8]
Target Pathogens:
-
Phytophthora spp. (e.g., root rot, downy mildew)[1][3][9][10][11]
-
Fire Blight (suppression)[2]
-
Bacterial Blight (Xanthomonas campestris) (suppression)[13]
Target Crops:
-
Fruits: Citrus, grapes, strawberries, pome fruit, pineapples, avocados.[1][8]
-
Vegetables: Cucumbers, tomatoes, lettuce.[1]
-
Field Crops: Potatoes.[1]
Field Trial Design: A General Protocol
The objective of this field trial is to evaluate the efficacy of different application rates of this compound-al in controlling a target disease on a specific crop, compared to an untreated control and a standard commercial fungicide.
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[14][15] This design involves dividing the experimental area into blocks, with each block containing all treatments in a random order.[15][16][17]
-
Treatments:
-
T1: Untreated Control (UTC)
-
T2: this compound-al - Low Rate (e.g., 0.5x recommended rate)
-
T3: this compound-al - Recommended Rate (1x)
-
T4: this compound-al - High Rate (e.g., 2x recommended rate)
-
T5: Standard Commercial Fungicide (positive control)
-
-
Replications: A minimum of three to four replications is recommended to ensure statistical validity.[14][16][17][18]
-
Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative data collection (e.g., 20m² to 60m²).[16]
Site Selection and Preparation
Select a field with a history of the target disease and uniform soil type, drainage, and fertility.[14][17][19] Ensure standard agronomic practices for the chosen crop are followed consistently across all plots.[18]
Inoculation (if necessary)
To ensure adequate disease pressure for a robust evaluation, artificial inoculation with the target pathogen may be necessary.[16][19] This should be done uniformly across all plots, except for a negative control if included.
Fungicide Application
-
Timing: Applications should be timed according to the manufacturer's recommendations and the disease cycle of the target pathogen. This may be preventative or curative.[3][7] Multiple applications may be necessary.[20]
-
Method: this compound-al can be applied as a foliar spray or a soil drench.[1] The application method should be consistent across all relevant treatment plots.
-
Equipment: Use calibrated spray equipment to ensure accurate and uniform application rates.[14]
Data Collection
Data should be collected at regular intervals throughout the growing season and at harvest. The goal is to assess how the treatments affect disease development and crop yield.[21]
-
Disease Assessment:
-
Disease Incidence: The percentage of plants or plant parts showing symptoms of the disease.
-
Disease Severity: A quantitative measure of the extent of the disease on the affected plants, often using a standardized rating scale (e.g., 0-5 or 0-100%).
-
-
Phytotoxicity Assessment: Observe and record any signs of plant damage (e.g., stunting, chlorosis, necrosis) potentially caused by the fungicide treatments.
-
Yield Data: At the end of the trial, harvest the crop from a predetermined area within each plot to measure total and marketable yield.
-
Quality Parameters: Assess crop quality parameters relevant to the specific crop (e.g., fruit size, sugar content, storage life).
Statistical Analysis
The collected data should be subjected to statistical analysis to determine if the observed differences between treatments are significant.[22][23]
-
Analysis of Variance (ANOVA): Use ANOVA to analyze the data for significant differences between treatment means.
-
Mean Separation Tests: If the ANOVA shows significant differences, use a mean separation test (e.g., Least Significant Difference - LSD) to compare individual treatment means.[23]
Experimental Protocols
Protocol for Disease Severity Assessment
-
Define the Assessment Unit: Select the plant part to be assessed (e.g., leaf, stem, fruit, or whole plant).
-
Establish a Rating Scale: Use a pre-defined disease severity rating scale. For example, a 0-5 scale where:
-
0 = No symptoms
-
1 = 1-10% of the area affected
-
2 = 11-25% of the area affected
-
3 = 26-50% of the area affected
-
4 = 51-75% of the area affected
-
5 = >75% of the area affected or plant death
-
-
Sampling: Randomly select a predetermined number of plants or assessment units from the central rows of each plot to avoid edge effects.
-
Rating: Visually assess and assign a severity score to each sampled unit.
-
Calculate the Disease Severity Index (DSI): DSI (%) = [ (Sum of (rating × number of units in that rating)) / (Total number of units assessed × maximum rating) ] × 100
Protocol for Yield Measurement
-
Define Harvest Area: Mark a specific area in the center of each plot for harvest (e.g., the middle two rows, excluding the ends of the rows).
-
Harvest: At crop maturity, harvest all marketable produce from the defined area.
-
Weigh: Record the total weight of the harvested produce from each plot.
-
Grade: If applicable, sort the harvested produce into marketable and non-marketable grades and record the weight of each.
-
Calculate Yield: Convert the plot yield to a standard unit (e.g., tonnes per hectare or pounds per acre).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound-al on Disease Severity
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) |
| T1: Untreated Control | 0 | 75.2 a |
| T2: this compound-al (Low Rate) | 1200 | 45.8 b |
| T3: this compound-al (Rec. Rate) | 2400 | 22.5 c |
| T4: this compound-al (High Rate) | 4800 | 18.9 c |
| T5: Standard Fungicide | [Insert Rate] | 25.1 c |
| LSD (p=0.05) | 8.7 | |
| CV (%) | 12.3 | |
| Means in the same column followed by the same letter are not significantly different at p=0.05. |
Table 2: Effect of this compound-al on Crop Yield
| Treatment | Application Rate (g a.i./ha) | Mean Marketable Yield (t/ha) |
| T1: Untreated Control | 0 | 15.3 c |
| T2: this compound-al (Low Rate) | 1200 | 25.6 b |
| T3: this compound-al (Rec. Rate) | 2400 | 35.1 a |
| T4: this compound-al (High Rate) | 4800 | 36.5 a |
| T5: Standard Fungicide | [Insert Rate] | 33.8 a |
| LSD (p=0.05) | 4.2 | |
| CV (%) | 9.5 | |
| Means in the same column followed by the same letter are not significantly different at p=0.05. |
Mandatory Visualizations
This compound-al's Dual Mode of Action
Caption: Dual mode of action of this compound-al.
Experimental Workflow for Field Trial
Caption: Workflow for a this compound-al efficacy field trial.
Logical Relationship of Trial Components
Caption: Logical components of the efficacy trial design.
References
- 1. awiner.com [awiner.com]
- 2. diypestcontrol.com [diypestcontrol.com]
- 3. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 4. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 5. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. agribegri.com [agribegri.com]
- 8. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Action of this compound-al and metalaxyl against Phytophthora austrocedri | Forest Phytophthoras of the World [forestphytophthoras.org]
- 11. Efficacy of Metalaxyl, this compound-Aluminum, and Straw Mulch for Control of Strawberry Leather Rot Caused by Phytophthora cactorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity of Pythium irregulare, P. sylvaticum, and P. ultimum from Forest Nurseries to Mefenoxam and this compound-Al, and Control of Pythium Damping-off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allensseed.com [allensseed.com]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. agmatix.com [agmatix.com]
- 16. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 17. Making the Most of Your On-Farm Trials – Field Crop News [fieldcropnews.com]
- 18. ppqs.gov.in [ppqs.gov.in]
- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 20. apsnet.org [apsnet.org]
- 21. Methods for Collecting Plant Disease Data [planthealthexchange.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. A primer on reading field research results - Field Crops [canr.msu.edu]
Application Notes and Protocols for Fosetyl-Al in Integrated Disease Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fosetyl-Al, a systemic fungicide, and its application in integrated disease management (IDM) strategies. This document details its mechanism of action, offers protocols for efficacy testing and analysis of its effects on plant physiology, and presents quantitative data from various studies.
Introduction
This compound-Al (aluminum tris(O-ethyl phosphonate)) is a unique, highly systemic fungicide effective against a range of plant diseases, particularly those caused by Oomycetes such as Phytophthora, Plasmopara, and Bremia species. Its systemic nature allows for translocation both upwards (acropetally) and downwards (basipetally) within the plant, ensuring protection of both foliage and roots, including new growth that emerges after application. This compound-Al is a valuable tool in IDM due to its dual mode of action: direct fungistatic effects and, notably, the stimulation of the plant's own defense mechanisms. This indirect mode of action helps to reduce the risk of resistance development in fungal populations.
Mechanism of Action
This compound-Al's efficacy stems from a two-pronged approach:
-
Direct Action: Upon absorption, this compound-Al rapidly breaks down into phosphonic acid (also referred to as phosphorous acid) and ethanol. Phosphonic acid has a direct inhibitory effect on the mycelial growth and spore germination of susceptible pathogens. It is believed to compete with phosphate in the pathogen's enzymatic pathways, disrupting its metabolism.
-
Indirect Action (Stimulation of Plant Defenses): A key feature of this compound-Al is its ability to elicit a defense response in the host plant. The presence of ethylphosphonate, a breakdown product, triggers the plant's natural defense signaling pathways, including the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) pathways. This leads to the production of defense-related compounds such as phytoalexins, phenolic compounds, and pathogenesis-related (PR) proteins, which enhance the plant's resistance to infection.
Below is a diagram illustrating the proposed signaling pathway initiated by this compound-Al.
Quantitative Data on Efficacy
The following tables summarize the efficacy of this compound-Al against key plant pathogens from various research studies.
Table 1: Efficacy of this compound-Al against Phytophthora species
| Crop | Pathogen | Application Rate (a.i.) | Application Method | Efficacy (% Control) | Reference |
| Strawberry | Phytophthora cactorum | 2.24 kg/ha | Foliar Spray | 88 - 96% | |
| Strawberry | Phytophthora cactorum | 4.48 kg/ha | Foliar Spray | 88 - 96% | |
| Avocado | Phytophthora cinnamomi | 1.5 g/L | Foliar Spray | Equivalent to soil drench | |
| Avocado | Phytophthora cinnamomi | 1.5 g/L | Soil Drench | Equivalent to foliar spray | |
| Apricot (Zerdali) | Phytophthora palmivora | 160 g/100 L | Foliar Spray | 70.68 - 80.00% | |
| Apricot (Zerdali) | Phytophthora palmivora | 180 g/100 L | Foliar Spray | 70.68 - 80.00% | |
| Cherry (Mahaleb) | Phytophthora palmivora | 180 g/100 L | Foliar Spray | 88.00 - 90.68% |
Table 2: Efficacy of this compound-Al against Downy Mildew
| Crop | Pathogen | Application Rate (a.i.) | Application Method | Efficacy | Reference |
| Lettuce | Bremia lactucae | 1.6 lb/acre | Foliar Spray | Significant reduction in disease severity | |
| Lettuce | Bremia lactucae | 0.8 lb/acre | Foliar Spray | Significant reduction in disease severity | |
| Cucumber | Pseudoperonospora cubensis | Not specified | Foliar Spray | Highly effective |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound-Al.
In Vitro Fungicidal Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound-Al on the mycelial growth of a target pathogen.
Materials:
-
Pure culture of the target Oomycete pathogen (e.g., Phytophthora cinnamomi)
-
Potato Dextrose Agar (PDA) or a suitable low-phosphate synthetic medium
-
This compound-Al technical grade
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare a stock solution of this compound-Al in sterile distilled water.
-
Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound-Al stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). A low-phosphate medium is recommended as high phosphate levels can reduce the in vitro activity of this compound-Al.
-
Pour the amended and control (no fungicide) media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing culture of the pathogen, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth for each concentration using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
Determine the EC50 value (the concentration of this compound-Al that inhibits 50% of the mycelial growth) using probit analysis.
-
In Vivo Efficacy Evaluation against Phytophthora Root Rot
This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound-Al in controlling Phytophthora root rot.
Materials:
-
Healthy, susceptible host plant seedlings (e.g., avocado, citrus)
-
Potting mix (sterilized)
-
Phytophthora inoculum (e.g., mycelial slurry or zoospore suspension)
-
This compound-Al formulation
-
Pots
-
Greenhouse facilities
Procedure:
-
Plant Preparation and Acclimatization:
-
Transplant healthy seedlings into pots containing sterilized potting mix.
-
Allow the plants to acclimatize in the greenhouse for at least one week before treatment.
-
-
Fungicide Application:
-
Prepare the desired concentrations of this compound-Al solution.
-
Apply the fungicide to the plants using one of the following methods:
-
Foliar Spray: Spray the foliage to the point of runoff, ensuring thorough coverage.
-
Soil Drench: Apply a specific volume of the fungicide solution to the soil surface of each pot.
-
-
-
Inoculation:
-
One to seven days after fungicide application, inoculate the plants with the Phytophthora inoculum.
-
For soil drench inoculation, apply a known volume of mycelial slurry or zoospore suspension to the soil surface.
-
Maintain high soil moisture to facilitate infection.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in the greenhouse under conditions favorable for disease development.
-
After a predetermined period (e.g., 4-8 weeks), assess disease severity. This can be done by:
-
Visual Rating: Use a disease rating scale (e.g., 0 = healthy, 5 = dead) to assess the overall health of the plants.
-
Root Rot Severity: Carefully remove the plants from the pots, wash the roots, and visually estimate the percentage of root tissue showing necrosis.
-
Plant Growth Parameters: Measure plant height, stem diameter, and fresh/dry weight of shoots and roots.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.
-
Below is a workflow diagram for the in vivo efficacy evaluation.
Quantification of this compound-Al and Phosphonic Acid in Plant Tissues
This protocol describes a general method for the extraction and quantification of this compound-Al and its primary metabolite, phosphonic acid, in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plant tissue samples (leaves, roots, stems)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Extraction solvent (e.g., acidified methanol or water:acetonitrile mixture)
-
LC-MS/MS system with a suitable column (e.g., Hypercarb)
-
This compound-Al and phosphonic acid analytical standards
Procedure:
-
Sample Preparation:
-
Freeze the collected plant tissue samples in liquid nitrogen immediately after harvesting to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a homogenizer.
-
-
Extraction:
-
Weigh a known amount of the powdered tissue (e.g., 1-5 g) into a centrifuge tube.
-
Add a specific volume of the extraction solvent.
-
Vortex or shake vigorously for a set period to ensure efficient extraction.
-
Centrifuge the mixture at high speed to pellet the solid debris.
-
-
Sample Cleanup (if necessary):
-
The supernatant may require further cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.
-
-
LC-MS/MS Analysis:
-
Transfer an aliquot of the final extract into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound-Al and phosphonic acid using a suitable chromatographic method.
-
Detect and quantify the compounds using tandem mass spectrometry in the appropriate ionization mode (typically negative ion mode).
-
-
Quantification:
-
Prepare a calibration curve using the analytical standards.
-
Calculate the concentration of this compound-Al and phosphonic acid in the plant samples based on the calibration curve.
-
Conclusion
This compound-Al remains a critical component of integrated disease management programs for a variety of crops. Its unique systemic properties and dual mode of action, combining direct fungicidal activity with the stimulation of host defenses, make it an effective tool for controlling Oomycete pathogens while minimizing the risk of resistance development. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore and optimize the use of this compound-Al in sustainable agriculture.
Application Notes and Protocols for Formulation and Stability Testing of New Fosetyl-Based Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and stability testing of new fungicidal products based on Fosetyl-aluminium. The protocols outlined below are intended to serve as a foundational methodology for developing robust and stable agrochemical formulations.
Introduction to this compound-aluminium
This compound-aluminium (this compound-al) is a systemic fungicide widely used to control oomycete pathogens such as Phytophthora and Plasmopara. Its unique mode of action is twofold: it has a direct inhibitory effect on fungal growth by disrupting amino acid metabolism, and it also stimulates the plant's natural defense mechanisms.[1][2] this compound-al is rapidly absorbed by the plant's leaves and roots and is translocated throughout the plant, providing comprehensive protection. Due to its high water solubility and instability in aqueous solutions, this compound-al is typically formulated as a solid, such as a wettable powder (WP) or water-dispersible granule (WG).
Formulation Protocols
The goal of formulation is to create a product that is effective, stable, and easy for the end-user to handle and apply. Below are protocols for developing WP and WG formulations of this compound-al.
Wettable Powder (WP) Formulation
Wettable powders are finely ground formulations that are mixed with water to form a suspension for spraying.
Experimental Protocol: Preparation of a this compound-al 80% WP Formulation
-
Component Weighing: Accurately weigh the components according to the proportions listed in the table below.
-
Pre-mixing: In a suitable blender, combine the this compound-al technical grade, wetting agent, dispersing agent, and a portion of the filler. Mix for 15-20 minutes until a homogenous powder is obtained.
-
Milling: Transfer the pre-mix to a jet mill or air-slide disintegrating mill.[3] Grind the mixture to a fine powder. The target particle size should be such that 98% of particles pass through a 45-micron sieve.
-
Final Blending: Add the remaining filler and any other additives (e.g., anti-caking agent) to the milled powder and blend for a further 15-20 minutes to ensure uniform distribution of all components.
-
Packaging: Package the final product in airtight, moisture-proof containers.
Table 1: Example Composition of a this compound-al 80% WP Formulation
| Component | Function | Percentage (w/w) |
| This compound-aluminium (95% Technical) | Active Ingredient | 84.2% |
| Sodium N-methyl-N-oleoyl taurate | Wetting Agent | 2.0% |
| Condensed arylsulfonic acid salt | Dispersing Agent | 5.0% |
| Finely divided synthetic calcium silicate | Filler/Carrier | 8.8% |
Water-Dispersible Granule (WG) Formulation
Water-dispersible granules are a non-dusty alternative to wettable powders that readily disintegrate in water to form a suspension.
Experimental Protocol: Preparation of a this compound-al 80% WG Formulation
-
Suspension Preparation: Create an aqueous suspension by mixing the this compound-al technical grade, wetting agent, dispersing agent, and any other formulation aids with water.
-
Wet Milling: Mill the suspension in a bead mill to achieve a particle size distribution where 50% of particles are less than 5 microns.
-
Slurry Formation: Introduce the milled suspension into a slurry with a binder.
-
Granulation and Drying: Dry the slurry in a fluid bed granulator or through spray drying to form granules.[4] The product temperature should be controlled to prevent degradation of the active ingredient.
-
Sieving: Sieve the granules to obtain the desired size range and remove any fine particles.
-
Packaging: Package the final WG product in airtight, moisture-proof containers.
Stability Testing Protocols
Stability testing is crucial to determine the shelf-life of a product and ensure its physical and chemical integrity under various storage conditions.
Accelerated Stability Study
Accelerated stability studies use elevated temperatures to predict the long-term stability of a product.
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Place samples of the formulated product in their final commercial packaging.
-
Storage Conditions: Store the samples in a controlled environment chamber at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 6 months.
-
Sampling Intervals: Withdraw samples for analysis at time zero (initial), 1, 3, and 6 months.
-
Analysis: At each interval, analyze the samples for the parameters listed in Table 2. The concentration of this compound-al and its main degradation product, phosphonic acid, should be determined using a validated analytical method such as LC-MS/MS.
Real-Time Stability Study
Real-time stability studies are conducted under ambient conditions to confirm the shelf-life predicted by accelerated studies.
Experimental Protocol: Real-Time Stability Testing
-
Sample Preparation: Place samples of the formulated product in their final commercial packaging.
-
Storage Conditions: Store the samples under ambient conditions (e.g., 25°C ± 2°C and 60% ± 5% relative humidity) for a period of at least 2 years.
-
Sampling Intervals: Withdraw samples for analysis at time zero, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: Analyze the samples for the same parameters as in the accelerated study.
Data Presentation
All quantitative data from stability studies should be summarized in tables for clear comparison.
Table 2: Stability Test Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Physical Evaluation | ||
| Appearance | Visual Inspection | No change in color, odor, or physical state |
| pH (1% aqueous solution) | pH meter | ± 1 unit from initial value |
| Suspensibility | CIPAC MT 184 | ≥ 80% |
| Wet Sieve Test | CIPAC MT 185 | ≤ 2% retained on a 75 µm sieve |
| Chemical Evaluation | ||
| Active Ingredient Content | LC-MS/MS | 95-105% of the initial concentration |
| Relevant Impurities | LC-MS/MS | Within specified limits |
Table 3: Example Accelerated Stability Data for this compound-al 80% WG
| Time (Months) | Storage Condition | Active Ingredient (%) | pH (1% solution) | Suspensibility (%) |
| 0 | - | 80.2 | 6.5 | 95 |
| 1 | 40°C / 75% RH | 79.8 | 6.4 | 94 |
| 3 | 40°C / 75% RH | 79.5 | 6.3 | 92 |
| 6 | 40°C / 75% RH | 79.1 | 6.2 | 90 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-al formulation and stability testing.
Signaling Pathway of this compound-al's Indirect Mode of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 3. CN105284869A - Wettable powder compounded of mancozeb and this compound-aluminium and preparation method of wettable powder - Google Patents [patents.google.com]
- 4. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
Application Notes and Protocols for Fosetyl-Al Soil Drench Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosetyl-Al is a systemic fungicide renowned for its unique mode of action in managing diseases caused by Oomycetes, such as Phytophthora and Pythium spp.[1][2] Chemically known as aluminum tris(O-ethyl phosphonate), it is readily absorbed by plant roots and translocated throughout the plant via both xylem and phloem, providing comprehensive protection to all plant parts, including new growth.[2]
The efficacy of this compound-Al is attributed to a dual mechanism: it directly inhibits fungal growth and sporulation, and it stimulates the plant's innate defense systems.[3] This indirect mode of action involves the induction of host defense responses, such as the production of phytoalexins, phenolic compounds, and pathogenesis-related (PR) proteins, which enhance the plant's ability to resist infection.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound-Al as a soil drench for research purposes.
Data Presentation: Quantitative Application Rates
The following tables summarize recommended and experimentally-used soil drench application rates of this compound-Al for various crops and research settings.
Table 1: Commercial and General Application Rates for Soil Drench
| Crop/Setting | Target Pathogen | Formulation | Application Rate | Application Volume & Notes |
| Ornamentals (non-edible) | Phytophthora spp. | 80 WP / 80 WDG | 90 g/100 L water (10 g/m²) | For a 150 mm container, apply 200 mL of solution. Repeat at 6-week intervals.[4] |
| Pineapples | Phytophthora cinnamomi, P. nicotianae var. parasitica | 80 WP / 80 WDG | 4.6 kg/ha | Apply as a drench along the plant row immediately after planting.[4] |
| Avocado (diseased trees) | Phytophthora cinnamomi | 80 WP / 80 WDG | 90 g/100 L water | Apply approximately 10 L of solution per tree. This is for trees with inadequate leaf area for foliar sprays.[4] |
| Tomato Seedlings | Damping-off complex | 80 WP | 2.5 - 3.0 g/L | Provided good control of damping-off in tomato seedlings.[6] |
Table 2: Experimental Soil Drench Application Rates from Research Studies
| Crop | Target Pathogen | Formulation | Application Rate | Experimental Details & Efficacy |
| Peach Trees | Phytophthora cactorum, P. citrophthora | Aliette WP | 2 g/tree in 500 mL water | Drench application inhibited both pathogens for 40 days; inhibition was reduced after 60 days.[7] |
| Persea indica Seedlings | Phytophthora cinnamomi | This compound-Al | 1.5 g a.i./L | Applied as a 25 mL soil drench per pot, repeated after 7 days. Provided equivalent control to foliar sprays.[8] |
| Citrus (4-year-old trees) | Phytophthora nicotianae var. parasitica | Not specified | Not specified as soil drench in this study; compared with metalaxyl soil drench. | This compound-Al was applied as a trunk injection in this particular study, which was then compared to metalaxyl soil drenching.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Al 80 WDG/WP Stock and Working Solutions
This protocol details the preparation of a stock solution and subsequent working solutions from a commercial 80% water-dispersible granule (WDG) or wettable powder (WP) formulation.
Materials:
-
This compound-Al 80 WDG or 80 WP formulation
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flasks
-
Beakers
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Safety Precautions: Wear appropriate PPE. This compound-Al powder can be an irritant.
-
Calculate Required Amount: To prepare a stock solution, determine the desired concentration and volume. For example, to make 1 L of a 10 g/L stock solution of the product:
-
Weigh out 10 g of the this compound-Al 80 WDG/WP formulation.
-
-
Prepare the Suspension:
-
Add approximately 400-500 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and start stirring at a moderate speed.
-
Slowly add the weighed this compound-Al powder to the vortex to ensure it disperses well and to avoid clumping.[10]
-
Continue stirring for at least 15-20 minutes to ensure the granules or powder are fully dispersed.
-
-
Final Volume Adjustment:
-
Carefully transfer the suspension to a 1 L volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsate to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous suspension.
-
-
Preparation of Working Solutions:
-
Prepare working solutions by diluting the stock solution. For example, to prepare 100 mL of a 3 g/L working solution from a 10 g/L stock:
-
Calculate the required volume of stock solution: (3 g/L / 10 g/L) * 100 mL = 30 mL.
-
In a 100 mL volumetric flask, add 30 mL of the continuously agitated stock solution.
-
Bring the volume to 100 mL with deionized water.
-
-
-
Use and Storage: Use the prepared solutions on the same day for best results.[1] If the solution must be stored temporarily, keep it in a sealed, labeled container and ensure it is thoroughly re-suspended before use.
Protocol 2: Soil Drench Application for Potted Plants in a Research Setting
This protocol outlines a standardized method for applying this compound-Al as a soil drench to potted plants to evaluate its efficacy against soil-borne pathogens.
Materials:
-
Potted plants (uniform in size and developmental stage)
-
Pathogen inoculum (e.g., Phytophthora zoospore suspension or infested soil)
-
Prepared this compound-Al working solution (from Protocol 1)
-
Control solution (water or mock formulation without active ingredient)
-
Graduated cylinders or beakers for application
-
Trays to catch any leachate (optional, for containment)
-
Greenhouse or controlled environment chamber
Procedure:
-
Experimental Design:
-
Establish treatment groups, including a negative control (no pathogen, no treatment), a positive control (pathogen, mock treatment), and one or more this compound-Al treatment concentrations.
-
Use a completely randomized design with a sufficient number of replicates per treatment (e.g., 5-10 plants).
-
-
Inoculation (if applicable):
-
Inoculate the soil with the target pathogen. This can be done by mixing inoculum into the potting medium before planting or by drenching the soil with a spore suspension a set number of days before or after the fungicide treatment, depending on whether a preventative or curative effect is being tested.
-
-
Fungicide Application:
-
Ensure the soil is moist but not waterlogged before application.
-
Calculate the volume of the drench solution to be applied per pot. This should be sufficient to wet the root zone without excessive leaching. A common practice is to apply a volume equivalent to 10-20% of the pot volume (e.g., 100-200 mL for a 1 L pot).
-
Slowly and evenly pour the specified volume of the this compound-Al working solution onto the soil surface around the base of the plant.[8]
-
Apply the control solution to the control group plants in the same manner.
-
-
Post-Application Care:
-
Maintain the plants in a controlled environment suitable for disease development.
-
Avoid watering for 24-48 hours after application to allow for absorption of the active ingredient.
-
Monitor plants regularly for any signs of phytotoxicity (e.g., leaf burn, stunting).
-
-
Data Collection and Assessment:
-
At predetermined time points (e.g., 7, 14, 21, and 28 days post-inoculation), assess disease severity using a rating scale (e.g., 0 = healthy, 5 = dead).
-
Measure plant health parameters such as plant height, shoot fresh/dry weight, and root fresh/dry weight.
-
At the end of the experiment, root samples can be collected to assess root rot severity and to attempt re-isolation of the pathogen on a selective medium to confirm its presence or absence.[9]
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine the significance of the treatment effects.
-
Visualizations: Diagrams and Workflows
This compound-Al: Systemic Action and Plant Defense Induction
Caption: Systemic action and dual-mode defense induction by this compound-Al.
Experimental Workflow: Evaluating this compound-Al Efficacy
Caption: Workflow for a soil drench efficacy experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. ijcmas.com [ijcmas.com]
- 7. Enhancement of induced disease resistance by simultaneous activation of salicylate- and jasmonate-dependent defense pathways in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Potassium Phosphite Activates Components Associated with Constitutive Defense Responses in Coffea arabica Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosetyl Resistance in Plasmopara viticola
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on fosetyl resistance in Plasmopara viticola, the causal agent of grapevine downy mildew.
Troubleshooting Guides and FAQs
Q1: My field isolates of Plasmopara viticola are showing reduced sensitivity to this compound-Al in my experiments. How can I confirm and quantify this resistance?
A1: Reduced sensitivity to this compound-Al can be confirmed and quantified using a standardized leaf disc bioassay. This in vitro test allows for the determination of the effective concentration that inhibits 50% of pathogen growth (EC50) or the minimum inhibitory concentration (MIC). By comparing the EC50 or MIC values of your field isolates to a known sensitive reference strain, you can quantify the level of resistance. A significant increase in the EC50 or MIC value for your isolate indicates resistance.
Q2: I am performing a leaf disc bioassay to test for this compound-Al resistance, but my results are inconsistent. What could be the issue?
A2: Inconsistent results in leaf disc bioassays can arise from several factors:
-
Leaf Age and Quality: Use young, fully expanded leaves from a susceptible grapevine cultivar, as leaf age can affect susceptibility.
-
Inoculum Density: Ensure a standardized sporangia concentration (e.g., 5 x 10⁴ sporangia/mL) for consistent infection pressure.
-
Incubation Conditions: Maintain high humidity and a consistent temperature (20-22°C) and photoperiod during incubation to ensure optimal pathogen growth.
-
Isolate Purity: Ensure you are working with a pure isolate of P. viticola. Contamination can affect the results.
Q3: What are the potential molecular mechanisms of this compound-Al resistance in Plasmopara viticola?
A3: this compound-Al has a dual mode of action: it directly inhibits pathogen growth and stimulates the plant's natural defense mechanisms.[1][2] Resistance is thought to be linked to alterations in the pathogen's phosphate metabolism.[1] The active component, phosphite, is an analogue of phosphate and can interfere with phosphate-sensing and signaling pathways. Potential resistance mechanisms include:
-
Alterations in Phosphate Transporters: Mutations in or altered expression of phosphate transporter genes could reduce the uptake of phosphite, thereby reducing its inhibitory effect.
-
Increased Efflux: Upregulation of efflux pumps could actively remove phosphite from the pathogen's cells.
-
Target Site Modification: Although the exact target is not fully elucidated, mutations in the target enzyme could reduce its sensitivity to phosphite.
Q4: How can I investigate if altered expression of phosphate transporter genes is involved in this compound-Al resistance in my P. viticola isolates?
A4: You can use quantitative real-time PCR (qPCR) to analyze the expression levels of candidate phosphate transporter genes in your resistant isolates compared to a sensitive strain. This involves:
-
Exposing both resistant and sensitive isolates to this compound-Al.
-
Extracting total RNA from the mycelium.
-
Synthesizing cDNA.
-
Performing qPCR using primers specific for phosphate transporter genes and suitable reference genes for normalization. A significant upregulation of specific phosphate transporter genes in the resistant isolate in the presence of this compound-Al could indicate their involvement in the resistance mechanism.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Aluminum against Plasmopara viticola Isolates
| Isolate ID | Sensitivity Status | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pv-1 | Sensitive | 791.21 |
| Pv-2 to Pv-7 | Resistant | 4415.58 to 4669.30 |
| Pv-8 to Pv-15 | Highly Resistant | 9002.30 to 18786.68 |
(Data adapted from a study on the occurrence of this compound-Al resistance in Maharashtra)
Experimental Protocols
Leaf Disc Bioassay for this compound-Al Sensitivity Testing
This protocol is adapted from standardized methods for assessing fungicide sensitivity in P. viticola.[3][4]
Materials:
-
Young, healthy grapevine leaves (susceptible cultivar, e.g., Vitis vinifera cv. 'Müller-Thurgau').
-
P. viticola isolates (field isolate and a known sensitive reference strain).
-
This compound-Al analytical standard.
-
Sterile distilled water.
-
Petri dishes or 24-well plates lined with moist filter paper.
-
Cork borer (15 mm diameter).
Procedure:
-
Leaf Disc Preparation:
-
Excise discs (15 mm diameter) from the grapevine leaves, avoiding major veins.
-
Place the leaf discs with their abaxial side up on the moist filter paper in the Petri dishes or multi-well plates.[3]
-
-
Fungicide Preparation:
-
Prepare a stock solution of this compound-Al in sterile distilled water.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 100, 500, 1000, 5000, 10000 µg/mL). Include a water-only control.
-
-
Inoculum Preparation:
-
Gently wash sporangia from freshly sporulating lesions into cold (4°C) sterile distilled water.
-
Adjust the sporangia concentration to 5 x 10⁴ sporangia/mL using a hemocytometer.[3] Keep the suspension on ice.
-
-
Inoculation and Treatment:
-
Apply a small droplet (e.g., 20 µL) of each fungicide dilution to the center of the leaf discs.
-
Allow the fungicide solution to dry for 1-2 hours.
-
Apply a 20 µL droplet of the sporangia suspension to the center of each treated leaf disc.
-
-
Incubation:
-
Seal the plates to maintain high humidity.
-
Incubate at 20-22°C with a photoperiod (e.g., 16h light / 8h dark) for 6-7 days.[3]
-
-
Assessment:
-
Visually assess the percentage of the leaf disc surface covered by new sporulation for each treatment.
-
Calculate the percent inhibition relative to the untreated control.
-
Use probit analysis or non-linear regression to determine the EC50 value for each isolate.
-
Quantitative Real-Time PCR (qPCR) for Phosphate Transporter Gene Expression Analysis
This is a generalized protocol based on standard qPCR methodologies for fungal and oomycete gene expression analysis.[5][6]
Materials:
-
P. viticola isolates (resistant and sensitive strains).
-
Liquid culture medium.
-
This compound-Al.
-
RNA extraction kit suitable for oomycetes.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for target phosphate transporter genes and reference genes (e.g., actin, GAPDH).
Procedure:
-
Fungicide Treatment and Mycelium Collection:
-
Grow resistant and sensitive isolates in liquid culture.
-
Expose the cultures to a sub-lethal concentration of this compound-Al for a defined period. Include an untreated control.
-
Harvest the mycelium by filtration.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected mycelium using a suitable kit, including a DNase treatment step.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Design primers for your target phosphate transporter genes and at least two reference genes.
-
Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the relative gene expression changes using the 2^-ΔΔCt method.
-
Visualizations
Caption: Experimental workflow for confirming and investigating this compound-Al resistance.
Caption: this compound-Al mode of action and potential resistance mechanisms in P. viticola.
References
- 1. researchgate.net [researchgate.net]
- 2. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Expression of four phosphate transporter genes from Finger millet (Eleusine coracana L.) in response to mycorrhizal colonization and Pi stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fosetyl-al Application for Avocado Root Rot Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosetyl-al to manage avocado root rot (Phytophthora cinnamomi).
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound-al against Phytophthora cinnamomi?
This compound-al exhibits a dual mode of action.[1] Firstly, it has a direct effect on the pathogen by inhibiting mycelial growth and spore germination.[2][3] Secondly, it stimulates the avocado tree's natural defense mechanisms, an indirect action that is considered highly important.[1][4][5] The active ingredient, phosphorous acid, is translocated throughout the plant, moving both upwards (acropetal) and downwards (basipetal) to protect roots and new growth.[1][6][7]
Q2: When is the optimal time to apply this compound-al for maximum efficacy?
Optimal timing for this compound-al application, particularly for trunk injections and foliar sprays, is linked to the tree's physiological state to ensure translocation to the roots. Applications should be made when the leaves have hardened off and are no longer major nutrient sinks, and before significant fruit development.[4][5] This typically corresponds to late spring (e.g., May) and summer (e.g., August), coinciding with active root growth.[5][7] Applying during these windows ensures the active ingredient moves towards the roots where it is most needed.[5]
Q3: What are the different application methods for this compound-al in a research setting?
This compound-al can be applied through various methods, each with specific advantages depending on the experimental design and the condition of the trees.[4][5][8][9] Common methods include:
-
Foliar Spray: Recommended as a standard practice to maximize the benefits of the fungicide's downward (basipetal) movement to the roots.[6] It is effective as a maintenance treatment after tree vigor is restored.[10]
-
Trunk Injection: Considered the most effective method for getting the active ingredient into trees where root rot symptoms are already apparent (e.g., leaf drop).[5] It is often used to rejuvenate trees in decline.[7]
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Soil Drench: Can be effective, especially for pre-plant treatments in nurseries or for young trees.[6][11] However, its efficacy can be reduced in heavy clay soils or in trees with severely compromised root systems that cannot absorb the material.[7]
Q4: Can this compound-al be used preventatively?
Yes, this compound-al is effective when used as part of a preventative disease management program.[5] Applying it to apparently healthy trees in groves where Phytophthora is present can lead to yield increases, suggesting it controls non-visible infections before symptoms appear.[6]
Troubleshooting Guides
Problem 1: Sub-optimal control of root rot is observed after this compound-al application.
-
Possible Cause 1: Incorrect Application Timing. The application may not have coincided with the optimal physiological window for translocation to the roots (i.e., active root growth after leaf hardening).[5][7] Newly expanding leaves and developing fruit are stronger sinks than roots, which can divert the product away from the target site.[4][5]
-
Solution: Review application records and align future applications with the tree's phenology, specifically targeting periods of active root growth in late spring and summer.
-
-
Possible Cause 2: Advanced Disease State. The trees may have been too severely declined at the time of the first application. For heavily defoliated trees, recovery is slower, and pruning to stimulate regrowth may be necessary before treatment.[6] In advanced stages, the root system may be too damaged for effective uptake from soil applications.[7]
-
Possible Cause 3: Inadequate Application Rate or Frequency. The dosage or the interval between applications may be insufficient.
-
Solution: Refer to the data tables below for recommended rates and frequencies based on tree age and application method. For example, young trees in high-pressure conditions may require monthly foliar sprays, while bearing trees may be treated every two to three months.[6]
-
Problem 2: Symptoms of phytotoxicity (e.g., leaf burn, bark necrosis) are observed after application.
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Possible Cause 1: High Concentration in Foliar Spray. The concentration of the this compound-al solution for foliar application may have been too high.
-
Solution: Double-check all dilution calculations. Ensure spray equipment is properly calibrated to deliver the intended concentration.
-
-
Possible Cause 2: Stem Paint Application Issues. Certain stem paint treatments have been reported to cause necrosis on green stems or young bark.[12]
-
Solution: Test the application on a small number of trees or branches before large-scale application in an experiment. Ensure the formulation is appropriate for bark application.
-
-
Possible Cause 3: Environmental Stress. Applying foliar sprays to trees under drought or heat stress can increase the risk of phytotoxicity.
Data Presentation
Table 1: Recommended this compound-al Application Rates and Frequencies for Avocado Root Rot Management
| Tree Stage | Application Method | Recommended Rate (Active Ingredient) | Application Interval |
| Nursery / First Year | Foliar Spray | 300 g ai/hl | Monthly[6] |
| Nursery (Pre-plant) | Soil Drench / Dip | 1.5 - 3.0 g ai/plant | Single Application[6] |
| Non-Bearing Trees | Foliar Spray | 300 g ai/hl | Every 2 months[6] |
| Bearing Trees | Foliar Spray | 300 g ai/hl | Every 2-3 months[6] |
| Bearing Trees | Trunk Injection | ¼ fl. oz. undiluted product per yard of canopy diameter | 2-4 times per year[5] |
| Bearing Trees (Skeletal) | Foliar Spray | 3 g a.i./L (applied to runoff) | 3-5 times per year[11] |
Note: "ai/hl" refers to grams of active ingredient per hectoliter (100 liters) of water. Always refer to the specific product label for registered rates and instructions.
Table 2: Summary of Efficacy Data from Select this compound-al Experiments
| Study Focus | Treatment Details | Key Efficacy Result |
| Mature Tree Recovery | This compound-al foliar spray (3 g a.i./L), 3-5 times/year | Restored fruit production within 2 years; deemed the most cost-effective treatment in the study.[11] |
| Yield on "Healthy" Trees | This compound-al foliar spray (240-480 g/hl), every 2 months | Yield increases of at least 12% were obtained, demonstrating control of sub-clinical infections.[6] |
| Young Tree Growth | This compound-al foliar sprays vs. soil drench | Foliar sprays were generally more effective at controlling root rot and promoting growth than soil drenches in seedling studies.[10] |
| Trunk Injections | This compound-al injections | Resulted in a 70% improvement in tree health within 5 to 15 months of the initial application in Australian studies.[10] |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound-al Application Timings in a Field Setting
This protocol outlines a key experiment to determine the optimal application timing of this compound-al for controlling Phytophthora root rot in an established avocado grove.
-
Experimental Design:
-
Select an orchard with a known history of Phytophthora cinnamomi.
-
Use a randomized complete block design (RCBD) with 4-5 blocks. Each block should represent a row or a specific area with similar disease pressure.
-
Each plot will consist of a single tree, with an untreated buffer tree between each experimental tree to minimize spray drift.[6]
-
-
Treatments:
-
T1: Untreated Control: Sprayed with water only.
-
T2: Early Spring Application: Foliar spray of this compound-al at the recommended rate (e.g., 300 g ai/hl) applied during early vegetative flush.
-
T3: Late Spring Application: Foliar spray applied after the first major vegetative flush has hardened.[5]
-
T4: Summer Application: Foliar spray applied during the summer root flush period (e.g., August).[5]
-
Optional: Include a trunk injection group for comparison.
-
-
Application Procedure:
-
Data Collection and Assessment:
-
Baseline Assessment (Pre-treatment):
-
Rate all trees for overall health and disease severity on a scale of 0-10 (where 0=healthy, 10=dead) or 0-5 (0=no symptoms, 5=permanent wilting).[11][13]
-
Collect soil and feeder root samples from the rhizosphere of each tree to quantify the population of P. cinnamomi (e.g., using selective media and calculating colony-forming units (CFU) per gram of soil).[14]
-
-
Post-treatment Assessment:
-
Repeat the tree health rating and pathogen population quantification at set intervals (e.g., 3, 6, and 12 months after application).
-
Measure trunk diameter at a marked height (e.g., 15 cm above soil level) at the beginning and end of the experiment to assess growth.[11]
-
If trees are bearing, measure total fruit yield (weight and number) per tree at harvest.[11]
-
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means for disease rating, pathogen population, trunk growth, and yield.
-
Mandatory Visualization
Caption: A typical experimental workflow for testing fungicide efficacy.
Caption: Dual mode of action of this compound-al against Phytophthora.
Caption: Decision logic for optimizing this compound-al application timing.
References
- 1. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 2. apsnet.org [apsnet.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ucanr.edu [ucanr.edu]
- 5. ucanr.edu [ucanr.edu]
- 6. avocadosource.com [avocadosource.com]
- 7. ucanr.edu [ucanr.edu]
- 8. californiaavocadogrowers.com [californiaavocadogrowers.com]
- 9. californiaavocadogrowers.com [californiaavocadogrowers.com]
- 10. avocadosource.com [avocadosource.com]
- 11. apsnet.org [apsnet.org]
- 12. scispace.com [scispace.com]
- 13. journals.flvc.org [journals.flvc.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Fosetyl-Al Application in Ornamentals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity issues associated with the use of Fosetyl-Al in ornamental plants during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Al and how does it work?
This compound-Al is a systemic fungicide belonging to the phosphonate group.[1] Its mode of action is complex and not fully understood, but it is known to inhibit spore germination and block mycelial growth.[1] A key characteristic of this compound-Al is its ability to be rapidly absorbed by the plant's leaves and roots and translocated both upwards (acropetally) and downwards (basipetally), providing protection to the entire plant.[2]
Q2: What are the common symptoms of this compound-Al phytotoxicity in ornamentals?
Phytotoxicity symptoms can manifest in various ways, including:
-
Leaf Damage: This can appear as burning on the leaf tips and margins, discoloration (chlorosis or yellowing), spotting, cupping, or twisting. In severe cases, it can lead to leaf drop.
-
Flower Damage: Flower buds may abort, and petals can appear bleached or stippled.
-
Stunted Growth: The overall growth of the plant may be stunted, or it may exhibit abnormal growth patterns.
-
Root Damage: Although less visible, root tissue can be injured, leading to stunting or a slow decline in plant health.
Q3: What are the primary factors that can cause this compound-Al to become phytotoxic to ornamentals?
Several factors can contribute to this compound-Al induced phytotoxicity:
-
Tank Mixing with Copper-Based Products: A significant cause of phytotoxicity is the interaction between this compound-Al and copper-based fungicides. This combination can increase the solubility of copper, leading to toxic levels for the plant.
-
High Application Rates: Exceeding the recommended application rates can overwhelm the plant's ability to metabolize the compound, resulting in cellular damage.
-
Application Frequency: Applying this compound-Al at intervals shorter than recommended can lead to an accumulation of the active ingredient and its metabolites to phytotoxic levels.
-
Environmental Conditions: Applying this compound-Al during periods of high temperature and high light intensity can increase the risk of phytotoxicity.
-
Plant Susceptibility: Different ornamental species and even varieties within the same species can have varying levels of sensitivity to this compound-Al.
Q4: Can I mix this compound-Al with other pesticides or fertilizers?
Caution should be exercised when tank-mixing this compound-Al. It is generally incompatible with copper-based fungicides and foliar fertilizers. It is crucial to conduct a small-scale "jar test" to check for physical compatibility before mixing any new combination of products. Always consult the product labels for specific tank-mixing prohibitions and recommendations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving phytotoxicity issues encountered during experiments with this compound-Al.
| Observed Symptom | Potential Cause | Troubleshooting Steps |
| Leaf burn, necrosis, or spotting | High application rate; Interaction with copper compounds; Application during high heat/sunlight. | 1. Immediately cease further applications. 2. Review application records to verify the concentration and rate used. 3. Check for any recent applications of copper-based products. 4. Leach the growing media with clear water to help remove excess fungicide. 5. Move affected plants to a shaded area to reduce stress. |
| Yellowing of leaves (chlorosis) | Over-application; Nutrient imbalance due to pH changes in the root zone. | 1. Test the pH of the growing media. 2. Adjust pH if necessary using appropriate amendments. 3. Apply a balanced, low-concentration fertilizer to aid recovery. |
| Stunted or distorted growth | Chronic low-level toxicity from repeated applications. | 1. Increase the interval between applications. 2. Reduce the application concentration. 3. Ensure the plant is not under other stresses (e.g., water, nutrient). |
| Poor or no efficacy against the target pathogen | Incorrect diagnosis of the pathogen; Fungicide resistance; Improper application technique. | 1. Confirm the identity of the pathogen through laboratory analysis. 2. Rotate with a fungicide from a different FRAC group. 3. Ensure thorough spray coverage or appropriate drench application. |
Data Presentation
The following tables provide examples of how to structure quantitative data from phytotoxicity trials.
Table 1: Phytotoxicity of this compound-Al on Petunia x hybrida 'Bravo Blue'
| This compound-Al Concentration (g a.i./L) | Application Method | Mean Phytotoxicity Rating (0-5 Scale)¹ | Predominant Symptoms |
| 0 (Control) | Foliar Spray | 0.0 | None |
| 1.2 | Foliar Spray | 0.5 | Slight marginal chlorosis |
| 2.4 (Recommended Rate) | Foliar Spray | 1.0 | Mild leaf tip burn on younger leaves |
| 4.8 (2x Recommended Rate) | Foliar Spray | 3.5 | Moderate to severe leaf necrosis and stunting |
| 2.4 + Copper Hydroxide (1.5 g/L) | Foliar Spray | 4.5 | Severe leaf burn, defoliation |
¹Phytotoxicity rating based on a 0-5 scale where 0 = no injury, 1 = slight injury (1-10% of foliage affected), 2 = mild injury (11-25%), 3 = moderate injury (26-50%), 4 = severe injury (51-75%), and 5 = plant death (>75% foliage affected).
Table 2: Effect of Application Interval on this compound-Al Phytotoxicity in Impatiens walleriana
| This compound-Al Concentration (g a.i./L) | Application Interval (days) | Mean Phytotoxicity Rating (0-5 Scale) after 4 Applications | Observations |
| 2.0 | 7 | 3.0 | Accumulation of leaf damage, significant stunting |
| 2.0 | 14 (Recommended) | 1.0 | Minor leaf yellowing, no significant stunting |
| 2.0 | 21 | 0.0 | No visible phytotoxicity |
Experimental Protocols
Protocol 1: Assessing Foliar Phytotoxicity of this compound-Al in a Greenhouse Setting
1. Objective: To evaluate the potential for phytotoxicity of foliar-applied this compound-Al on a selected ornamental species.
2. Materials:
-
Healthy, uniform, and well-established plants of the target ornamental species.
-
This compound-Al formulation to be tested.
-
Calibrated spray equipment (e.g., hand-held sprayer).
-
Personal Protective Equipment (PPE) as per the product label.
-
Plant labels and data collection sheets.
-
A greenhouse or controlled environment chamber.
3. Experimental Design:
-
Use a completely randomized design with a minimum of 5 replicate plants per treatment.
-
Treatments should include:
-
An untreated control (sprayed with water only).
-
The proposed experimental rate of this compound-Al.
-
A 2x experimental rate to establish a margin of safety.
-
-
If testing tank mixes, include each component individually and the proposed mixture.
4. Procedure:
-
Acclimate plants to the experimental conditions for at least one week prior to treatment.
-
On the day of application, ensure plants are well-watered but the foliage is dry.
-
Prepare the this compound-Al solutions according to the desired concentrations.
-
Apply the treatments as a foliar spray until runoff, ensuring uniform coverage of all plant surfaces.
-
Allow the foliage to dry completely before any overhead irrigation.
-
Maintain standard greenhouse conditions for the duration of the experiment.
-
Repeat applications at the proposed interval (e.g., 14 days) for a total of three applications to assess cumulative effects.
5. Data Collection:
-
Visually assess plants for phytotoxicity symptoms at 3, 7, and 14 days after each application.
-
Use a phytotoxicity rating scale (see Table 3) to quantify the level of injury.
-
Record specific symptoms observed (e.g., chlorosis, necrosis, stunting).
-
At the end of the experiment, destructive measurements such as plant height, shoot dry weight, and root dry weight can be taken.
6. Data Analysis:
-
Analyze the phytotoxicity rating data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.
Table 3: Phytotoxicity Rating Scale
| Rating | Percent Foliage Affected | Description of Symptoms |
| 0 | 0% | No visible signs of injury. Plant appears healthy. |
| 1 | 1-10% | Slight discoloration, distortion, or stunting. Minor and often transient. |
| 2 | 11-25% | More severe symptoms, but not lasting. Noticeable but may not affect marketability. |
| 3 | 26-50% | Medium severity and lasting damage. Plant health and marketability are likely affected. |
| 4 | 51-75% | Severe necrosis, wilting, or shriveling. Significant damage to the plant. |
| 5 | >75% | Plant is dead or dying. |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-Al phytotoxicity.
References
Technical Support Center: Optimizing Fosetyl-Al Systemic Uptake in Woody Perennials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosetyl-Al in woody perennials.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Al and how does it work?
This compound-Al (aluminum tris(ethyl phosphonate)) is a systemic fungicide used to control oomycete and ascomycete fungi, as well as some plant pathogenic bacteria.[1][2] Its primary characteristic is its ambimobile systemicity, meaning it can be translocated both upwards (acropetally) through the xylem and downwards (basipetally) through the phloem.[2][3][4]
Once absorbed by the plant, this compound-Al rapidly metabolizes into phosphonic acid (also known as phosphorous acid) and ethanol.[1][3][4] Phosphonic acid is the active component responsible for the fungicidal effect.[3][5] The mode of action is twofold:
-
Direct Action: It directly inhibits the growth of the pathogen.[6][7][8]
-
Indirect Action: It stimulates the plant's natural defense mechanisms.[6][7]
This dual action reduces the risk of pathogens developing resistance.[9][10]
Q2: What are the common methods for applying this compound-Al to woody perennials?
Common application methods for this compound-Al in woody perennials include:
-
Soil Drench: Application to the soil around the base of the plant.[3][9][11]
-
Trunk Injection: Direct injection into the vascular system of the trunk.[3]
-
Trunk Paint or Spray: Application directly to the bark.[3]
The choice of application method can significantly impact the concentration of phosphonate in different plant tissues.[13]
Q3: How can I measure the concentration of this compound-Al and its metabolite, phosphonic acid, in plant tissues?
Several analytical methods are available for the quantification of this compound-Al and phosphonic acid in plant tissues. The most common methods involve chromatography coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Used for the determination of this compound-Al and phosphonic acid.[3][13]
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous determination of this compound-Al and phosphonic acid.[1][2][14]
-
Gas Chromatography (GC): Often used with a flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD) after a derivatization step (e.g., methylation).[1][2][14]
Troubleshooting Guides
Issue 1: Poor Systemic Uptake After Foliar Application
Possible Causes:
-
Environmental Conditions: High temperatures and intense sunlight can affect absorption.[10]
-
Plant Growth Stage: Application during active vegetative growth is generally more effective.[10]
-
Formulation and Adjuvants: The formulation of the this compound-Al product and the use of wetting agents can influence uptake.[9]
-
Coverage: Inadequate spray coverage on the foliage will limit absorption.[9]
Solutions:
-
Apply during cooler parts of the day, such as early morning or late evening.[10]
-
Ensure application occurs when the plant is actively growing.[10]
-
Add a non-ionic wetting agent to the spray solution as per the product label to improve coverage and penetration.[9]
-
Use appropriate spray equipment and sufficient water volume to ensure thorough and even coverage of the foliage.[9]
Issue 2: Inconsistent Efficacy Against Root Pathogens
Possible Causes:
-
Application Method: While foliar application does result in basipetal transport to the roots, soil drenching can lead to significantly higher phosphonate concentrations in root tissues.[13]
-
Soil pH: Soil pH can influence the availability and uptake of phosphonates from the soil. While research on the direct effect of pH on phosphite uptake is ongoing, the availability of phosphate, a chemically similar ion, is known to be pH-dependent.[15][16][17][18][19]
-
Pathogen Resistance: Although rare, reduced sensitivity of some pathogen isolates to phosphonates has been observed.[6]
Solutions:
-
For root-borne diseases, consider using a soil drench application method to achieve higher phosphonate concentrations in the roots.[3][9]
-
Monitor soil pH and adjust if necessary. The optimal pH for nutrient uptake is generally between 6.0 and 7.0.[18][19]
-
Alternate this compound-Al with fungicides that have a different mode of action to prevent the development of resistance.[10][11]
Issue 3: Low or Undetectable Levels of this compound-Al/Phosphonic Acid in Tissue Samples
Possible Causes:
-
Rapid Metabolism: this compound-Al is rapidly converted to phosphonic acid within the plant.[6] Your analytical method should target both compounds.
-
Extraction Inefficiency: The chosen solvent and extraction method may not be optimal for your specific tissue type.
-
Analytical Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of your analytical method may be too high.
Solutions:
-
Ensure your analytical method is validated for the simultaneous determination of both this compound-Al and phosphonic acid.
-
Refer to established protocols for extraction, which often use water or acidified organic solvents like methanol or acetonitrile.[1][13][14][20]
-
Utilize a highly sensitive analytical technique such as LC-MS/MS, which can achieve low LOQs.[1]
Data Presentation
Table 1: Application Rates for this compound-Al in Woody Perennials
| Crop/Target | Application Method | Rate | Critical Comments |
| Apples, Peaches (Collar Rot) | Foliar Spray (Dilute) | 250 g/100 L water | Apply twice per season: early spring and 12 weeks later.[9] |
| Avocados (Root Rot) | Foliar Spray (Dilute) | 370 g/100 L water | Apply every 6 weeks from spring to autumn.[9] |
| Avocados (Root Rot - diseased trees) | Soil Drench | 90 g/100 L water | Use for trees with inadequate leaf area for effective foliar spray.[9] |
| Avocado (Stem Canker) | Trunk Paint | 0.4 g a.i. This compound-Al + 1.0 ml water | Applied to scraped bark or bark cut in a fish-scale-like pattern.[3] |
| Ornamentals (Crown and Root Rot) | Soil Drench | 90 g/100 L water | Apply at 6-week intervals.[9] |
Table 2: Analytical Method Performance for this compound-Al and Phosphonic Acid
| Analytical Method | Analyte(s) | Limit of Quantification (LOQ) | Matrix | Reference |
| GC-FPD / GC-NPD | This compound-Al | 0.05–0.5 mg/kg | General Plant Commodities | [1] |
| GC-FPD / GC-NPD | Phosphonic Acid | 0.1–0.5 mg/kg | General Plant Commodities | [1] |
| LC-MS/MS | This compound-Al | 0.01 mg/kg | Cereal Grains | [1] |
| LC-MS/MS | Phosphonic Acid | 0.05 mg/kg | Cereal Grains | [1] |
| LC-MS/MS (QuPPe method) | This compound-Al | 0.02 mg/kg | Barley | [1] |
| LC-MS/MS (QuPPe method) | Phosphonic Acid | 0.2 mg/kg | Rice | [1] |
| HPLC | This compound-Al | 0.035 mg/mL | Pesticide Formulations | [13] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Al and Phosphonic Acid Analysis by LC-MS/MS
This protocol is a generalized summary based on common methodologies.[1][20] Researchers should validate the method for their specific matrix.
-
Sample Preparation:
-
Homogenize 20g of the plant tissue sample.
-
Add 80 mL of a water/acetonitrile (50/50, v/v) extraction solvent.
-
Further mill the sample in the solvent.
-
-
Extraction:
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (if necessary):
-
Pass the supernatant through tandem cation- and anion-exchange mini columns to remove interfering matrix components.
-
-
Dilution:
-
Dilute an aliquot of the cleaned extract with an appropriate solvent (e.g., 10 mmol/L DBAA solution).
-
-
Analysis:
-
Inject the diluted sample into an LC-MS/MS system for quantification.
-
Prepare calibration standards in a matrix-matched solvent to account for matrix effects.
-
Protocol 2: Foliar Application of this compound-Al
-
Preparation of Spray Solution:
-
Weigh the required amount of this compound-Al formulation (e.g., 80% water-dispersible granules).
-
In a separate container, create a slurry by mixing the powder with a small amount of water.
-
Fill the spray tank to half its volume with clean water.
-
Add the slurry to the spray tank while agitating.
-
If using, add a non-ionic wetting agent according to its label directions.
-
Fill the spray tank to the final desired volume with water and continue to agitate.
-
-
Application:
-
Apply the solution using a calibrated sprayer to ensure the target application rate is achieved.
-
Spray to the point of runoff, ensuring complete and uniform coverage of all foliage (upper and lower leaf surfaces), stems, and branches.[11]
-
Avoid application during periods of high temperature or strong sunlight.[10]
-
Visualizations
Caption: Systemic uptake and dual mode of action of this compound-Al in woody perennials.
Caption: Troubleshooting workflow for poor this compound-Al efficacy.
Caption: Experimental workflow for quantifying this compound-Al and its metabolites.
References
- 1. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. avocadosource.com [avocadosource.com]
- 4. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound aluminium and phosphonic acid - Phytocontrol [phytocontrol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- 9. ltsaproductdocuments.blob.core.windows.net [ltsaproductdocuments.blob.core.windows.net]
- 10. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 11. zerimarlaboratoire.com [zerimarlaboratoire.com]
- 12. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 13. researchgate.net [researchgate.net]
- 14. US20080257019A1 - Method of Analyzing Phosphorous Acid, this compound-Al, or Both Simultaneously - Google Patents [patents.google.com]
- 15. The effects of pH on phosphate uptake from the soil | Performance Analytics [scinapse.io]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chemistryjournals.net [chemistryjournals.net]
- 19. geojournal.net [geojournal.net]
- 20. CA2595465A1 - Method of analyzing phosphorous acid, this compound-al or both simultaneously - Google Patents [patents.google.com]
Matrix interference in the analysis of Fosetyl in complex plant tissues
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to matrix interference during the analysis of Fosetyl and its metabolite, phosphonic acid, in complex plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect this compound analysis?
A1: Matrix interference in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound and phosphonic acid.[1] These matrix components can include salts, sugars, organic acids, and pigments naturally present in plant tissues.[2] For a polar compound like this compound, these interferences can be particularly challenging.[3]
Q2: Why is the analysis of this compound particularly challenging in plant matrices?
A2: The analysis of this compound-Al in plant matrices is challenging for several reasons:
-
High Polarity: this compound and its primary metabolite, phosphonic acid, are highly polar compounds. This makes them difficult to retain on conventional reversed-phase liquid chromatography columns and challenging to extract from aqueous plant matrices using common organic solvents.[3]
-
Rapid Degradation: this compound-Al rapidly degrades to phosphonic acid within the plant tissue.[4][5] Therefore, the analytical method must be able to accurately quantify both compounds.
-
Lack of Chromophore: this compound lacks a UV-absorbing chromophore, making detection by HPLC with UV detectors difficult and necessitating the use of more sophisticated detectors like mass spectrometers.[6]
-
Complex Matrices: Plant tissues contain a wide variety of endogenous compounds that can interfere with the analysis, leading to significant matrix effects.[2]
Q3: What are the common signs of matrix interference in my chromatograms?
A3: Signs of matrix interference include:
-
Poor peak shape for your analyte.
-
Shifting retention times.
-
Inconsistent analyte response (ion suppression or enhancement) between samples.
-
High background noise in the chromatogram.
-
Failure to meet recovery criteria for your quality control samples.
Q4: What are the regulatory limits for this compound-Al in food products?
A4: Maximum Residue Limits (MRLs) for this compound-Al are defined as the sum of this compound, phosphonic acid, and their salts, expressed as this compound.[4][5] These limits vary by commodity and region. For example, in the EU, MRLs are established by Regulation (EC) 396/2005.[4] It is crucial to consult the specific regulations for the target market and commodity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction of polar this compound and phosphonic acid. Analyte degradation during sample preparation. Significant ion suppression from matrix components. | 1. Optimize Extraction Solvent: Use highly polar solvents like water or acidified methanol (e.g., QuPPe method) for efficient extraction.[5][7] 2. Minimize Degradation: Keep samples cold and process them quickly to prevent the degradation of this compound.[7] 3. Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[8] 4. Implement Cleanup: Use a cleanup step like dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[9] 5. Dilute the Extract: Diluting the sample extract can significantly reduce matrix effects, though it may impact sensitivity.[8][10] |
| Poor Peak Shape or Shifting Retention Times | Co-elution of matrix components with the analyte. Inadequate chromatographic separation. | 1. Improve Chromatographic Separation: Optimize the mobile phase composition and gradient. Consider using a specialized column, such as a mixed-mode or porous graphitic carbon (Hypercarb) column, designed for polar compounds.[5][11] 2. Use Ion-Pairing Reagents: The addition of an ion-pairing reagent like tetrabutylammonium acetate to the mobile phase can improve the retention and peak shape of this compound.[3] 3. Enhance Cleanup: A more rigorous sample cleanup can remove interfering compounds. |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. Inconsistent sample preparation. | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[12] 2. Incorporate an Internal Standard: Use an isotopically labeled internal standard (e.g., ¹⁸O₃-labelled phosphonic acid) to correct for variations in extraction efficiency and matrix effects.[13] 3. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. |
| False Positives or Interferences | Co-eluting matrix components with similar mass-to-charge ratios as the analyte. In-source fragmentation of other compounds. | 1. Optimize MS/MS Parameters: Select specific and sensitive Multiple Reaction Monitoring (MRM) transitions for both quantification and qualification ions.[10] 2. Improve Chromatographic Resolution: Better separation can resolve the analyte from interfering compounds. 3. Be Aware of Phosphoric Acid: High concentrations of naturally occurring phosphoric acid in samples can interfere with the detection of phosphonic acid due to in-source fragmentation. Diluting the extract can help mitigate this.[5] |
Quantitative Data Summary
The following tables summarize typical performance data for this compound-Al analysis in various plant matrices.
Table 1: Recovery and Precision Data from Validation Studies
| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSDr %) | Reference |
| This compound-Al | Cereal Grains | 0.01 - 0.1 | 84 - 94 | 3.9 - 7.7 | [7] |
| Phosphonic Acid | Cereal Grains | 0.01 - 0.1 | 88 - 96 | 3.9 - 7.7 | [7] |
| This compound-Al | Lettuce | 0.2 | 106 | < 10 | [3] |
| This compound-Al | Lettuce | 2 | 98 | < 10 | [3] |
| This compound-Al | Garlic | 0.03 | 88-97 | < 2 | [6] |
| This compound-Al | Garlic | 0.1 | 88-97 | < 2 | [6] |
| This compound-Al | Garlic | 0.3 | 88-97 | < 2 | [6] |
| This compound & Phosphonic Acid | Tomato, Apple, Lemon, Raisin, Avocado, Wheat | 0.01 & 0.1 | 76 - 105 | 1.2 - 17.8 | [13] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound-Al | Cereal Grains | - | 0.01 | [7] |
| Phosphonic Acid | Cereal Grains | - | 0.05 | [7] |
| This compound-Al | Lettuce | 0.05 | 0.2 | [3] |
| This compound-Al | Garlic | 0.01 | 0.03 | [6] |
| This compound & Phosphonic Acid | Various Plant Matrices | - | 0.01 | [13] |
| This compound & Phosphonic Acid | Spinach, Cherry, Wheat Flour | - | 0.02 - 0.20 | [11] |
Experimental Protocols & Workflows
Protocol 1: Water-Based Extraction with Dilution for LC-MS/MS
This method is a simple "dilute-and-shoot" approach suitable for matrices where high sensitivity is not the primary concern.
-
Homogenization: Homogenize a representative sample of the plant tissue.
-
Extraction: Weigh 10 g of the homogenized sample into a centrifuge tube. Add 20 mL of deionized water.
-
Shaking: Shake vigorously for 15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Take an aliquot of the supernatant and dilute it 5-fold with the initial mobile phase.[3]
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter.
-
Analysis: Inject the filtered extract into the LC-MS/MS system.
Protocol 2: QuPPe (Quick Polar Pesticides) Method
The QuPPe method is widely used for the extraction of polar pesticides from various food matrices.
-
Homogenization: Cryogenically homogenize the sample to prevent enzymatic degradation.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >4000 g for 5 minutes at low temperature.
-
Dilution & Filtration: Take an aliquot of the supernatant, dilute it with a suitable solvent, and filter it through a 0.22 µm filter.
-
Analysis: Inject into the LC-MS/MS system. A porous graphitic carbon column is often recommended for chromatographic separation.[5]
Logical Relationship: Mitigating Matrix Effects
The choice of strategy to mitigate matrix effects depends on the severity of the interference and the required sensitivity of the assay.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound-Al in food using LC/MS/MS | Tentamus [tentamus.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. ijcmas.com [ijcmas.com]
- 7. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Separation of this compound and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Enhancing the efficacy of Fosetyl with adjuvants and surfactants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Fosetyl-Al through the use of adjuvants and surfactants.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound-Al and adjuvants.
Q1: My this compound-Al tank mix is showing signs of physical incompatibility, such as precipitation or separation. What is the cause and how can I fix it?
A1: Physical incompatibility occurs when tank mix components do not mix well, leading to issues like layering, clumping, or excessive foaming.[1][2] This can clog spray equipment and result in uneven application.[1]
-
Cause: The issue often stems from the inert ingredients in different pesticide formulations rather than the active ingredients themselves.[2] this compound-Al, being acidic, can have chemical incompatibilities that manifest as physical problems, such as precipitates forming when mixed with flowable chlorothalonil or triadimefon.[3]
-
Solution:
-
Conduct a Jar Test: Before mixing a large batch, always perform a physical compatibility test in a small, clear container.[3][4] Mix small amounts of each component in the intended order and ratio. If the solution stays suspended or remixes easily after settling for 5-15 minutes, it is considered compatible.[4]
-
Check Mixing Order: The order in which you add components to the tank is crucial. A common best practice is to follow the W-A-L-E-S plan (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). Always start with the tank 1/4 to 1/2 full of clean water.[4]
-
Use a Buffering Agent: For some mixtures, especially when the pH is a concern, adding an alkaline buffering agent may improve compatibility.[4][5] For example, when tank-mixing with copper compounds is unavoidable (though generally not recommended), increasing the pH of the this compound-Al solution to 6.0 or above is necessary.[4]
-
Q2: I've observed phytotoxicity (crop damage) after applying a this compound-Al and adjuvant mixture. What are the common causes and preventive measures?
A2: Phytotoxicity can manifest as leaf injury, malformation, wilting, or necrosis.[6] It can occur if the wrong adjuvant is used or if there are incompatibilities in the tank mix.[7][8]
-
Cause:
-
Copper Compounds: Plant phytotoxicity is a known issue when this compound-Al is mixed with copper-based fungicides or applied to foliage with copper residues.[4][5][9]
-
Incompatible Adjuvants: The product label for some this compound-Al formulations explicitly warns against mixing with surfactants like spreader-stickers, wetting agents, or extenders.[5][10]
-
Synergism: In some cases, an adjuvant can make the primary product too potent, overwhelming the plant's metabolism and causing damage.[2]
-
-
Preventive Measures:
-
Avoid Prohibited Mixtures: Do not tank mix this compound-Al with copper compounds.[4][9] A 14-day interval between this compound-Al and copper-based fungicide applications is recommended to avoid phytotoxicity.[5][9]
-
Read the Label: Always consult the pesticide label for specific recommendations on which adjuvants to use or avoid.[7][11]
-
Perform a Small-Scale Test: Before applying any new mixture to a large area, test it on a small patch of plants to check for any signs of phytotoxicity.[4][5] Observe the treated plants for several days.[6]
-
Q3: The efficacy of my this compound-Al application seems lower than expected, even with an adjuvant. What could be the reason?
A3: Reduced efficacy can be due to chemical incompatibility, improper adjuvant selection, or environmental factors.
-
Cause:
-
Chemical Incompatibility: A chemical reaction between tank mix components can deactivate the active ingredient.[1] This is not always visible during mixing.[1] For example, the acidic nature of this compound-Al can be problematic with certain other products.[12]
-
Antagonism: Certain tank mix partners can reduce the overall efficacy compared to when the products are used alone.[1][2]
-
Incorrect Adjuvant Type: Using the wrong type of adjuvant can lead to poor performance.[11] For example, an oil-based adjuvant is needed to penetrate a weed's waxy cuticle, while a surfactant is needed to improve coverage on the leaf surface.[8]
-
-
Solution:
-
Review Compatibility Charts: Consult technical data sheets and compatibility charts. This compound-Al is known to be incompatible with products like Daconil 2787 (chlorothalonil), Fore (mancozeb), and Bayleton 50W.[4]
-
Select the Right Adjuvant: Ensure the chosen adjuvant matches the herbicide and the target pest's characteristics. Activator adjuvants are often crucial for foliar applications, especially in dry conditions where plants have a thicker cuticle.[13]
-
Check Water Quality: The pH of the spray solution can impact the effectiveness of many pesticides.[14] Use a buffering agent if necessary to maintain the ideal pH range.[14]
-
Data Presentation
Table 1: Compatibility of this compound-Al with Other Pesticides and Additives
| Tank Mix Partner Category | Compatibility Status | Specific Examples & Notes | Source(s) |
| Copper Compounds | Incompatible | Do not tank mix. Plant phytotoxicity has been observed. A 14-day application interval is recommended. | [4][5][9] |
| Flowable Fungicides | Often Incompatible | Incompatible with Daconil 2787 (chlorothalonil) and Fore (mancozeb). Precipitates may form. | [3][4] |
| Wettable Powder Fungicides | Generally Compatible | Compatible combinations include benomyl, chlorothalonil WP, and iprodione. | [3] |
| Insecticides | Generally Compatible | Dimethoate and diazinon have been shown to reduce foaming and chemical incompatibility in some fungicide combinations. | [3] |
| Surfactants/Stickers | Not Recommended | Product labels often state that stickers, extenders, and wetting agents should not be mixed with this compound-Al 80 WDG. | [5][10] |
| Foliar Fertilizers | Caution Advised | Some foliar fertilizers are not compatible and may cause phytotoxicity. | [5] |
| Buffering Agents | Compatible / Recommended | Alkaline buffers like potassium carbonate or diammonium phosphate can be used to increase solution pH and improve compatibility in certain situations. | [4] |
Table 2: Types of Adjuvants and Their Primary Functions
| Adjuvant Type | Primary Function | Common Examples | Source(s) |
| Surfactants (Wetting Agents/Spreaders) | Reduce the surface tension of spray droplets, improving coverage and adhesion on the leaf surface. | Non-ionic Surfactants (NIS), Cationic Surfactants, Anionic Surfactants, Organosilicones. | [7][8][11] |
| Oils (Penetrants) | Help oil-soluble herbicides penetrate the waxy cuticle of the plant and reduce evaporation. | Crop Oil Concentrates (COC), Methylated Seed Oils (MSO). | [8][11][15] |
| Stickers / Deposition Aids | Improve the adherence of the pesticide to the plant surface, reducing runoff from rain or irrigation. | Not generally recommended with this compound-Al formulations. | [5][7][14] |
| Buffers / Water Conditioners | Maintain the pH of the spray solution within an optimal range to prevent the degradation of active ingredients. | Ammonium Sulfate (AMS), pH modifiers. | [8][14][15] |
| Drift Control Agents | Increase the size of spray droplets to minimize drift to non-target areas. | Various polymer-based products. | [7][14] |
Experimental Protocols
Protocol 1: Jar Test for Physical Compatibility Assessment
-
Objective: To determine the physical compatibility of a this compound-Al tank mix with adjuvants or other pesticides before large-scale mixing.
-
Materials:
-
A clean, clear glass jar (1 pint or 1 quart) with a lid.
-
Water from the same source as will be used for the actual application.
-
Small, accurately measured samples of all components to be tested (this compound-Al, adjuvants, other pesticides) in the correct proportional rates.
-
Pipettes or measuring spoons for accurate measurement.
-
-
Methodology:
-
Fill the jar halfway with water.[4]
-
Add each component one at a time, in the planned mixing order (e.g., W-A-L-E-S).
-
Secure the lid and shake the jar vigorously for 15-30 seconds.[3]
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:[3][4]
-
Precipitation (solids settling at the bottom).
-
Flocculation (clumping or aggregation).
-
Layering or separation of components.
-
Excessive foaming.[3]
-
-
If the mixture remains uniform and can be easily remixed, the products are considered physically compatible.[4]
-
Protocol 2: Small-Scale Phytotoxicity Evaluation
-
Objective: To assess whether a this compound-Al and adjuvant mixture causes damage to the target plant species.
-
Materials:
-
A small number of healthy, representative plants of the target species.
-
The prepared tank mix solution.
-
A small, calibrated sprayer.
-
Untreated control plants for comparison.
-
-
Methodology:
-
Select a small group of plants for the test. Always include a set of control plants that will be sprayed with water only.[4]
-
Prepare the this compound-Al and adjuvant mixture according to the label's highest recommended rates to test for a worst-case scenario.[3]
-
Apply the spray mixture to the test plants, ensuring thorough coverage as you would in a normal application.
-
Observe the treated and control plants at regular intervals (e.g., 1, 3, 5, 7, and 10 days after application) for any signs of phytotoxicity.[6]
-
Record any observed symptoms, such as leaf burn, necrosis, epinasty (downward bending of leaves), hyponasty (upward bending), stunting, or discoloration.[6]
-
If no adverse effects are observed after the evaluation period, the mixture is likely safe to use on a larger scale.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound-Al adjuvant mixtures.
References
- 1. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 2. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 3. journals.flvc.org [journals.flvc.org]
- 4. allensseed.com [allensseed.com]
- 5. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 6. isvsvegsci.in [isvsvegsci.in]
- 7. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 8. weedsmart.org.au [weedsmart.org.au]
- 9. diypestcontrol.com [diypestcontrol.com]
- 10. domyown.com [domyown.com]
- 11. apparentag.com.au [apparentag.com.au]
- 12. Combining Pesticides With FertiLIzers [growertalks.com]
- 13. Crop Protection Network [cropprotectionnetwork.org]
- 14. Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part I - Nursery [canr.msu.edu]
- 15. no-tillfarmer.com [no-tillfarmer.com]
Differentiating Fosetyl residues from phosphite fertilizers in analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of fosetyl residues and their differentiation from phosphite-based fertilizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in differentiating this compound-Al from phosphite fertilizers in residue analysis?
A1: The main challenge lies in the fact that this compound-Al, a fungicide, rapidly degrades to phosphonic acid (also known as phosphorous acid) within the plant.[1][2] Phosphonic acid is the same active ingredient found in phosphite fertilizers.[3][4] Therefore, detecting phosphonic acid alone is not sufficient to determine its origin.[5] The European Union's residue definition for this compound-Al includes the sum of this compound, phosphonic acid, and their salts, expressed as this compound, which further complicates the distinction.[1][6][7]
Q2: What are the common analytical techniques used for the determination of this compound-Al and phosphonic acid?
A2: The most common and reliable methods for the simultaneous determination of this compound-Al and phosphonic acid are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10] Gas chromatography (GC) coupled with various detectors (FPD, NPD, MS) after a derivatization step is also used.[11]
Q3: Why is derivatization necessary for the GC analysis of phosphonic acid?
A3: Phosphonic acid is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography.[12] Derivatization converts it into a more volatile and less polar derivative that can be readily analyzed by GC.[12][13] Common derivatization agents include diazomethane (for methylation) or silylating agents like BSTFA.[11][12]
Q4: What is the QuPPe method and how is it applied to this compound and phosphonic acid analysis?
A4: The QuPPe (Quick Polar Pesticides) method is a popular sample preparation technique for the analysis of highly polar pesticides in food.[6][10] It typically involves extraction with acidified methanol, followed by filtration and dilution before LC-MS/MS analysis.[6] This method is effective for extracting both this compound and phosphonic acid from various matrices.[5][6]
Q5: Can the presence of ethyl phosphonic acid be used to indicate the use of this compound-Al?
A5: Yes, the detection of ethyl phosphonic acid can be an indicator of this compound-Al application, as it is an intermediate degradation product of this compound-Al.[1][2] The absence of ethyl phosphonic acid alongside the presence of phosphonic acid may suggest the use of phosphite fertilizers or other sources.[2][5]
Troubleshooting Guides
Issue 1: Low or no recovery of this compound-Al and/or phosphonic acid.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the extraction solvent is appropriate for the matrix. Water or acidified methanol are commonly used.[6][8] For dry matrices, ensure adequate hydration before extraction. |
| Analyte Degradation | This compound-Al is unstable and can degrade to phosphonic acid in solution.[6] Prepare standards fresh and analyze samples promptly. Keep extracts cool and minimize exposure to light. |
| Improper pH | The pH of the extraction and mobile phase can significantly affect the retention and stability of the analytes. Optimize the pH to ensure proper ionization and chromatography. |
| Poor Cleanup | Matrix components can interfere with the analysis. Utilize appropriate cleanup steps such as tandem cation- and anion-exchange mini columns to remove interferences.[8][9] |
Issue 2: Poor chromatographic peak shape or resolution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column | Standard C18 columns are often not suitable for retaining these polar compounds.[14] Use specialized columns like porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns.[6][10] |
| Mobile Phase Issues | Optimize the mobile phase composition, including the type and concentration of buffer and organic modifier. The pH of the mobile phase is critical for good peak shape. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification and poor peak shape.[14] Dilute the sample extract or use matrix-matched calibration standards.[15] The use of isotopically labeled internal standards is highly recommended to correct for matrix effects.[6] |
Issue 3: Inconsistent derivatization for GC analysis.
| Possible Cause | Troubleshooting Step | | Presence of Water | Water can interfere with many derivatization reactions. Ensure that the sample extract is completely dry before adding the derivatization reagent. | | Incorrect Reagent Amount | Use a sufficient excess of the derivatization reagent to ensure complete reaction. | | Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For example, derivatization with BSTFA may require heating at 60°C for 30 minutes.[12] | | Derivative Instability | Some derivatives, like trimethylsilyl (TMS) derivatives, can be sensitive to moisture and may degrade over time.[13] Analyze the derivatized samples as soon as possible. |
Data Presentation
Table 1: Quantitative Data for LC-MS/MS Methods
| Analyte | Matrix | LOQ (mg/kg) | Recovery (%) | Reference |
| This compound-Al | Cereal Grains | 0.01 | 84-94 | [11] |
| Phosphonic Acid | Cereal Grains | 0.05 | 88-96 | [11] |
| This compound-Al | Barley | 0.02 | N/A | [8] |
| Phosphonic Acid | Rice | 0.2 | N/A | [8] |
| This compound-Al | Various | 0.01 | N/A | [1] |
| Phosphonic Acid | Various | 0.01 | N/A | [1] |
| This compound | High Water Content Commodities | 0.01 | N/A | [16] |
| Phosphonic Acid | High Water Content Commodities | 0.1 | N/A | [16] |
Table 2: Quantitative Data for GC-based Methods
| Analyte | Method | LOQ (mg/kg) | Reference |
| This compound-Al & Phosphonic Acid | GC-FPD/NPD (after methylation) | 0.05 - 0.5 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis (based on the method by Sekiyama et al., 2021) [8][9][11]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Cleanup:
-
Condition a tandem cation-exchange and anion-exchange solid-phase extraction (SPE) cartridge.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with a suitable solvent (e.g., a mixture of 10 mmol/L DBAA solution and methanol).
-
-
LC-MS/MS Analysis:
-
Column: A suitable column for polar analytes (e.g., porous graphitic carbon or HILIC).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mmol/L DBAA).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Transitions:
-
This compound: m/z 109 → 63
-
Phosphonic Acid: m/z 81 → 79
-
-
Mandatory Visualization
References
- 1. Analysis of this compound-Al in food using LC/MS/MS | Tentamus [tentamus.com]
- 2. mdpi.com [mdpi.com]
- 3. uniumbioscience.com [uniumbioscience.com]
- 4. spectrumanalytic.com [spectrumanalytic.com]
- 5. VASSANELLI LAB | Analysis: this compound-aluminium and Phosphonic acid (Phosphorous acid) [vassanellilab.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. primoris-lab.bg [primoris-lab.bg]
- 8. academic.oup.com [academic.oup.com]
- 9. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modification of the existing maximum residue levels for this compound/phosphonic acid in apricots, cherries and plums resulting from the use of potassium phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fosetyl-al in Alkaline Spray Tank Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fosetyl-al in alkaline spray tank mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound-al and how does it work?
This compound-al is a systemic fungicide that is highly effective against a range of fungal diseases, including those caused by Phytophthora and Pythium.[1][2][3] Its systemic action allows it to be absorbed by the plant and transported throughout its tissues, providing comprehensive protection.[3][4][5] this compound-al works by inhibiting spore germination and blocking mycelial growth, and it is known for its unique ability to move both upwards (acropetally) and downwards (basipetally) within the plant.[2][5]
Q2: How stable is this compound-al in aqueous solutions?
This compound-al is susceptible to hydrolysis under both acidic and alkaline conditions.[6] It rapidly degrades into its main metabolites: phosphonic acid (also referred to as phosphorous acid) and ethanol.[6][7][8][9] The rate of this degradation is highly dependent on the pH of the solution.
Q3: What is the effect of alkaline pH on this compound-al stability?
In alkaline spray tank mixtures, the hydrolysis of this compound-al is accelerated. This leads to a more rapid breakdown of the active ingredient into phosphonic acid and ethanol.[6] While phosphonic acid itself has fungicidal activity, the rapid degradation of the parent compound can impact the overall efficacy and intended systemic properties of the application.[9]
Q4: Are there specific chemicals or other pesticides that are incompatible with this compound-al in tank mixtures?
Yes, this compound-al is known to be incompatible with certain other products, particularly copper-based fungicides.[10] Mixing this compound-al with copper compounds can lead to the formation of precipitates and may cause phytotoxicity in treated plants.[10] It is also advised not to mix this compound-al with nitrogen-containing foliar fertilizers or sticker and extender agents.[10]
Q5: What are the primary degradation products of this compound-al?
The primary degradation products of this compound-al in water are phosphonic acid and ethanol.[6][7][9] In soil, this compound-al also rapidly transforms into these same products.[5] For regulatory purposes, the residue of this compound-al is often defined as the sum of this compound, phosphonic acid, and their salts, expressed as this compound.[9][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate formation in the spray tank. | Incompatibility with tank mix partners, particularly copper-based fungicides.[10][13] | 1. Immediately cease agitation and do not apply the mixture. 2. Conduct a jar compatibility test before mixing large quantities.[10] 3. Avoid tank mixing this compound-al with copper compounds.[10] |
| Reduced efficacy of the fungicide application. | Degradation of this compound-al due to alkaline pH of the spray mixture. | 1. Measure the pH of the spray solution. 2. If the pH is alkaline, consider using a buffering agent to lower the pH to a more neutral range (around pH 6.0).[10] 3. Apply the spray solution promptly after mixing.[10] |
| Phytotoxicity observed on treated plants (e.g., leaf burn). | Application of an unbuffered this compound-al solution to foliage with copper residues, or tank mixing with incompatible products.[10] | 1. Avoid applying this compound-al to plants recently treated with copper-based products without proper buffering.[10] 2. Ensure a time interval of at least 14 days between applications of this compound-al and copper fungicides.[10] 3. When applying to sensitive crops for the first time, test on a small area first.[1] |
| Inconsistent results between experiments. | Variability in the pH of the water source used for spray mixtures. | 1. Standardize the water source for all experiments. 2. Measure and record the pH of the water before adding any components. 3. Use buffered solutions to maintain a consistent pH across all experimental replicates. |
Quantitative Data Summary
The stability of this compound-al is significantly influenced by the pH of the aqueous solution. The following table summarizes the degradation half-life (DT50) of this compound-al at different pH levels.
| pH | DT50 (days) | Reference |
| 3 | 5 | [6] |
| 5-9 | Stable for at least 30 days (in sterile buffered solutions) | [7] |
| 13 | 13.4 | [6] |
Note: DT50 is the time it takes for 50% of the active ingredient to degrade.
Experimental Protocols
Protocol 1: Jar Compatibility Test
Objective: To assess the physical compatibility of this compound-al with other pesticides or additives in a spray tank mixture.
Materials:
-
Clean, clear glass jars (1 pint or 1 liter) with lids
-
Water from the same source as will be used for the spray application
-
This compound-al formulation
-
Other pesticide(s) or additives to be tested
-
Pipettes or measuring cylinders for accurate measurement
-
Stirring rod
Procedure:
-
Add water to the jar, filling it to approximately half of the final desired volume.
-
Add the components to the jar in the following order, mixing thoroughly after each addition: a. Wettable powders and water-dispersible granules (like this compound-al 80 WDG) b. Flowable liquids c. Emulsifiable concentrates d. Soluble liquids e. Adjuvants or surfactants (if any)
-
Fill the jar with the remaining water to the final volume.
-
Secure the lid and invert the jar 10-15 times to ensure thorough mixing.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of precipitates, flakes, or sludge
-
Separation of layers
-
Gel or scum formation
-
-
If any of these signs are present, the mixture is physically incompatible and should not be used.
Protocol 2: Analysis of this compound-al and Phosphonic Acid Residues by LC-MS/MS
Objective: To quantify the concentration of this compound-al and its primary metabolite, phosphonic acid, in a sample. This method is based on the principles of the QuPPe (Quick Polar Pesticides) method.[11][12]
Materials:
-
Homogenized sample material
-
Acidified methanol (extraction solvent)
-
Centrifuge and centrifuge tubes
-
Filters (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Hypercarb)[12]
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical standards of this compound-al and phosphonic acid
Procedure:
-
Extraction: a. Weigh a known amount of the homogenized sample into a centrifuge tube. b. Add a specific volume of acidified methanol. c. Shake vigorously for a defined period (e.g., 1 minute). d. Centrifuge the sample to separate the solid and liquid phases.
-
Sample Preparation for Analysis: a. Take an aliquot of the supernatant (the liquid extract). b. Dilute the extract with an appropriate solvent. c. Filter the diluted extract through a 0.22 µm filter into an HPLC vial.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the HPLC system. b. Separate this compound-al and phosphonic acid using a suitable chromatographic method. A Hypercarb column is often recommended for good separation.[12] c. Detect and quantify the analytes using the MS/MS detector in the negative ion mode.
-
Quantification: a. Prepare a calibration curve using analytical standards of this compound-al and phosphonic acid. b. Quantify the concentration of each analyte in the sample by comparing its response to the calibration curve.
Visualizations
Caption: Degradation pathway of this compound-al under hydrolytic conditions.
Caption: Workflow for the analysis of this compound-al and its metabolites.
References
- 1. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 2. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 3. This compound [sitem.herts.ac.uk]
- 4. ltsaproductdocuments.blob.core.windows.net [ltsaproductdocuments.blob.core.windows.net]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Analysis of this compound-Al in food using LC/MS/MS | Tentamus [tentamus.com]
- 9. safefoodalliance.com [safefoodalliance.com]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. agqlabs.us.com [agqlabs.us.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. journals.flvc.org [journals.flvc.org]
Troubleshooting inconsistent Fosetyl performance in field conditions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent performance with Fosetyl-al in field conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Crop Injury Observed After Application
Q1: My this compound-al application is showing variable effectiveness, and in some cases, I'm observing phytotoxicity (e.g., leaf burn, stunting). What could be the cause?
A: Inconsistent performance and phytotoxicity are often linked to the spray solution's chemistry and application practices. The most common culprits are improper tank mixing and incorrect spray solution pH. This compound-al is acidic and can react with other products in the tank, leading to reduced efficacy or the formation of phytotoxic compounds.[1][2]
Troubleshooting Steps:
-
Review Tank Mix Partners: Immediately review the products you tank-mixed with this compound-al. It is incompatible with certain foliar fertilizers, micronutrients (especially copper-based fungicides), and some other pesticide formulations.[2][3][4] Mixing with these can lead to the formation of precipitates or compounds that can harm the plant.[1][5]
-
Conduct a Jar Test: Before your next application with a new tank mix combination, it is crucial to perform a jar test to check for physical compatibility.[4][5][6][7][8] This can prevent costly sprayer clogging and crop injury. See the detailed "Jar Test for Tank Mix Compatibility" protocol below.
-
Check Water Source and pH: The pH of your water source can significantly impact the stability and efficacy of the spray solution. While specific optimal pH ranges for all situations are not defined, it is known that the acidic nature of this compound-al is a key factor in its interactions.[2] If you are applying this compound-al near the time of a copper-based fungicide application, it is recommended to buffer the spray solution to a pH of 6.0 or higher.[9]
-
Inspect for Residues: If you have recently applied copper-based products, be aware that applying an unbuffered this compound-al solution can solubilize copper residues on the foliage, leading to phytotoxicity.[4][9]
Issue 2: Reduced Efficacy Under High Disease Pressure
Q2: this compound-al doesn't seem to be controlling the disease effectively, especially when disease pressure is high. Am I using it correctly?
A: this compound-al's primary strength lies in its preventive action. Its efficacy can be significantly reduced if applied after the disease is well-established.
Troubleshooting Steps:
-
Verify Application Timing: this compound-al works best when applied as a preventative measure before or at the very first signs of disease.[10] It has both protective and curative properties, but its curative effect is most effective in the initial stages of infection.[11][12]
-
Ensure Thorough Coverage: As a systemic fungicide, this compound-al is absorbed by the plant's leaves and roots and translocated throughout the plant.[10][11][13] However, achieving thorough and uniform coverage during application is still critical for optimal performance.
-
Consider Environmental Conditions: Avoid applying this compound-al during periods of high temperature and intense sunlight. These conditions can reduce its effectiveness and increase the risk of phytotoxicity.[12][14] Applications during cooler parts of the day are preferable.
-
Implement Integrated Pest Management (IPM): Relying solely on one fungicide can lead to reduced effectiveness over time. Integrate this compound-al into a broader IPM program that includes rotating with fungicides that have different modes of action to help prevent the development of resistance.[11][12][14]
Data Presentation
Table 1: Tank Mix Compatibility of this compound-al
| Tank Mix Partner | Compatibility | Potential Issues | Recommendations |
| Copper-based Fungicides | Generally Incompatible | High risk of phytotoxicity due to the acidic nature of this compound-al solubilizing copper.[3][4][9] | Avoid tank mixing. Allow at least 14 days between applications of this compound-al and copper-based products.[3] If applications must be closer, buffer the this compound-al spray solution to a pH of 6.0 or higher.[9] |
| Foliar Fertilizers & Micronutrients | Caution Advised | Incompatibility can occur, leading to the formation of precipitates and reduced nutrient uptake or phytotoxicity.[1][2] | Always perform a jar test before tank mixing.[4][5][6][7][8] |
| Other Fungicides (e.g., Mancozeb, Chlorothalonil) | Variable | Physical incompatibility (e.g., formation of precipitates) has been observed with some formulations.[4][5] | A jar test is essential to ensure compatibility between specific formulations.[4][5][6][7][8] |
| Insecticides | Generally Compatible | Fewer incompatibility issues are reported compared to fungicides and fertilizers.[5] | A jar test is still a good practice to confirm compatibility.[4][5][6][7][8] |
Table 2: Recommended Application Parameters for this compound-al
| Parameter | Recommendation | Rationale |
| Application Timing | Preventive (before or at first sign of disease)[10] | Maximizes efficacy by leveraging the plant's induced resistance and direct fungicidal action before the pathogen is established.[11][12] |
| Application Interval | 14 to 30 days | Varies by crop and disease pressure. Follow product label recommendations.[15] |
| Spray Solution pH | Generally, slightly acidic water (pH 4-6.5) is best for most fungicides.[16] However, if applying near copper products, buffer to pH ≥ 6.0.[9] | The acidic nature of this compound-al can cause compatibility issues. Buffering can mitigate these risks in specific situations.[2][9] |
| Environmental Conditions | Apply during cooler parts of the day. Avoid high temperatures and direct, intense sunlight.[12][14] | Reduces the risk of rapid drying of spray droplets, enhances absorption, and minimizes the potential for phytotoxicity. |
Experimental Protocols
Protocol 1: Jar Test for Tank Mix Compatibility
Objective: To determine the physical compatibility of this compound-al with other tank mix partners before large-scale mixing.[4][5][6][7][8]
Materials:
-
A clean, clear glass jar with a lid (quart-sized is ideal)
-
The same water source that will be used for the actual spray application
-
Samples of this compound-al and all other products (pesticides, fertilizers, adjuvants) to be tank-mixed
-
Measuring spoons and pipettes for accurate measurement
-
Personal Protective Equipment (PPE) as specified on the product labels
Procedure:
-
Fill the jar halfway with the carrier (e.g., water).
-
Add each product to the jar one at a time, in the correct mixing order (often specified on product labels, but a general rule is to add wettable powders and water-dispersible granules first, followed by liquid flowables, then emulsifiable concentrates, and finally surfactants).
-
Securely cap the jar and shake vigorously for 15-30 seconds after adding each ingredient.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of flakes, crystals, or sludge
-
Separation into layers
-
Gelling or thickening of the mixture
-
Excessive foaming
-
-
If no signs of incompatibility are visible, the mixture is likely physically compatible. However, this test does not assess for potential chemical or biological incompatibility that could lead to reduced efficacy or phytotoxicity.
Visualizations
Diagram 1: Dual Mode of Action of this compound-al
Caption: Dual protective action of this compound-al.
Diagram 2: Troubleshooting Workflow for Inconsistent this compound-al Performance
Caption: A logical workflow for diagnosing this compound-al issues.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. bayer.com [bayer.com]
- 3. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 5. fbn.com [fbn.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. DSpace [scholarworks.umass.edu]
- 8. Make sure products are compatible when tank mixing spray partners - Sugarbeets [canr.msu.edu]
- 9. allensseed.com [allensseed.com]
- 10. awiner.com [awiner.com]
- 11. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 12. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 13. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. zerimarlaboratoire.com [zerimarlaboratoire.com]
- 15. This compound-ALFungicide [solutionsstores.com]
- 16. extension.purdue.edu [extension.purdue.edu]
Technical Support Center: Accelerating Fosetyl Degradation in Environmental Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for accelerating the degradation of Fosetyl-Aluminum (this compound-Al) and its primary metabolite, phosphonic acid, in environmental samples.
I. Understanding this compound-Al Degradation
This compound-Al is a systemic fungicide that rapidly hydrolyzes in the environment to form phosphonic acid and ethanol.[1] While the initial hydrolysis of this compound-Al is swift, phosphonic acid can be more persistent.[2] This guide explores methods to accelerate the degradation of both compounds.
Degradation Pathway of this compound-Aluminum
References
Validation & Comparative
Comparative Efficacy of Fosetyl-Al and Metalaxyl Against Pythium spp.: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two widely used fungicides, Fosetyl-Al and metalaxyl, against oomycete pathogens of the genus Pythium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction
Pythium, a genus of parasitic oomycetes, is responsible for a variety of devastating plant diseases, including damping-off, seed rot, and root rot, leading to significant economic losses in agriculture and horticulture. Effective management of Pythium diseases often relies on the application of fungicides. Among the most prominent are this compound-Al and metalaxyl, both known for their systemic properties and specific activity against oomycetes.
This compound-Al , the active ingredient in fungicides like Aliette®, is an organophosphate fungicide. It is unique for its ambimobile translocation within the plant, moving both upwards (acropetally) and downwards (basipetally), which allows it to protect roots when applied to foliage and vice-versa.[1][2][3] Its mode of action is complex and is believed to be twofold: a direct fungistatic effect on the pathogen and an indirect effect by stimulating the plant's natural defense mechanisms.[1][2]
Metalaxyl , and its more active enantiomer metalaxyl-M (mefenoxam), belongs to the phenylamide group of fungicides.[4][5][6] It is a systemic fungicide with acropetal movement, primarily used to control diseases caused by oomycetes.[5][6] Its mode of action is highly specific, inhibiting ribosomal RNA synthesis in the pathogen.[4][5] However, the intensive use of metalaxyl has led to the development of resistant Pythium strains.[7][8]
This guide will delve into the comparative efficacy of these two fungicides, presenting quantitative data from various studies, detailing experimental protocols for their evaluation, and illustrating their proposed modes of action and experimental workflows.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound-Al and metalaxyl against Pythium and related oomycetes like Phytophthora.
Table 1: In Vitro Mycelial Growth Inhibition
| Fungicide | Pathogen | Concentration | Mycelial Growth Inhibition (%) | Reference |
| Metalaxyl | Phytophthora cactorum | 10 mg/L | >90% | [9] |
| Metalaxyl | Phytophthora citrophthora | 10 mg/L | >90% | [9] |
| This compound-Al | Phytophthora cactorum | 10 mg/L | 20% | [9] |
| This compound-Al | Phytophthora citrophthora | 10 mg/L | 32% | [9] |
| This compound-Al | Phytophthora cactorum | 1500 mg/L | 100% | [9] |
| This compound-Al | Phytophthora citrophthora | 1500 mg/L | 100% | [9] |
Note: Data on Pythium spp. was limited in the reviewed literature for direct in vitro comparison. Phytophthora, a closely related oomycete, is used as a proxy.
Table 2: In Vivo Disease Control (Root Rot Severity Reduction)
| Fungicide | Host Plant | Pathogen | Application Rate | Disease Control (%) | Reference |
| This compound-Al | Mahaleb Cherry | Phytophthora palmivora | 180 g a.i./100 L | 90.68% | [4] |
| Metalaxyl-M + Mancozeb | Mahaleb Cherry | Phytophthora palmivora | 20+320 g a.i./100 L | 88.00% | [4] |
| This compound-Al | Zerdali Apricot | Phytophthora palmivora | 160-180 g a.i./100 L | 77.28 - 80.00% | [4] |
| Metalaxyl-M + Mancozeb | Zerdali Apricot | Phytophthora palmivora | 20+320 g a.i./100 L | ~78% | [4] |
| Metalaxyl + PCNB | Peanut | Pythium spp. | Not specified | Significant reduction in soil populations | [10] |
| This compound-Al | Poinsettia | Pythium aphanidermatum | Not specified | Unsatisfactory control | [11] |
| Metalaxyl (Mefenoxam) | Poinsettia | Pythium aphanidermatum | Not specified | Effective control | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are generalized protocols for in vitro and in vivo experiments based on common practices in the field.
In Vitro Efficacy: Mycelial Growth Inhibition Assay
This protocol is designed to assess the direct effect of fungicides on the mycelial growth of Pythium spp. in a controlled laboratory setting.
-
Pathogen Culture: Pythium spp. isolates are maintained on a suitable solid medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 20-25°C).
-
Fungicide Stock Solutions: Stock solutions of this compound-Al and metalaxyl are prepared in sterile distilled water or a suitable solvent. A series of dilutions are then made to achieve the desired test concentrations.
-
Amended Media Preparation: The fungicide dilutions are incorporated into a molten agar medium (e.g., PDA) to create fungicide-amended plates. Control plates are prepared with the solvent or sterile water only.
-
Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the margin of an actively growing Pythium culture is placed in the center of each fungicide-amended and control plate.
-
Incubation: The inoculated plates are incubated in the dark at the optimal growth temperature for the Pythium species being tested.
-
Data Collection: The colony diameter is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
In Vivo Efficacy: Greenhouse Pot Study for Root Rot Control
This protocol evaluates the efficacy of fungicides in protecting plants from Pythium-induced root rot under controlled greenhouse conditions.
-
Plant Material and Growth Conditions: Healthy, uniform seedlings of a susceptible host plant are transplanted into pots containing a sterilized potting mix. Plants are maintained in a greenhouse with controlled temperature, humidity, and lighting.
-
Inoculum Preparation: Pythium spp. is cultured on a suitable medium (e.g., cornmeal agar or V8 juice agar) to produce a sufficient amount of inoculum. The inoculum can be a mycelial slurry or infested grain.
-
Fungicide Application: this compound-Al and metalaxyl are applied to the plants. Application methods can include soil drench, foliar spray, or incorporation into the potting mix, depending on the fungicide's properties and the experimental design.[4] Applications are typically made before or shortly after inoculation.
-
Inoculation: A known amount of Pythium inoculum is introduced into the soil of each pot, ensuring close proximity to the plant roots. Control plants are not inoculated.
-
Incubation and Monitoring: Plants are maintained in the greenhouse for a period sufficient for disease development (e.g., 3-6 weeks). Plants are regularly monitored for symptom development, such as stunting, wilting, and chlorosis.
-
Disease Assessment: At the end of the experiment, plants are carefully removed from the pots, and the roots are washed. Disease severity is assessed using a rating scale (e.g., 0-5, where 0 = healthy roots and 5 = completely rotted roots). Plant growth parameters such as shoot height, fresh weight, and dry weight are also measured.
-
Data Analysis: The disease severity ratings and plant growth data are statistically analyzed to determine the significance of the differences between fungicide treatments and the inoculated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed modes of action of this compound-Al and metalaxyl, as well as a typical experimental workflow for fungicide efficacy testing.
References
- 1. This compound-AL: CONTROL OF PLANT DISEASES UTILIZING THE PLANT'S OWN DEFENCE MECHANISMS. [actahort.org]
- 2. This compound-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. turfcareaus.com.au [turfcareaus.com.au]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Metalaxyl - Wikipedia [en.wikipedia.org]
- 8. syngentaseedcare.com [syngentaseedcare.com]
- 9. oajournals.fupress.net [oajournals.fupress.net]
- 10. scispace.com [scispace.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Cross-Resistance Patterns of Fosetyl-Al in Oomycete Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns between Fosetyl-Al and other commonly used oomycete fungicides. The information is supported by experimental data to aid in the development of effective disease management strategies and novel fungicidal compounds.
Overview of this compound-Al and Oomycete Fungicide Resistance
This compound-Al is a systemic fungicide belonging to the phosphonate chemical group (FRAC Group P07). It exhibits a unique dual mode of action, acting directly against oomycete pathogens and indirectly by stimulating the host plant's natural defense mechanisms.[1] Its active component, phosphorous acid, is translocated throughout the plant, providing both acropetal and basipetal protection. Resistance to this compound-Al is considered to be at a low risk.[1]
Understanding the cross-resistance patterns between this compound-Al and other oomycete fungicides is crucial for sustainable disease control and resistance management. Cross-resistance occurs when a pathogen develops resistance to one fungicide, leading to reduced sensitivity to other fungicides, typically those with the same or similar modes of action.
Comparative Analysis of Fungicide Sensitivity
Quantitative data from in vitro studies provide valuable insights into the sensitivity of different oomycete species to various fungicides and help to identify potential cross-resistance. The following tables summarize the 50% effective concentration (EC50) values for mycelial growth inhibition of several Phytophthora species by this compound-Al and other key oomycete fungicides.
Table 1: In Vitro Fungicide Sensitivity (EC50 in µg/mL) against Phytophthora Species
| Fungicide | Chemical Group (FRAC Code) | Phytophthora cactorum | Phytophthora citrophthora | Phytophthora capsici | Phytophthora parasitica |
| This compound-Al | Phosphonates (P07) | >100 | >100 | >100 | >100 |
| Metalaxyl | Phenylamides (4) | 0.12 | 0.13 | 0.38 | 0.13 |
| Dimethomorph | Carboxylic Acid Amides (40) | 0.23 | 0.22 | <0.1 | 0.22 |
| Propamocarb | Carbamates (28) | - | - | - | - |
| Azoxystrobin | Quinone outside Inhibitors (11) | >1000 | >1000 | >1000 | >1000 |
| Fluazinam | Dinitrophenyl crotonates (29) | >1000 | >1000 | >1000 | >1000 |
Data sourced from Lambert and Salas, 1994.
Table 2: In Vitro Fungicide Sensitivity (Mycelial Growth Inhibition) against Phytophthora Species
| Fungicide | Concentration (mg L-1) | % Inhibition of P. cactorum | % Inhibition of P. citrophthora |
| This compound-Al | 10 | 20% | 32% |
| 100 | 78% | 88% | |
| 1000 | 97% | 99% | |
| 1500 | 100% | 100% | |
| Metalaxyl | 10 | >90% | >90% |
| 100 | 100% | 100% | |
| Dimethomorph | 10 | >90% | >90% |
| 100 | 100% | 100% | |
| Cymoxanil | 10 | 15% | 25% |
| 100 | 45% | 60% | |
| 1000 | 75% | 85% | |
| 2000 | <100% | <100% |
Data sourced from Thomidis and Elena, 2001.
Key Findings from Experimental Data:
-
No Cross-Resistance between this compound-Al and Phenylamides (Metalaxyl): Laboratory studies have demonstrated that there is no cross-resistance between this compound-Al and metalaxyl. Metalaxyl-tolerant isolates of Phytophthora capsici remained sensitive to this compound-Al, and conversely, isolates tolerant to phosphorous acid (the active metabolite of this compound-Al) were sensitive to metalaxyl. This lack of cross-resistance is attributed to their distinct modes of action.
-
High Efficacy of Dimethomorph and Metalaxyl: The data indicates that dimethomorph and metalaxyl are highly effective in inhibiting the mycelial growth of the tested Phytophthora species at low concentrations.
-
Lower In Vitro Activity of this compound-Al: this compound-Al generally shows lower direct in vitro activity against mycelial growth compared to other systemic fungicides like metalaxyl and dimethomorph. This is consistent with its dual mode of action, which also involves the stimulation of the host plant's defense mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of fungicide sensitivity.
In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)
This method is a standard procedure for determining the sensitivity of oomycetes to fungicides.
1. Fungal Isolates and Culture Preparation:
-
Isolates of the target oomycete species (e.g., Phytophthora spp.) are cultured on a suitable nutrient medium, such as V8 juice agar or cornmeal agar.
-
Cultures are incubated at an optimal temperature (typically 20-25°C) in the dark until sufficient mycelial growth is achieved.
2. Fungicide Stock Solutions and Media Preparation:
-
Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).
-
The fungicide stock solutions are serially diluted to obtain a range of desired concentrations.
-
The fungicide dilutions are incorporated into the molten agar medium after it has cooled to approximately 45-50°C to avoid degradation of the active ingredients. The final concentrations of the fungicides in the agar are recorded.
-
The amended agar is then poured into sterile Petri dishes.
3. Inoculation and Incubation:
-
Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of the oomycete cultures.
-
One mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended agar plate.
-
Control plates containing agar without any fungicide are also inoculated.
-
The plates are incubated at the optimal temperature for the specific oomycete species in the dark.
4. Data Collection and Analysis:
-
The colony diameter of the fungal growth is measured in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the growth in the control plates reaches the edge of the dish.
-
The average colony diameter for each fungicide concentration is calculated.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Visualizing Experimental Workflow and Logical Relationships
Experimental Workflow for Fungicide Sensitivity Testing
Caption: Workflow for in vitro fungicide sensitivity testing.
Logical Relationship of Cross-Resistance
Caption: Cross-resistance relationship between fungicide classes.
Conclusion
The available experimental data strongly indicate a lack of cross-resistance between this compound-Al and phenylamide fungicides like metalaxyl. This is a significant finding for developing effective and sustainable fungicide resistance management strategies. The distinct mode of action of this compound-Al, which includes the induction of host plant defenses, makes it a valuable tool for rotation or combination with other fungicides that have different target sites. Further research encompassing a broader range of oomycete species and modern fungicides is necessary to provide a more complete picture of cross-resistance patterns and to ensure the long-term efficacy of these important agricultural tools.
References
A Comparative Guide to the QuPPe Method for Polar Pesticide Analysis: Focus on Fosetyl-Aluminium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Quick Polar Pesticides (QuPPe) method for the analysis of highly polar pesticides, with a specific focus on Fosetyl-Aluminium. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Introduction to the QuPPe Method
The Quick Polar Pesticides (QuPPe) method is a streamlined and effective procedure for the simultaneous extraction of a wide range of highly polar pesticides from various food matrices.[1][2] Developed by the European Union Reference Laboratories (EURL), this method addresses the analytical challenges posed by polar pesticides that are not amenable to common multi-residue methods like QuEChERS.[3] The core of the QuPPe method lies in a simple, single-step extraction using acidified methanol, followed by direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This approach eliminates the need for cumbersome derivatization or clean-up steps for many applications.
Performance of the QuPPe Method for this compound-Al Analysis
The QuPPe method has been extensively validated for the analysis of this compound-Al in various food matrices. The following tables summarize key performance parameters from different validation studies.
Table 1: QuPPe Method Validation Data for this compound-Al in Cherries
| Parameter | Result | Reference |
| **Linearity (R²) ** | > 0.99 | [4] |
| Average Recovery (%) | 70.2 - 105.1 | [4] |
| Repeatability (RSDr %) | 1.57 - 15.56 | [4] |
| Within-Laboratory Reproducibility (RSDw %) | 3.51 - 16.17 | [4] |
| Limit of Quantification (LOQ) (µg/kg) | 1.77 - 12.13 | [4] |
Table 2: QuPPe Method Validation Data for this compound-Al in Various Food Matrices from EURL Interlaboratory Studies
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Number of Labs |
| Various | 0.01 - 0.2 | 70 - 120 | ≤ 20 | Multiple |
Note: Specific recovery and RSD data for this compound-Al from the EURL interlaboratory studies are part of a larger dataset and are typically presented within acceptable ranges.
Table 3: Limit of Quantification (LOQ) of the QuPPe Method for this compound-Al in Different Matrices
| Matrix | LOQ (mg/kg) | Reference |
| Barley | 0.02 | [5][6][7] |
| Fruits | ≥ 0.01 | [6][7] |
| Cherries | 0.00177 - 0.01213 | [4] |
Comparison with an Alternative Method
While the QuPPe method is widely adopted, alternative methods are also developed and validated. The following table compares the performance of the QuPPe method with a recently validated LC-MS/MS method for the analysis of this compound-Al in cereal grains.[5][6][7] This alternative method involves water extraction and cleanup using tandem cation- and anion-exchange mini columns.[5][6]
Table 4: Performance Comparison of QuPPe and an Alternative LC-MS/MS Method for this compound-Al in Cereals
| Parameter | QuPPe Method | Alternative LC-MS/MS Method |
| Extraction Solvent | Acidified Methanol | Water |
| Cleanup Step | Typically none | Tandem cation- and anion-exchange mini columns |
| Use of Labeled Internal Standards | Required | Not Required |
| LOQ in Cereals (mg/kg) | 0.02 (in barley)[5][6][7] | 0.01[5][6][7] |
| Recovery (%) | Generally 70-120% | 84-94%[6] |
| Repeatability (RSDr %) | Not specified in this comparison | 3.9-7.7%[6] |
| Simplicity | Simple extraction | Claimed to be simpler as it avoids labeled standards[5][6][7] |
Experimental Protocols
QuPPe Method for Food of Plant Origin (QuPPe-PO)
This protocol is a generalized version based on the EURL-SRM guidelines.
1. Sample Preparation:
-
Homogenize the laboratory sample.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For samples with low water content (e.g., cereals, dried fruits), add a specified amount of water to adjust the total water content to approximately 10 g.
-
Add 10 mL of acidified methanol (1% formic acid in methanol).
-
Add an appropriate amount of isotopically labeled internal standard for this compound-Al.
-
Shake vigorously for 1 minute.
3. Centrifugation and Filtration:
-
Centrifuge the sample at ≥ 3000 g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Inject the filtered extract into the LC-MS/MS system.
-
Column: A porous graphitized carbon (PGC) column (e.g., Hypercarb) is commonly used for the separation of polar pesticides.[3]
-
Mobile Phase: A gradient of methanol and water with additives like ammonium formate and formic acid is typically employed.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. The typical multiple reaction monitoring (MRM) transitions for this compound are m/z 109 -> 81 and 109 -> 63.
Alternative LC-MS/MS Method for this compound-Al in Cereals
1. Extraction:
-
Weigh 10 g of the ground cereal sample into a 50 mL centrifuge tube.
-
Add 20 mL of water.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
2. Cleanup:
-
Load 1 mL of the supernatant onto a tandem solid-phase extraction (SPE) cartridge consisting of a cation-exchange and an anion-exchange sorbent.
-
Elute the analytes with an appropriate solvent.
3. LC-MS/MS Analysis:
-
Analyze the eluate by LC-MS/MS.
Workflow Diagrams
Caption: Experimental workflow of the QuPPe method.
Caption: Workflow of an alternative LC-MS/MS method.
References
- 1. QuPPe: About the Method [quppe.eu]
- 2. Monitoring and Exposure Assessment of this compound Aluminium and Other Highly Polar Pesticide Residues in Sweet Cherry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agqlabs.us.com [agqlabs.us.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling Plant Defense: A Comparative Look at Fosetyl-Al's Transcriptomic Signature
Fosetyl-Al, a systemic fungicide, orchestrates a two-pronged defense in plants, directly inhibiting pathogens and, crucially, stimulating the plant's own immune system. A deep dive into the transcriptomic landscape following this compound-Al treatment reveals a complex network of gene expression changes, offering a window into the molecular underpinnings of induced resistance. While comprehensive, publicly available transcriptomic datasets specifically for this compound-Al remain limited, analysis of related compounds and existing literature provides valuable insights into the key pathways and genes involved.
This compound-Al is known for its dual mode of action. It exhibits direct fungitoxic effects, and more significantly, it enhances plant defenses by breaking down into phosphonic acid, which is recognized by the plant as a signal to activate its immune responses. This induced resistance is a key area of interest for researchers seeking to develop more sustainable crop protection strategies.
Experimental Design for Transcriptomic Analysis
A typical experimental workflow to analyze the transcriptomic response to this compound-Al treatment involves several key steps, from plant cultivation and treatment to data analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of transcriptomic studies. Below is a generalized protocol based on common practices in plant science.
1. Plant Material and Growth Conditions:
-
Plant Species: Specify the plant species and cultivar used (e.g., Arabidopsis thaliana Col-0, Solanum lycopersicum cv. Moneymaker).
-
Growth Medium: Describe the growth medium (e.g., Murashige and Skoog medium, soil mix).
-
Growth Conditions: Detail the environmental conditions, including temperature (e.g., 22°C), photoperiod (e.g., 16-hour light/8-hour dark cycle), and light intensity.
2. This compound-Al Treatment:
-
Concentration: State the concentration of this compound-Al used (e.g., 50 µg/mL).
-
Application Method: Describe how the treatment was applied (e.g., foliar spray, root drench).
-
Time Points: Specify the time points after treatment at which samples were collected (e.g., 6, 24, 48 hours post-treatment).
-
Control and Comparative Treatments: Include a mock-treated control (e.g., water spray) and potentially a comparative treatment with another fungicide.
3. RNA Extraction and Sequencing:
-
Tissue Collection: Specify the tissue collected for RNA extraction (e.g., the third and fourth true leaves).
-
RNA Extraction Method: Name the RNA extraction kit or protocol used (e.g., RNeasy Plant Mini Kit, TRIzol method).
-
RNA Quality Assessment: Describe the methods for assessing RNA quality and quantity (e.g., NanoDrop spectrophotometer, Agilent Bioanalyzer).
-
Library Preparation and Sequencing: Specify the RNA sequencing library preparation kit and the sequencing platform used (e.g., Illumina TruSeq RNA Library Prep Kit, Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Data Quality Control: Detail the software used for quality control of raw sequencing reads (e.g., FastQC, Trimmomatic).
-
Read Alignment: Name the reference genome and the software used for aligning reads (e.g., HISAT2, STAR).
-
Differential Gene Expression Analysis: Specify the software and statistical methods used to identify differentially expressed genes (DEGs) (e.g., DESeq2, edgeR, with a false discovery rate < 0.05 and a log2 fold change > 1).
-
Functional Annotation and Enrichment Analysis: Describe the databases and tools used for gene ontology (GO) and pathway enrichment analysis (e.g., GOseq, KEGG).
Key Signaling Pathways Activated by this compound-Al
Transcriptomic studies on phosphite, the active metabolite of this compound-Al, have revealed the upregulation of genes involved in key plant defense signaling pathways.
The accumulation of phosphonic acid is perceived by the plant, triggering a signaling cascade that often involves the three major defense-related phytohormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The interplay between these pathways leads to the transcriptional activation of a broad spectrum of defense genes, including pathogenesis-related (PR) proteins, which ultimately contributes to enhanced resistance against a range of pathogens.
Comparative Data Analysis
Table 1: Hypothetical Comparison of Differentially Expressed Genes (DEGs) in Response to Different Treatments
| Treatment | Total DEGs | Upregulated DEGs | Downregulated DEGs | Overlap with this compound-Al (Upregulated) | Overlap with this compound-Al (Downregulated) |
| This compound-Al | 1500 | 900 | 600 | - | - |
| Salicylic Acid | 1200 | 750 | 450 | 450 | 200 |
| Jasmonic Acid | 1000 | 600 | 400 | 300 | 150 |
| Fungicide X | 800 | 500 | 300 | 150 | 100 |
This table is for illustrative purposes only and does not represent actual experimental data.
A key aspect of the analysis would be to identify genes that are uniquely regulated by this compound-Al, as these could represent novel targets for understanding its specific mode of action. Furthermore, comparing the transcriptomic profiles induced by this compound-Al with those elicited by actual pathogen infection can reveal the extent to which this compound-Al "primes" the plant's defense system.
Conclusion
Transcriptomic analysis is a powerful tool for dissecting the molecular mechanisms underlying plant responses to this compound-Al. Although publicly available datasets are currently scarce, the established framework for such studies provides a clear path for future research. By generating and comparing detailed transcriptomic data, researchers can gain a deeper understanding of how this widely used fungicide enhances plant immunity, paving the way for the development of more effective and targeted crop protection strategies. The elucidation of the specific genes and pathways modulated by this compound-Al will be invaluable for researchers, scientists, and professionals in the field of drug development for agriculture.
Navigating the Complex Interplay of Fosetyl-Al and Copper Fungicides: A Guide to Synergistic and Antagonistic Effects
For researchers, scientists, and professionals in drug development, understanding the interactions between different fungicidal compounds is paramount for effective and safe crop protection strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of combining fosetyl-aluminum (this compound-al) with copper-based fungicides, supported by experimental data and detailed protocols.
The primary interaction observed between this compound-al, a systemic fungicide with a unique dual mode of action, and contact-based copper fungicides is one of antagonism, manifesting as significant phytotoxicity. While the distinct mechanisms of action suggest a potential for synergistic or complementary fungicidal activity, in practice, the chemical incompatibility leading to crop damage is the most critical consideration.
Antagonistic Effects: Phytotoxicity
The most well-documented interaction between this compound-al and copper fungicides is a pronounced increase in phytotoxicity, particularly on sensitive crops like citrus. This is primarily attributed to the acidic nature of this compound-al solutions, which can increase the solubility of copper ions (Cu²⁺), leading to their enhanced uptake by the plant to toxic levels.
Experimental Data on Phytotoxicity
Studies conducted on citrus have demonstrated that tank-mixing this compound-al with various copper fungicides leads to leaf burn and fruit blemishes.[1][2] The severity of these symptoms is influenced by several factors, including the order of application and the pH of the spray suspension.
Table 1: Phytotoxicity of this compound-Al and Copper Fungicide Combinations on 'Marsh' Grapefruit Shoots
| Treatment Order | Interval Between Sprays (days) | Phytotoxicity Rating¹ |
| This compound-Al followed by TBCS² | 3 | 1.5 |
| This compound-Al followed by TBCS² | 6 | 1.0 |
| This compound-Al followed by TBCS² | 10 | 1.0 |
| This compound-Al followed by TBCS² | 14 | 1.0 |
| TBCS² followed by this compound-Al | 3 | 10.0 |
| TBCS² followed by this compound-Al | 6 | 8.0 |
| TBCS² followed by this compound-Al | 10 | 6.5 |
| TBCS² followed by this compound-Al | 14 | 4.0 |
| This compound-Al + TBCS² (Tank Mix) | 0 | 11.5 |
| This compound-Al only | - | 1.0 |
| TBCS² only | - | 1.0 |
| Water only (Control) | - | 1.0 |
¹Phytotoxicity rating system: 1 = no blemish to 12 = leaves and stem with heavy necrosis and all leaves abscised.[2] ²TBCS: Tribasic copper sulfate. Source: Adapted from Sonoda, R., Vathakos, M., & Pelosi, R. (1990). Interaction of this compound-aluminium fungicide and copper fungicides on citrus fruit and foliage.
Table 2: Effect of pH on Phytotoxicity of this compound-Al and Copper Hydroxide on Citrus Leaves
| Treatment | Suspension pH | Phytotoxicity Rating¹ |
| This compound-Al + Copper Hydroxide | 4.5 | 2.8 |
| This compound-Al + Copper Hydroxide + Buffer² | 6.5 | 1.0 |
| This compound-Al + Copper Hydroxide + Buffer² | 7.0 | 0.5 |
| This compound-Al + Copper Hydroxide + Buffer² | 7.5 | 0.2 |
¹Rating system: 0 = no blemishes on leaves to 3 = all leaves with heavy necrosis.[2] ²Buffer used to increase the pH of the spray suspension. Source: Adapted from Sonoda, R., Vathakos, M., & Pelosi, R. (1990).
Experimental Protocols
Phytotoxicity Assessment on Citrus Shoots:
-
Plant Material: Young terminal shoots of 'Marsh' grapefruit trees.
-
Treatments:
-
This compound-Al and tribasic copper sulfate (TBCS) applied as a tank mix.
-
Sequential applications where one fungicide was applied, followed by the other after intervals of 3, 6, 10, or 14 days.
-
Single applications of each fungicide and a water-only control.
-
-
Application: Fungicides were sprayed to runoff on the terminal shoots.
-
Evaluation: Phytotoxicity was rated on a scale of 1 to 12, where 1 indicated no blemishes and 12 indicated heavy necrosis with complete leaf drop.[2]
pH Modification Experiment:
-
Spray Suspension: A mixture of this compound-al and copper hydroxide was prepared.
-
pH Adjustment: The pH of the suspension was adjusted upwards using various buffering agents.
-
Application: The suspensions were sprayed onto young citrus leaves.
-
Evaluation: Phytotoxicity was assessed based on the presence and severity of leaf blemishes and necrosis.[2]
Visualization of Antagonistic Interaction
Caption: Logical workflow of the antagonistic interaction leading to phytotoxicity.
Synergistic and Complementary Effects: A Theoretical Perspective
While experimental evidence for synergistic fungicidal action is scarce due to the overriding phytotoxicity concerns, the distinct modes of action of this compound-al and copper fungicides suggest a potential for complementary disease control if the incompatibility could be overcome.
This compound-Al:
-
Systemic Activity: It is absorbed by the plant and translocated both upwards (acropetally) and downwards (basipetally), protecting new growth.[3]
-
Dual Mode of Action:
-
Direct Effect: It and its breakdown product, phosphorous acid, directly inhibit the mycelial growth of oomycete pathogens like Phytophthora and Pythium.[4]
-
Indirect Effect: It stimulates the plant's natural defense mechanisms, enhancing the production of phytoalexins and other defense-related compounds.[3][5][6]
-
Copper Fungicides (e.g., Copper Hydroxide, Copper Oxychloride):
-
Contact Activity: They are non-systemic and form a protective barrier on the plant surface.
-
Multi-Site Inhibition: Copper ions denature proteins and enzymes in fungal and bacterial cells upon contact, primarily inhibiting spore germination. This multi-site action carries a low risk of resistance development.
The theoretical synergy lies in combining the internal, host-defense-stimulating, and systemic action of this compound-al with the external, broad-spectrum, contact-kill action of copper. This could provide a more robust and multi-pronged attack on pathogens.
Visualization of Complementary Modes of Action
Caption: Complementary mechanisms of this compound-al and copper fungicides.
Conclusion and Recommendations
The combination of this compound-al and copper fungicides presents a significant risk of phytotoxicity, making tank-mixing or rapid sequential applications inadvisable for most crops. The acidic nature of this compound-al increases the availability of free copper ions, leading to plant damage.[1][2]
-
Avoid Tank-Mixing: Product labels for this compound-al often explicitly warn against tank-mixing with copper compounds.[7]
-
Application Timing: If both fungicides are necessary in a spray program, applications should be separated by a significant interval. Applying this compound-al first, followed by a copper fungicide several days later, has been shown to be much safer than the reverse order.[2]
-
pH Management: Buffering the spray solution to a neutral or slightly alkaline pH can mitigate phytotoxicity by reducing the solubility of copper.[2][7] However, this requires careful management and may not be practical in all situations.
-
Alternative Combinations: For managing a broad spectrum of diseases, including oomycetes, consider registered pre-mixes or tank mixes of this compound-al with other compatible fungicides, such as mancozeb or folpet.
While the potential for complementary fungicidal action exists, the antagonistic interaction leading to phytotoxicity is the dominant and overriding factor. Researchers and professionals should prioritize plant safety and adhere to label recommendations, exploring alternative, compatible fungicide combinations to achieve effective and sustainable disease management.
References
- 1. journaljeai.com [journaljeai.com]
- 2. journals.flvc.org [journals.flvc.org]
- 3. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]
- 4. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 5. revues.cirad.fr [revues.cirad.fr]
- 6. researchgate.net [researchgate.net]
- 7. journals.flvc.org [journals.flvc.org]
Independent Verification of Fosetyl's Indirect Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosetyl-aluminum (this compound-Al) is a systemic fungicide recognized for its unique dual mode of action against various plant pathogens, particularly oomycetes. Beyond its direct antimicrobial effects, this compound-Al is known to stimulate the plant's innate defense mechanisms, an indirect mode of action that contributes significantly to its efficacy. This guide provides a comparative analysis of this compound-Al's performance in inducing plant defense responses, with supporting experimental data, and contrasts it with other alternatives.
Overview of this compound-Al's Indirect Mode of Action
This compound-Al is rapidly absorbed by plant tissues and hydrolyzes into phosphonic acid (also known as phosphite) and ethanol.[1][2] While phosphonic acid exhibits some direct fungitoxic activity, particularly under low phosphate conditions, a substantial body of evidence points to its role as an elicitor of the plant's natural defense system.[2][3] This indirect action involves the potentiation of a defense response, leading to the production of antimicrobial compounds and the reinforcement of physical barriers against pathogen ingress.
The stimulation of plant defense by this compound-Al is believed to involve key signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA).[1] These pathways orchestrate a broad-spectrum defense response, often referred to as Systemic Acquired Resistance (SAR), which provides long-lasting protection throughout the plant.
Comparative Performance of this compound-Al and Alternatives
To objectively evaluate the efficacy of this compound-Al in stimulating plant defenses, its performance can be compared with other compounds, including a traditional fungicide with a direct mode of action (Metalaxyl) and a known plant defense inducer (Acibenzolar-S-Methyl).
Metalaxyl , a phenylamide fungicide, acts directly on the pathogen by inhibiting ribosomal RNA synthesis, thereby disrupting protein synthesis and causing fungal death.[4][5][6][7] Unlike this compound-Al, its primary mechanism does not involve the activation of the host plant's defense system.
Acibenzolar-S-Methyl (ASM) , commercially known as Bion® or Actigard®, is a functional analog of salicylic acid. It does not have direct antimicrobial properties but is a potent inducer of Systemic Acquired Resistance (SAR) by activating the salicylic acid signaling pathway, leading to the expression of pathogenesis-related (PR) genes.[8]
Induction of Defense-Related Enzymes
A key indicator of an induced defense response is the increased activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Peroxidase (POX). PAL is a crucial enzyme in the phenylpropanoid pathway, which leads to the synthesis of various defense compounds, including phytoalexins and lignin. Peroxidases are involved in several defense mechanisms, including the reinforcement of cell walls through lignification and the production of reactive oxygen species (ROS) that have antimicrobial properties.
The following table summarizes the comparative effects of this compound-Al and Metalaxyl-mancozeb on PAL activity in cucumber plants.
| Treatment | Phenylalanine Ammonia-Lyase (PAL) Activity (Change in Absorbance/min/mg protein) |
| Control (Water) | ~0.025 |
| This compound-Aluminum | ~0.075 |
| Metalaxyl-mancozeb | ~0.045 |
Table 1: Comparison of Phenylalanine Ammonia-Lyase (PAL) activity in cucumber plants after treatment with this compound-Aluminum and Metalaxyl-mancozeb. Data is estimated from graphical representations in the cited literature.[8]
Expression of Pathogenesis-Related (PR) Genes
The activation of plant defense signaling pathways culminates in the expression of a battery of defense-related genes, among which the PR genes are prominent markers. The induction of PR-1 gene expression is a hallmark of the salicylic acid-mediated SAR pathway.
| Treatment | Relative PR-1 Gene Expression (Fold Change) |
| Mock | 1 |
| Salicylic Acid (SA) | > 3 |
Table 2: Relative expression of the PR-1 gene in Arabidopsis thaliana 24 hours after treatment with salicylic acid (SA), a key signaling molecule in the pathway induced by elicitors.[9]
Experimental Protocols
Quantification of Phenylalanine Ammonia-Lyase (PAL) Activity
Principle: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The activity of PAL can be determined by measuring the rate of formation of trans-cinnamic acid, which absorbs light at 290 nm.
Procedure:
-
Enzyme Extraction: Homogenize 1 gram of fresh plant tissue in 5 ml of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and 0.5 g of polyvinylpyrrolidone (PVP). Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is used as the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing 2.5 ml of 0.1 M sodium borate buffer (pH 8.8), 0.5 ml of 12 mM L-phenylalanine, and 0.2 ml of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Measurement: Stop the reaction by adding 0.5 ml of 1 N HCl. Measure the absorbance of the mixture at 290 nm against a blank containing all components except the enzyme extract.
-
Calculation: Calculate the PAL activity based on a standard curve of trans-cinnamic acid and express the results as µmol of trans-cinnamic acid formed per minute per milligram of protein. Protein concentration in the enzyme extract can be determined using the Bradford method.[10][11][12]
Measurement of Peroxidase (POX) Activity
Principle: Peroxidase catalyzes the oxidation of various substrates, such as guaiacol, in the presence of hydrogen peroxide (H₂O₂). The rate of formation of the colored oxidation product (tetraguaiacol) is measured spectrophotometrically at 470 nm.
Procedure:
-
Enzyme Extraction: Homogenize 1 gram of fresh plant tissue in 10 ml of 0.1 M phosphate buffer (pH 7.0) in a pre-chilled mortar and pestle. Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C. The supernatant serves as the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing 3 ml of 0.1 M phosphate buffer (pH 7.0), 50 µl of 20 mM guaiacol, 30 µl of 12.3 mM H₂O₂, and 50 µl of the enzyme extract.
-
Measurement: Measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer.
-
Calculation: Calculate the POX activity using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹) and express the results as µmoles of tetraguaiacol formed per minute per milligram of protein.[13][14][15][16]
Signaling Pathways and Logical Relationships
The indirect mode of action of this compound-Al is intrinsically linked to the plant's complex signaling network. Upon perception of the elicitor (phosphonic acid), a signaling cascade is initiated, leading to the activation of defense responses.
References
- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fs.usda.gov [fs.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Metalaxyl Protects Crops from Devastating Oomycete Diseases [jindunchemical.com]
- 5. pomais.com [pomais.com]
- 6. scispace.com [scispace.com]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Evaluation of Peroxidase in Herbal Medicines Based on an Electrochemical Sensor [frontiersin.org]
A Comparative Analysis of the Environmental Fate of Fosetyl-Al and its Degradation Product, Phosphorous Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Data
Fosetyl-aluminum (this compound-Al) is a systemic fungicide widely used in agriculture to control various plant diseases caused by oomycetes. Upon application, this compound-Al is rapidly metabolized by plants and microorganisms, leading to the formation of its primary and more persistent degradation product, phosphorous acid (also known as phosphonic acid). Understanding the distinct environmental fate and behavior of both the parent compound and its metabolite is crucial for a comprehensive environmental risk assessment. This guide provides a comparative analysis of their environmental persistence, mobility, and degradation pathways, supported by available experimental data.
Executive Summary
Comparative Data on Environmental Fate
The following table summarizes the available quantitative data on the environmental fate of this compound-Al and phosphorous acid.
| Environmental Fate Parameter | This compound-Al | Phosphorous Acid | Reference(s) |
| Persistence in Soil | |||
| Aerobic Soil Half-life (DT50) | 15-90 minutes; < 3 hours; 0.1 days (worst case) | 83.8 days (geometric mean) | [1][2] |
| Anaerobic Soil Half-life | 14 to 40 hours | - | [2] |
| Persistence in Aquatic Systems | |||
| Water/Sediment System DT50 | 3 days | 1000 days (FOCUS Step 1) | [1] |
| Abiotic Degradation | |||
| Hydrolysis DT50 | 5 days (pH 3), 13.4 days (pH 13) | Stable to hydrolysis | [1] |
| Aqueous Photolysis DT50 | 23 daylight hours | - | [1] |
| Mobility | |||
| Soil Sorption Coefficient (Kd) | Data not publicly available; expected to be low. | Data not publicly available; expected to be low. | |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | Data not publicly available; expected to be low. | Data not publicly available; expected to be low. | |
| Water Solubility | High | High | [3] |
Note: The variability in reported half-life values can be attributed to differences in experimental conditions such as soil type, temperature, and microbial activity.
Degradation Pathway and Environmental Fate
This compound-Al undergoes rapid degradation in the environment, primarily through the hydrolysis of its ethyl phosphonate groups. This process is microbially mediated in soil and can also occur abiotically in water. The primary degradation products are phosphorous acid and ethanol. Ethanol is further mineralized to carbon dioxide. Phosphorous acid, being more stable, persists in the environment for a longer duration. Due to their high water solubility, both this compound-Al and phosphorous acid have a high potential for mobility in soil, which may lead to the contamination of ground and surface waters.
Experimental Protocols
The environmental fate of pesticides like this compound-Al and its degradation products is typically evaluated using standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data generated is reliable and comparable across different studies and regulatory bodies.
Soil Degradation Studies (Aerobic and Anaerobic) These studies are generally conducted following OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") .
-
Methodology: The test substance, radiolabeled for tracking, is applied to fresh soil samples incubated in the dark at a controlled temperature and moisture content. For aerobic studies, the soil is exposed to air. For anaerobic studies, an initial aerobic phase is followed by an anaerobic phase (e.g., by flooding the soil and purging with nitrogen). Samples of soil, soil extract, and any evolved gases (like CO2) are collected at various time points and analyzed to identify and quantify the parent compound and its degradation products. The rate of degradation (DT50) is then calculated.
Adsorption/Desorption Studies To determine the mobility of a substance in soil, OECD Guideline 106 ("Adsorption – Desorption Using a Batch Equilibrium Method") is commonly used.
-
Methodology: A known concentration of the test substance is added to a soil-water slurry. The mixture is agitated for a period to reach equilibrium. The concentrations of the substance in the aqueous and soil phases are then measured. The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing the Kd by the fraction of organic carbon in the soil. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.
Hydrolysis Studies The abiotic degradation in water is assessed using OECD Guideline 111 ("Hydrolysis as a Function of pH") .
-
Methodology: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at intervals and analyzed to determine the concentration of the parent compound. The rate of hydrolysis and the half-life are then calculated for each pH.
Photolysis Studies The degradation by light in water is evaluated following OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis") .
-
Methodology: A solution of the test substance in sterile, buffered water is exposed to a light source that simulates natural sunlight. A control sample is kept in the dark. The concentration of the test substance is measured in both the irradiated and control samples over time to determine the rate of photolytic degradation.
Analytical Methods The quantification of this compound-Al and phosphorous acid in environmental samples is challenging due to their high polarity and small molecular size. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . The "QuPPe" (Quick Polar Pesticides) method is a widely used extraction procedure for these compounds from various matrices.
Conclusion
The environmental behavior of this compound-Al is largely defined by its rapid transformation into the more persistent and mobile metabolite, phosphorous acid. While this compound-Al itself poses a transient environmental exposure, the persistence and high mobility of phosphorous acid are the primary drivers of long-term environmental concern, particularly regarding the potential for water resource contamination. The lack of publicly available, comprehensive soil sorption data for both compounds highlights a critical gap in the complete understanding of their environmental mobility and underscores the need for further research in this area. Regulatory frameworks that consider the combined residues of both this compound-Al and phosphorous acid are essential for a robust environmental risk assessment.
References
Navigating Fosetyl-Al Resistance: A Comparative Guide to Molecular and Phenotypic Detection Methods
For researchers, scientists, and drug development professionals, the emergence of fungicide resistance is a critical challenge. This guide provides a comprehensive comparison of methods for the validation of molecular markers for detecting resistance to Fosetyl-Al, a systemic fungicide widely used against oomycete pathogens. Due to the current absence of validated molecular markers for this compound-Al resistance, this guide also details robust phenotypic assays and compares them with the molecular markers available for its common alternatives, metalaxyl and propamocarb.
This compound-Al is valued for its dual mode of action: it directly inhibits pathogen growth and stimulates the plant's innate defense mechanisms.[1] Upon entering the plant, this compound-Al is rapidly metabolized to its active component, phosphite, which is translocated throughout the plant.[1] The development of resistance to this fungicide poses a significant threat to effective disease management.
The Dual Action of this compound-Al: A Signaling Pathway Perspective
This compound-Al's efficacy is partly due to its ability to elicit a defense response in the host plant. Its active metabolite, phosphite, is recognized by the plant, triggering a signaling cascade that leads to the production of defense-related compounds. This pathway involves the upregulation of genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.[2][3] This induced resistance helps to protect the plant from infection.
Detecting this compound-Al Resistance: The Phenotypic Approach
In the absence of validated molecular markers, the primary method for detecting this compound-Al resistance is through in vitro phenotypic assays. These assays measure the inhibition of mycelial growth of the oomycete isolate in the presence of varying concentrations of the fungicide.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).
-
Isolate Preparation: The oomycete isolate to be tested is cultured on a suitable agar medium (e.g., V8 juice agar or potato dextrose agar) until a healthy, growing culture is obtained.
-
Fungicide Stock Solution: A stock solution of this compound-Al is prepared in sterile distilled water.
-
Amended Media Preparation: The growth medium is prepared and autoclaved. After cooling to approximately 50°C, the this compound-Al stock solution is added to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL). The medium is then poured into sterile Petri dishes.
-
Inoculation: A small agar plug (e.g., 5 mm diameter) is taken from the actively growing edge of the oomycete culture and placed in the center of each fungicide-amended plate and a control plate (no fungicide).
-
Incubation: The plates are incubated at the optimal temperature for the specific oomycete species in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a substantial size.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or log-logistic analysis.
Comparison of Detection Methods: this compound-Al vs. Alternatives
The following tables summarize the performance of detection methods for this compound-Al and two common alternatives, metalaxyl and propamocarb.
| Fungicide | Detection Method | Target | Advantages | Limitations |
| This compound-Al | Mycelial Growth Inhibition Assay (Phenotypic) | Overall fungal growth | Directly measures the level of resistance; applicable to all oomycete species. | Time-consuming; requires culturing of the pathogen; results can be influenced by experimental conditions. |
| Metalaxyl | SNP Detection in RPA190 gene (Molecular) | Target site mutation (RNA Polymerase I) | Rapid and high-throughput; does not require pathogen culturing; high specificity. | Only detects resistance due to this specific mutation; may not detect other resistance mechanisms.[4] |
| Propamocarb | Mycelial Growth Inhibition Assay (Phenotypic) | Overall fungal growth | Directly measures the level of resistance. | Time-consuming; in vitro results may not always correlate with in vivo efficacy; specific molecular markers are not well-established.[5] |
| Fungicide | Pathogen | Sensitive EC50 (µg/mL) | Resistant EC50 (µg/mL) | Reference |
| This compound-Al | Phytophthora capsici | 56 | >500 | [6] |
| Phytophthora infestans | 30.2 - 85.8 | Not Reported | [7] | |
| Metalaxyl | Phytophthora capsici | 0.27 (mean) | 470.34 (mean) | [8] |
| Phytophthora rubi | <1.18 | 1.19 - 4.71 | [9] | |
| Phytophthora infestans | <1.0 | >100 | [10][11] | |
| Propamocarb | Phytophthora infestans | 4.49 - >100.00 | Not explicitly defined | [12] |
| Pythium spp. | - | Resistance reported, but specific EC50 ranges for sensitive vs. resistant are not consistently defined. | [5] |
Potential Molecular Markers for this compound-Al Resistance
While no molecular markers for this compound-Al resistance have been validated, research into the fungicide's mode of action suggests potential avenues for their development. Resistance could theoretically arise from mutations in genes involved in:
-
Phosphate/Phosphite Transport: Oomycetes take up phosphite through phosphate transporters.[13][14] Mutations in the genes encoding these transporters could reduce the uptake of the fungicide, leading to resistance.
-
Phosphorus Metabolism: Although oomycetes cannot metabolize phosphite as a phosphorus source, alterations in phosphorus metabolism pathways could potentially confer tolerance.
Future research should focus on sequencing phosphate transporter genes and other key metabolic genes in this compound-Al-sensitive and resistant isolates to identify potential resistance-conferring mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. apsnet.org [apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Sensitivities of Mexican isolates of Phytophthora infestans to chlorothalonil, cymoxanil, and metalaxyl [agris.fao.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Fosetyl-Al Field Trials for Grapevine Downy Mildew Control
A comprehensive review of field trial data reveals the performance of Fosetyl-Al in comparison to other leading fungicides for the management of downy mildew in vineyards. This guide provides an objective analysis of efficacy data, detailed experimental protocols, and a visual representation of trial methodologies to inform researchers and crop protection professionals.
This compound-aluminum (this compound-Al) is a systemic fungicide widely utilized in viticulture for the control of oomycete pathogens, most notably Plasmopara viticola, the causal agent of grapevine downy mildew. Its mode of action is complex, involving both direct fungistatic effects and, significantly, the stimulation of the grapevine's natural defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). This guide synthesizes findings from various field trials to compare the efficacy of this compound-Al and its formulations against other commonly used fungicides.
Comparative Efficacy of Fungicides Against Grapevine Downy Mildew
The following tables summarize the quantitative data from several field trials, offering a side-by-side comparison of this compound-Al-based products and their alternatives in controlling grapevine downy mildew. Efficacy is presented through metrics such as the Percent Disease Index (PDI), which reflects the extent of disease on the plant, and overall disease control efficacy as a percentage.
Table 1: Efficacy of this compound-Al Combination Products
| Product Name | Active Ingredients | Efficacy (%) | Reference |
| Profiler® | Fluopicolide + this compound-Al | 96.1 - 99.7 | [1][2][3] |
| Mikal Flash | This compound-Al + Folpet | 94.9 - 99.2 | [4][2][3] |
Table 2: Comparative Efficacy of Various Fungicides
| Treatment | Active Ingredients | Percent Disease Index (PDI) | % Decrease in Severity Over Control | Reference |
| T5 | Cymoxanil 8% + Mancozeb 64% WP | 10.05 | 80.49 | [5] |
| T7 | Fluopicolide 4.44% + this compound-Al 66.67% WG | 10.56 | 78.19 | [5] |
| - | Iprovalicarb 5.5% + Propineb 61.25% WP | - | 74.71 | [5] |
| - | This compound-Al 80 WP | - | 68.28 | [5] |
| - | Metalaxyl-M 4% + Mancozeb 64% WP | - | 68.59 | [5] |
| - | Dithane M-45 | Mancozeb | - | 62.60 |
| - | Captan 50 WP | Captan | - | 55.97 |
Table 3: Efficacy of Mancozeb and Copper-Based Fungicides
| Fungicide | Disease Severity on Leaves (%) | Disease Severity on Clusters (%) | Reference |
| Untreated Control | 28 - 56 | - | [2] |
| Copper | 12 - 21 | Significantly worse than Folpet | [2] |
| Folpet | 4 - 12 | < 5 | [2] |
| Manzate Pro-Stick (Mancozeb) | Substantially reduced | Substantially reduced | [6] |
| Captan 4L | Statistically equivalent to Mancozeb | Statistically equivalent to Mancozeb | [6] |
| Kocide 3000 (Copper Hydroxide) | Less efficacious than Mancozeb | Less efficacious than Mancozeb | [6] |
Experimental Protocols
The field trials summarized above generally adhere to established scientific methodologies to ensure the reliability and validity of the results. Below is a synthesized overview of the typical experimental protocols employed.
Experimental Design: The most common experimental design is the Randomized Complete Block Design (RCBD).[7] This design is used to minimize the effects of spatial variability within the vineyard.[7] Typically, trials consist of multiple treatments, including the fungicide(s) under investigation, a standard reference fungicide, and an untreated control.[7] Each treatment is applied to several replicate plots to ensure statistical robustness.[7]
Treatment Application: Fungicides are generally applied as foliar sprays using equipment that ensures even coverage of the grapevine canopy.[8] Application timing is critical and is often initiated based on phenological stages of the grapevine, weather conditions conducive to disease development, or the first appearance of symptoms.[9] The number and frequency of applications vary depending on the specific trial objectives and the persistence of the products being tested.[9]
Disease Assessment: The efficacy of the fungicide treatments is determined by assessing the incidence and severity of downy mildew on both leaves and grape clusters.[7][10]
-
Disease Incidence: This is typically recorded as the percentage of leaves or clusters showing any symptoms of the disease.[11]
-
Disease Severity: This is a measure of the percentage of the leaf or cluster area affected by the disease.[11][12] Standardized rating scales or diagrammatic scales are often used to improve the accuracy and consistency of visual assessments.[12] The Townsend-Heuberger formula is a commonly used method to calculate the Percent Disease Index (PDI) from severity ratings.[13]
Data Analysis: The collected data on disease incidence and severity are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.[14] Duncan's multiple range test is often used for post-hoc analysis to compare the means of the different treatments.[5]
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates a generalized workflow for a fungicide efficacy field trial in a vineyard.
Mode of Action: A Dual Approach
This compound-Al is distinguished by its dual mode of action. It exhibits direct fungistatic activity, inhibiting the growth of the pathogen.[15] More notably, it acts as a potent elicitor of the plant's innate defense mechanisms.[4][16][17] This stimulation of systemic acquired resistance (SAR) leads to the production of defense-related compounds and a heightened state of readiness against pathogen attack throughout the plant.[17] This indirect mode of action contributes to its long-lasting protective effects.[18]
References
- 1. Evaluation of phosphonate, this compound-Al and several phenylamide fungicides for post-infection control of grapevine downy mildew caused by Plasmopara viticola | Semantic Scholar [semanticscholar.org]
- 2. Sulfur — a potential additive to increase the efficacy of copper-based fungicides against grapevine downy mildew | OENO One [oeno-one.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. newyorkwines.org [newyorkwines.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. envirobiotechjournals.com [envirobiotechjournals.com]
- 15. apsnet.org [apsnet.org]
- 16. Impact of grapevine downy and powdery mildew diversity on efficacy of phosphonate derivatives (this compound-AL and fertilizer PK2) and salicylic acid analog (BTH) described as stimulators of plant defences [agris.fao.org]
- 17. mdpi.com [mdpi.com]
- 18. controlsolutionsinc.com [controlsolutionsinc.com]
Safety Operating Guide
Proper Disposal of Fosetyl-al: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical waste, including the fungicide Fosetyl-aluminum (this compound-al). Improper disposal of pesticide waste is a violation of federal law and can pose significant risks to human health and ecosystems.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound-al waste generated in research and development settings.
Key Disposal Principles
Adherence to established guidelines is critical for managing this compound-al waste. The primary principle is to follow the specific instructions on the product's label under the "Storage and Disposal" statement.[1] State and local regulations may be stricter than federal requirements, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and be aware of local laws.[2][3]
Core tenets of this compound-al disposal include:
-
Waste Minimization: The best disposal method is to avoid generating waste. Purchase only the amount of substance needed and use all of the product according to its labeled uses.[3][4]
-
Never Dispose in Drains or Trash: Do not pour this compound-al or its solutions down the sink, into toilets, or dispose of it in regular trash.[3] These substances can interfere with wastewater treatment processes and contaminate waterways.[2]
-
Hazardous Waste Classification: Unused or excess this compound-al is considered acutely hazardous waste.[5] It must be managed and disposed of through a licensed hazardous waste contractor or your institution's EHS office.[6]
-
Proper Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste," listing all components. Store these containers in a designated, secure satellite accumulation area at or near the point of generation, away from incompatible materials.[4][7]
Procedural Guide for this compound-al Disposal
The correct disposal procedure depends on the form of the waste: unused product, empty containers, or contaminated laboratory materials.
Step 1: Disposal of Unused or Excess this compound-al
If the product cannot be used for its intended purpose, it must be treated as hazardous waste.
-
Containerize: Keep the this compound-al in its original, tightly sealed container.
-
Label: Ensure the container is clearly labeled with its contents. If transferring to a new waste container, label it "Hazardous Waste - this compound-al."
-
Arrange for Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. They will ensure it is transported to a licensed disposal facility for proper treatment, likely incineration.[8]
Step 2: Disposal of Empty this compound-al Containers
An empty pesticide container can be as hazardous as a full one due to residual contents.[3] Never reuse empty containers for storing other materials, especially food or drink.[2]
-
Triple-Rinse Promptly: Rigid containers must be triple-rinsed immediately after emptying to prevent residues from drying and becoming difficult to remove.[9][10]
-
Fill the container 20-30% full with a suitable solvent (typically water).[10][11]
-
Securely replace the cap and shake vigorously for at least 30 seconds to rinse all interior surfaces.[2]
-
Pour the rinse water (rinsate) into a designated hazardous waste container for disposal. Do not pour rinsate down the drain. [12]
-
Repeat this rinsing process two more times.[9]
-
-
Render Unusable: After the final rinse, puncture the container to prevent reuse.[10]
-
Dispose: Dispose of the rinsed, punctured container according to the product label and local regulations. This may include recycling programs that specifically accept pesticide containers, or disposal in a sanitary landfill.[2]
Step 3: Disposal of Contaminated Materials
Items such as personal protective equipment (PPE), spill cleanup materials (e.g., absorbents), and contaminated labware must be handled as hazardous waste.
-
Collect: Place all contaminated items into a designated, leak-proof container or a chemically resistant bag.
-
Label: Clearly label the container as "Hazardous Waste" and list the contaminants (e.g., "Debris contaminated with this compound-al").
-
Arrange for Pickup: Store the container in your lab's satellite accumulation area and contact your EHS office for disposal.
Disposal Options Summary
The following table summarizes the appropriate disposal pathways for different types of this compound-al waste.
| Waste Type | Key Procedural Steps | Final Disposal Pathway |
| Unused/Excess Product | Keep in original, labeled container. Do not mix with other wastes. | Hazardous Waste Facility (via EHS/licensed contractor).[6] |
| Empty Rigid Containers | 1. Triple-rinse immediately after use.[9] 2. Collect all rinsate as hazardous waste.[12] 3. Puncture container to prevent reuse.[10] | Recycling (if permitted by local programs) or sanitary landfill, as per label instructions.[2] |
| Contaminated Lab Materials (PPE, Spill Debris) | Collect in a sealed, clearly labeled container. | Hazardous Waste Facility (via EHS/licensed contractor). |
This compound-al Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound-al waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound-al waste streams.
References
- 1. Disposal of Pesticides [npic.orst.edu]
- 2. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. afrasa.es [afrasa.es]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Rinsing Instructions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 11. agrecovery.co.nz [agrecovery.co.nz]
- 12. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
Essential Safety and Handling Protocol for Fosetyl-al
This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling Fosetyl-al. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must be equipped with the following gear before handling this compound-al.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against dust, splashes, and eye irritation. A face shield is recommended when handling larger quantities. |
| Skin Protection | Nitrile or butyl chemical-resistant gloves (ensure elbow-length).[2][3] Standard or disposable coveralls (e.g., Tyvek).[2][4] | Prevents skin contact. Never use leather or cotton gloves as they can absorb the chemical.[3] Coveralls should be worn over regular clothing. |
| Respiratory Protection | MSHA/NIOSH-approved respirator. | Required when there is a risk of dust formation or inhalation, or in case of fire.[1][5] Use in well-ventilated areas is mandatory to minimize inhalation risk.[1][5] |
| Footwear | Chemical-resistant boots. | Pant legs must be worn outside of boots to prevent chemicals from entering.[3] |
Operational Plans & Handling Procedures
Follow this step-by-step guidance for the safe handling of this compound-al in a laboratory setting.
Preparation and Planning
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the this compound-al SDS.[1]
-
Work Area Preparation: Ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are nearby and accessible.[1]
-
Ventilation: All handling procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust or vapors.[1][6]
-
Material Incompatibility: Keep this compound-al away from strong oxidizing agents, acids, and alkaline products.[1][6][7][8]
Handling Protocol
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Handle this compound-al carefully to avoid creating dust.[1] Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation: When mixing with water or other solvents, add this compound-al slowly to the liquid to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly with soap and water after handling and before any breaks.[6]
Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all equipment and the work surface with appropriate solvents and detergents.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and wash hands again.
-
Storage: Store this compound-al in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials, food, and drink.[6][7]
Emergency and Disposal Plans
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water for 15-20 minutes.[7][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice.[9] Do not induce vomiting unless instructed to do so by medical personnel.[6][8]
Spill and Waste Disposal Plan
-
Spill Cleanup:
-
Evacuate unnecessary personnel and ensure the area is well-ventilated.[6]
-
Wearing full PPE, prevent the spill from entering sewers or water courses.[6][7]
-
Carefully sweep or vacuum up the spilled solid material and place it into a designated, labeled hazardous waste container.[7][10]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]
-
-
Waste Disposal:
-
Chemical waste must be classified and disposed of as hazardous waste.[1]
-
All disposal activities must comply with local, regional, and national environmental regulations.[7][11]
-
Dispose of the product and its container via a licensed waste disposal contractor.[7] Do not contaminate water, food, or feed by storage or disposal.[11]
-
Empty containers should be triple-rinsed before disposal.[11]
-
Procedural Workflow for Handling this compound-al
References
- 1. fishersci.com [fishersci.com]
- 2. agromec-international.com [agromec-international.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. domyown.com [domyown.com]
- 5. agilent.com [agilent.com]
- 6. simonisbv.nl [simonisbv.nl]
- 7. afrasa.es [afrasa.es]
- 8. twigachemicals.com [twigachemicals.com]
- 9. allensseed.com [allensseed.com]
- 10. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 11. fs1.agrian.com [fs1.agrian.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
